Aloin
描述
This compound is a natural product found in Aloe ferox, Aloe africana, and other organisms with data available.
See also: Aloe Vera Leaf (part of); Frangula purshiana Bark (part of).
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHJQYHRLPMKHU-WEZNYRQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904581 | |
| Record name | Aloin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28371-16-6 | |
| Record name | Aloin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28371-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aloin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028371166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aloin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALOIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69VIB0J2WK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Biological Activities of Aloin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aloin, a naturally occurring anthraquinone C-glycoside found predominantly in the Aloe genus, has long been recognized for its therapeutic properties. This technical guide provides an in-depth exploration of the diverse biological activities of this compound and its key derivatives, with a focus on their potential applications in drug discovery and development. We delve into the molecular mechanisms underlying its anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. This document summarizes key quantitative data, details experimental methodologies for assessing its bioactivities, and visualizes the intricate signaling pathways modulated by this versatile compound.
Introduction
This compound (10-glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-9(10H)-anthracenone) is the major active constituent of Aloe vera latex. It exists as a mixture of two diastereomers, this compound A (also known as barbthis compound) and this compound B (isobarbthis compound). The biological activities of this compound are extensive and have garnered significant interest in the scientific community. Its derivatives, most notably aloe-emodin, are formed by the enzymatic cleavage of the glycosidic bond by gut microflora. This guide will systematically review the primary biological activities of this compound and its derivatives, presenting the current state of research and highlighting areas for future investigation.
Anticancer Activity
This compound and its derivatives have demonstrated significant antiproliferative and pro-apoptotic effects across a range of cancer cell lines. The primary mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Quantitative Anticancer Data
The cytotoxic effects of this compound and its derivatives have been quantified against various cancer cell lines, with IC50 values indicating their potency.
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| This compound | HeLaS3 (Cervical Carcinoma) | 97 | [1] |
| This compound | SW620 (Colorectal Cancer) | - (63% growth inhibition at 20 mg/kg in vivo) | [2] |
| This compound | Jurkat (T-cell leukemia) | - (Dose-dependent apoptosis) | [3] |
| This compound | A375 (Melanoma) | ~100-200 (Significant apoptosis) | [4] |
| This compound | MCF-7 (Breast Cancer) | >150 | [5] |
| This compound | MDA-MB-231 (Breast Cancer) | >150 | [5] |
| Aloe-emodin | WiDr (Colon Cancer) | - (Induces G2/M arrest and apoptosis) | [6] |
| Aloe-emodin derivative (6b) | MDA-MB-231 (Breast Cancer) | 1.32 | [7] |
| Aloe-emodin derivative (6b) | MCF-7 (Breast Cancer) | 1.6 | [7] |
| Aloe-emodin derivative (6e) | MDA-MB-231 (Breast Cancer) | 0.99 | [7] |
| Aloe-emodin derivative (6e) | MCF-7 (Breast Cancer) | 2.68 | [7] |
Signaling Pathways in Anticancer Activity
This compound and its derivatives exert their anticancer effects by modulating several key signaling pathways, including those involved in apoptosis and cell survival.
This compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways. In melanoma cells, this compound promotes apoptosis by inhibiting the release of High Mobility Group Box 1 (HMGB1) and subsequently suppressing the TLR4-ERK signaling pathway[4][8]. This leads to the activation of executioner caspases, such as caspase-3, and PARP cleavage[4].
This compound has been demonstrated to inhibit tumor angiogenesis and growth by blocking the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway[2][9]. This inhibition leads to the downregulation of STAT3-regulated genes involved in proliferation (c-Myc), survival (Bcl-xL), and angiogenesis (VEGF)[2].
Experimental Protocols for Anticancer Activity
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader[10][11][12].
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 15 minutes.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 15-30 minutes before analyzing the DNA content using a flow cytometer. The different phases of the cell cycle (G0/G1, S, G2/M) are determined based on the fluorescence intensity of the PI-stained DNA[13][14][15][16][17].
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 4 x 106 SW620 cells) into the flank of athymic nude mice[2].
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomly assign mice to control and treatment groups. Administer this compound (e.g., 20 mg/kg) or vehicle control daily via oral gavage for a specified period (e.g., 27 days)[2].
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and perform further analysis such as immunohistochemistry for markers of proliferation (e.g., PCNA) and apoptosis (e.g., cleaved caspase-3)[1][18].
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by modulating the production of pro-inflammatory mediators and cytokines.
Quantitative Anti-inflammatory Data
| Mediator/Cytokine | Cell/Animal Model | Treatment and Dose | Inhibition | Reference |
| Nitric Oxide (NO) | RAW 264.7 macrophages | This compound (5-40 µM) | Dose-dependent inhibition | [11][19] |
| iNOS mRNA | RAW 264.7 macrophages | This compound (5-40 µM) | Dose-dependent inhibition | [11][19] |
| TNF-α, IL-1β, IL-6 | RAW 264.7 macrophages | This compound (100-200 µg/mL) | Dose-dependent inhibition | [20][21] |
| Myeloperoxidase (MPO) | DSS-induced colitis in rats | 0.1% and 0.5% aloesin diet | 32.2% and 40.1% decrease | [22] |
Signaling Pathways in Anti-inflammatory Activity
This compound's anti-inflammatory effects are mediated through the inhibition of several key pro-inflammatory signaling pathways.
This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. It can prevent the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes[8][10].
This compound can also modulate the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathways. While some studies show inhibition of p38 MAPK, others indicate a more prominent role in suppressing the JAK1-STAT1/3 pathway, which is also crucial for the inflammatory response[10][20].
Experimental Protocols for Anti-inflammatory Activity
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with various concentrations of this compound for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.
-
Sample Collection: Collect cell culture supernatants or serum from animal models treated with this compound.
-
ELISA Procedure: Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6). Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody (often biotinylated).
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm[6][23][24][25][26].
-
-
Nuclear and Cytoplasmic Extraction: Treat cells with this compound and/or LPS. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.
-
Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against p65. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a nuclear marker (e.g., Lamin B) and a cytoplasmic marker (e.g., GAPDH) as loading controls to confirm the purity of the fractions[4][8][14][21].
Antimicrobial Activity
This compound and its derivatives possess broad-spectrum antimicrobial activity against various bacteria and fungi.
Quantitative Antimicrobial Data
| Compound | Microorganism | MIC (mg/mL) | Reference |
| This compound A | Escherichia coli | 1 | [27] |
| This compound A | Pseudomonas aeruginosa | 2.5 - 5.0 | [2][18] |
| This compound A | Staphylococcus aureus | 2.5 - 5.0 | [2][18] |
| This compound A | Klebsiella pneumoniae | 2.5 - 5.0 | [2][18] |
| This compound A | Candida albicans | 2.5 - 5.0 | [2][18] |
| This compound | Bacillus subtilis | 5 (in mm zone of inhibition) | [28] |
| Lyophilized A. arborescens (contains this compound) | Pseudomonas aeruginosa | 0.457 | [24] |
| Lyophilized A. barbadensis (contains this compound) | Pseudomonas aeruginosa | 0.395 | [24] |
| Lyophilized A. barbadensis (contains this compound) | Bacillus cereus | 0.600 | [24] |
Experimental Protocol for Antimicrobial Activity
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible microbial growth[28][29][30][31][32].
Antioxidant Activity
This compound and its derivatives exhibit significant antioxidant properties by scavenging free radicals.
Quantitative Antioxidant Data
| Compound | Assay | IC50 Value | Reference |
| This compound A/B | DPPH | 0.15 ± 0.02 mM | [19][27] |
| Microdontin A/B (this compound derivative) | DPPH | 0.07 ± 0.005 mM | [19][27] |
| Aloinoside A/B (this compound derivative) | DPPH | 0.13 ± 0.01 mM | [19][27] |
| Aloe vera leaf gel products (containing this compound) | DPPH | 1.64 to 9.21 µmol Trolox mL-1 | [33] |
Experimental Protocol for Antioxidant Activity
-
Preparation of DPPH Solution: Prepare a 0.004% solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The scavenging activity is calculated as the percentage of DPPH radical inhibition[5][19][27][34].
This compound Derivatives
The biological activities of this compound can be enhanced or modified through chemical derivatization.
Synthesis of this compound Derivatives
-
Aloe-emodin from this compound: Aloe-emodin can be prepared from this compound through oxidation, often using an iron (III) chloride catalyst in an acidic medium[3][35].
-
Schiff's Bases: this compound can be modified by condensation with various amino acids to produce Schiff's bases, which have shown enhanced antibacterial activity[20].
Biological Activities of Derivatives
As highlighted in the quantitative data tables, derivatives of this compound, such as certain aloe-emodin derivatives, can exhibit significantly more potent anticancer activity than the parent compound. Similarly, derivatives like microdontin have shown stronger antioxidant effects.
Conclusion
This compound and its derivatives represent a promising class of natural compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections warrants further investigation for their potential therapeutic applications. The modulation of multiple signaling pathways, including NF-κB, STAT3, and MAPK, underscores the complex and multifaceted nature of their mechanisms of action. This technical guide provides a comprehensive overview of the current knowledge, offering a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of these fascinating molecules. Further studies focused on optimizing their pharmacokinetic properties and conducting rigorous clinical trials are essential to translate these promising preclinical findings into novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the angiogenesis and growth of this compound in human colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1809595A1 - Process for preparing aloe-emodin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Synthesis and biological activity of this compound derivatives. [researchspace.ukzn.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of biological properties and clinical effectiveness of Aloe vera: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Regulates Matrix Metabolism and Apoptosis in Human Nucleus Pulposus Cells via the TAK1/NF-κB/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Western blot analysis of p65 nuclear translocation. [plos.figshare.com]
- 22. Evaluation of the Effect of this compound Extract from Aloe vera on the Growth of UTI Isolated Escherichia coli with Antibiotics Resistance Genes [journals.ekb.eg]
- 23. novamedline.com [novamedline.com]
- 24. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.stemcell.com [cdn.stemcell.com]
- 26. researchgate.net [researchgate.net]
- 27. Characterization and Evaluation of Antioxidant Activity of Aloe schelpei Reynolds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Broth microdilution - Wikipedia [en.wikipedia.org]
- 29. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 31. m.youtube.com [m.youtube.com]
- 32. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Quantitative determination of this compound, antioxidant activity, and toxicity of Aloe vera leaf gel products from Greece - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. WO2009106910A1 - Process for the preparation of aloe-emodin - Google Patents [patents.google.com]
The Pharmacological Profile of Aloin: A Technical Guide for Researchers
Abstract
Aloin, a prominent anthraquinone-C-glycoside found in the latex of the Aloe vera plant, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, including its anti-inflammatory, antimicrobial, antioxidant, wound healing, and anticancer effects. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further investigation and therapeutic development.
Introduction
Aloe vera has been utilized for centuries in traditional medicine for its therapeutic properties. This compound, a bitter, yellow-brown compound, is one of its major bioactive constituents.[1] It is a mixture of two diastereomers, this compound A (also known as barbthis compound) and this compound B (isobarbthis compound).[1] While historically recognized for its laxative effects, emerging research has unveiled a broader spectrum of pharmacological activities, positioning this compound as a promising candidate for further drug development. This guide aims to consolidate the current scientific knowledge on the pharmacological properties of this compound, with a focus on its molecular mechanisms of action.
Anti-inflammatory Properties
This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[2] Studies have demonstrated its ability to suppress the production of pro-inflammatory cytokines and mediators in various cell models.[3][4]
Mechanism of Action
This compound's anti-inflammatory activity is primarily attributed to its inhibition of the Nuclear Factor-kappa B (NF-κB) and Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways.
-
Inhibition of NF-κB Pathway: this compound has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the activation of NF-κB.[2] It blocks the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of target inflammatory genes such as TNF-α, IL-6, iNOS, and COX-2.[2]
-
Inhibition of JAK/STAT Pathway: this compound also attenuates inflammation by inhibiting the JAK1-STAT1/3 signaling cascade.[3] This inhibition is linked to a reduction in the production of reactive oxygen species (ROS), which act as upstream signaling molecules.[3]
Quantitative Data: Anti-inflammatory Activity
| Parameter | Cell Line | Treatment | Concentration | Effect | Reference |
| NO Production | RAW 264.7 | This compound | 5-40 µM | Suppression of LPS-induced NO production | [4] |
| IL-6 Secretion | RAW 264.7 | This compound | Dose-dependent | Inhibition of LPS-induced IL-6 secretion | [2] |
| TNF-α Secretion | RAW 264.7 | This compound | Dose-dependent | Inhibition of LPS-induced TNF-α secretion | [2] |
| IL-1β Release | RAW 264.7 | This compound | Dose-dependent | Inhibition of LPS-induced IL-1β release | [3] |
Signaling Pathway Diagrams
References
- 1. greenpharmacy.info [greenpharmacy.info]
- 2. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Aloin: A Potential Therapeutic Agent for Inflammation - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a complex biological response implicated in a multitude of acute and chronic diseases. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Aloin, a natural anthraquinone glycoside found in the Aloe plant, has emerged as a promising candidate due to its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the current scientific evidence supporting this compound as a potential therapeutic agent for inflammation. It details the molecular mechanisms of action, summarizes quantitative data from key in vitro and in vivo studies, provides comprehensive experimental protocols, and visualizes the intricate signaling pathways modulated by this compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Introduction
This compound, a prominent bioactive compound isolated from Aloe vera, has a long history of use in traditional medicine.[1] Modern scientific investigation has begun to unravel the molecular basis for its therapeutic effects, with a significant focus on its anti-inflammatory activities. Chronic inflammation is a key driver of various pathologies, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound's ability to modulate key inflammatory pathways suggests its potential as a lead compound for the development of novel anti-inflammatory therapies. This guide will explore the mechanisms through which this compound exerts its effects, with a particular focus on the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling cascades.
Molecular Mechanisms of Anti-inflammatory Action
This compound's anti-inflammatory effects are primarily attributed to its ability to interfere with pro-inflammatory signaling pathways and reduce the production of inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to effectively suppress the activation of this pathway. Inactive NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound intervenes in this process by inhibiting the phosphorylation and subsequent degradation of IκBα. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]
Modulation of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is another critical signaling cascade involved in immunity and inflammation.[3] Upon cytokine binding to their receptors, Janus kinases (JAKs) are activated, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression. This compound has been demonstrated to inhibit the LPS-induced activation of the JAK1-STAT1/3 signaling pathway.[3] By suppressing the phosphorylation of JAK1 and subsequently the phosphorylation and nuclear translocation of STAT1 and STAT3, this compound effectively dampens the inflammatory response mediated by this pathway.[3]
Data Presentation
The following tables summarize the quantitative data from key in vitro and in vivo studies investigating the anti-inflammatory effects of this compound.
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW264.7 Macrophages
| Inflammatory Mediator | This compound Concentration | % Inhibition / Reduction | Reference |
| TNF-α | 100 µg/mL | Significant reduction | [3] |
| 150 µg/mL | Significant reduction | [3] | |
| 200 µg/mL | Significant reduction | [3] | |
| 400 µM | Dose-dependent suppression | [2] | |
| IL-6 | 100 µg/mL | Significant reduction | [3] |
| 150 µg/mL | Significant reduction | [3] | |
| 200 µg/mL | Significant reduction | [3] | |
| 400 µM | Dose-dependent suppression | [2] | |
| IL-1β | 100 µg/mL | Significant reduction | [3] |
| 150 µg/mL | Significant reduction | [3] | |
| 200 µg/mL | Significant reduction | [3] | |
| iNOS | 100 µg/mL | Dose-dependent suppression | [3] |
| 150 µg/mL | Dose-dependent suppression | [3] | |
| 200 µg/mL | Dose-dependent suppression | [3] | |
| 400 µM | Marked suppression of mRNA | [2] | |
| COX-2 | 400 µM | Marked suppression of mRNA | [2] |
| Nitric Oxide (NO) | 100 µg/mL | Significant reduction | [3] |
| 150 µg/mL | Significant reduction | [3] | |
| 200 µg/mL | Significant reduction | [3] | |
| 400 µM | Dose-dependent reduction | [2] |
Table 2: In Vivo Anti-inflammatory Effects of this compound in a Rat Colitis Model
| Inflammatory Marker | This compound Treatment | % Reduction / Effect | Reference |
| Plasma TNF-α | Dietary supplementation | Significantly decreased | [4] |
| Colonic Mucosa TNF-α mRNA | Dietary supplementation | Significantly reduced | [4] |
| Colonic Mucosa IL-1β mRNA | Dietary supplementation | Significantly reduced | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (e.g., 100, 150, 200 µg/mL or up to 400 µM) for 2 hours.[2][3]
-
LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) from Escherichia coli (e.g., 100 ng/mL) for a specified duration (e.g., 6, 16, or 24 hours) to induce an inflammatory response.[2][3]
-
Measurement of Inflammatory Mediators:
-
Cytokine Quantification (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3]
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture medium is measured using the Griess reagent.[2]
-
Gene Expression Analysis (iNOS, COX-2): Total RNA is extracted from the cells, and the mRNA expression levels of iNOS and COX-2 are determined by quantitative real-time polymerase chain reaction (qRT-PCR).[2]
-
Protein Expression Analysis (iNOS, COX-2, NF-κB, JAK/STAT pathway proteins): Cell lysates are prepared, and the protein levels of iNOS, COX-2, and key proteins in the NF-κB (p65, IκBα) and JAK/STAT (JAK1, STAT1, STAT3, and their phosphorylated forms) pathways are analyzed by Western blotting using specific primary and secondary antibodies.[3]
-
In Vivo Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats weighing between 150-200g are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., normal saline) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle only, and a positive control group is treated with a standard anti-inflammatory drug like indomethacin or diclofenac sodium.
-
Induction of Edema: One hour after the administration of this compound or the control substances, acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% (w/v) carrageenan suspension in saline into the right hind paw of each rat.[5]
-
Measurement of Paw Edema: The volume of the injected paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The degree of swelling is calculated as the increase in paw volume compared to the pre-injection volume.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
References
- 1. A simple, sensitive and accurate method for rat paw volume measurement and its expediency in preclinical animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. View of Evaluating the influence of Aloe barbadensis extracts on edema induced changes in C-reactive protein and interleukin-6 in albino rats through in vivo and in silico approaches | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
The Natural Provenance of Aloin A and Aloin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of aloin A and this compound B, two diastereomeric anthraquinone C-glycosides with significant biological activity. This document details the primary plant sources, presents quantitative data on their concentrations, outlines detailed experimental protocols for their extraction and analysis, and visualizes key processes through diagrammatic representations.
Primary Natural Sources of this compound A and this compound B
This compound A (also known as barbthis compound) and this compound B (isobarbthis compound) are predominantly found in the leaf exudate, often referred to as "aloe latex" or "bitter aloes," of various species within the Aloe genus.[1] This bitter, yellow-brown liquid is located in the pericyclic cells just beneath the outer rind of the leaves.[1] While over 68 Aloe species are known to contain aloins, the most commercially and scientifically relevant sources are Aloe vera (Aloe barbadensis Miller), Aloe ferox, Aloe arborescens, and Aloe chinensis.[1][2] The concentration of these compounds can vary significantly depending on the species, geographical origin, and seasonal conditions.[3]
Quantitative Analysis of this compound A and this compound B in Aloe Species
The concentrations of this compound A and this compound B have been quantified in several Aloe species, primarily through high-performance liquid chromatography (HPLC). The following tables summarize the reported quantitative data from various studies.
| Aloe Species | Plant Material | This compound A Concentration | This compound B Concentration | Total this compound | Method of Analysis | Reference |
| Aloe vera (A. barbadensis) | Leaf Gel | 0.80 - 0.88 ppm | 1.17 - 1.27 ppm | - | Not Specified | [4] |
| Aloe vera (A. barbadensis) | Plant Extract | µg/g of fresh leaves | µg/g of fresh leaves | - | Q-TOF LC/MS | [2] |
| Aloe ferox | Leaf Exudate | Approx. 2 parts in 9 | Approx. 2 parts in 9 | >25% of dry weight in high-yielding provenances | Not Specified | [3] |
| Aloe arborescens | Plant Extract | µg/g of fresh leaves | µg/g of fresh leaves | - | Q-TOF LC/MS | [2] |
| Aloe chinensis | Plant Extract | µg/g of fresh leaves | µg/g of fresh leaves | - | Q-TOF LC/MS | [2] |
| Aloe vera | Whole Leaf Extract | 55.4% of total this compound | 43.3% of total this compound | - | Not Specified | [5] |
Note: Direct comparison of values across studies should be done with caution due to variations in extraction methods, analytical techniques, and the specific plant parts analyzed.
Experimental Protocols
Extraction and Isolation of this compound
This protocol describes a general method for the extraction and isolation of this compound from Aloe leaf exudate.
Materials:
-
Powdered Aloe leaf exudate (Cape Aloes)
-
Boiling water
-
Sulfuric acid
-
Ammonia solution
-
50% Ethanol
-
Filtration apparatus (vacuum filtration)
-
Crystallization dish
Procedure:
-
Dissolve 100 g of powdered Aloe exudate in 1000 ml of boiling water with stirring.
-
Filter the hot solution to remove insoluble materials.
-
Acidify the filtrate with sulfuric acid to precipitate resinous matter.
-
Remove the precipitated resin by vacuum filtration.
-
Neutralize the filtrate with a sufficient quantity of ammonia solution.
-
Allow the neutralized solution to stand for several hours to facilitate the slow crystallization of this compound.
-
Separate the formed crystals by filtration.
-
Recrystallize the crude this compound by dissolving it in 50% ethanol and allowing it to recrystallize.
For a more targeted extraction using organic solvents, ultrasonic-assisted extraction has been shown to be effective.[6]
Ultrasonic-Assisted Extraction:
-
Add 200 mL of n-hexane to 20 g of Aloe latex in a cylindrical glass vessel.
-
Sonicate the mixture for 30 minutes at a frequency of 100 kHz, a temperature of 30°C, and a power of 100 W.[6]
-
Following the initial extraction, ethyl acetate can be used to selectively extract this compound.[6]
Quantification of this compound A and this compound B by High-Performance Liquid Chromatography (HPLC)
This section outlines a validated HPLC method for the simultaneous quantification of this compound A and this compound B.[7]
Chromatographic Conditions:
-
Column: Fused core C18 column
-
Mobile Phase: Isocratic elution with a mixture of 0.1% (v/v) acetic acid in water (Mobile Phase A) and 0.1% (v/v) acetic acid in acetonitrile (Mobile Phase B).[8]
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 254 nm[9]
-
Injection Volume: 20 µL[9]
-
Run Time: 18 minutes[7]
Sample Preparation:
-
Solid Samples: Utilize an extraction procedure involving sonication with an acidified solvent (e.g., 0.1% acetic acid in methanol).[7][8]
-
Liquid Samples: Dilute as necessary with the appropriate solvent, filter, and inject into the HPLC system.[7]
Calibration:
-
Prepare a stock solution of this compound A standard. A single analyte (this compound A) calibration curve can be used to quantify both this compound A and this compound B due to their similar chemical properties.[7]
-
The linear range is typically between 0.3 - 50 µg/mL.[7]
Visualizations
Biosynthesis of this compound A
While the complete biosynthetic pathway of aloins is not fully elucidated, evidence suggests that this compound B is synthesized by the plant and can then be converted to its diastereomer, this compound A.
Caption: Proposed biosynthetic pathway of this compound A from this compound B.
General Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the extraction and quantification of this compound A and this compound B from Aloe species.
Caption: General workflow for this compound extraction and analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Geographical variation in the major compounds of Aloe ferox leaf exudate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. From the Cover: this compound, a Component of the Aloe Vera Plant Leaf, Induces Pathological Changes and Modulates the Composition of Microbiota in the Large Intestines of F344/N Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 7. Determination of this compound A and this compound B in Aloe vera Raw Materials and Finished Products by High-Performance Liquid Chromatography: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. jfda-online.com [jfda-online.com]
Aloin's Dual Prowess: A Technical Review of its Anti-inflammatory and Antioxidant Activities
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the anti-inflammatory and antioxidant activities of aloin, a natural compound found in the Aloe vera plant. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying molecular signaling pathways.
This compound, a prominent bioactive compound derived from Aloe vera, has garnered significant scientific interest for its therapeutic potential. This technical guide provides an in-depth review of its well-documented anti-inflammatory and antioxidant properties, offering valuable insights for researchers exploring natural compounds in drug discovery and development.
Quantitative Analysis of this compound's Bioactivities
The following tables summarize the quantitative data on the anti-inflammatory and antioxidant effects of this compound, compiled from various in vitro and in vivo studies.
Table 1: Anti-inflammatory Activity of this compound
| Parameter | Cell/Animal Model | Treatment | Concentration/Dose | Result |
| NO Production | RAW 264.7 Macrophages | LPS (100 ng/mL) + this compound | 100, 150, 200 µg/mL | Dose-dependent inhibition of NO production.[1][2] |
| iNOS Expression | RAW 264.7 Macrophages | LPS (100 ng/mL) + this compound | 100, 150, 200 µg/mL | Dose-dependent inhibition of iNOS protein expression.[1] |
| TNF-α Release | RAW 264.7 Macrophages | LPS (100 ng/mL) + this compound | 100, 150, 200 µg/mL | Dose-dependent inhibition of TNF-α release.[1][2][3] |
| IL-6 Release | RAW 264.7 Macrophages | LPS (100 ng/mL) + this compound | 100, 150, 200 µg/mL | Dose-dependent inhibition of IL-6 release.[1][2] |
| IL-1β Release | RAW 264.7 Macrophages | LPS (100 ng/mL) + this compound | 100, 150, 200 µg/mL | Dose-dependent inhibition of IL-1β release.[1][2] |
Table 2: Antioxidant Activity of this compound
| Assay | Compound | IC50 Value | Reference |
| DPPH Radical Scavenging | This compound A/B | 0.15 ± 0.02 mM | [4] |
| DPPH Radical Scavenging | This compound A/B | 56.7 µg/mL | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory and antioxidant activities of this compound.
Cell Culture and LPS-induced Inflammation in RAW 264.7 Macrophages
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Inflammation Induction: To induce an inflammatory response, RAW 264.7 cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) from Escherichia coli (typically at a concentration of 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 6-24 hours) depending on the endpoint being measured.
Determination of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: The Griess assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
After cell treatment, collect the cell culture supernatant.
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined using a standard curve generated with known concentrations of sodium nitrite.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure (General):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the cytokine and incubate.
-
Wash the plate.
-
Add avidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration based on the standard curve.
-
Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, p-NF-κB, Nrf2, HO-1).
-
Procedure:
-
Lyse the treated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.
-
Densitometry analysis is performed to quantify the protein bands, often normalized to a loading control like β-actin or GAPDH.
-
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound. The DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add various concentrations of this compound to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A control containing only DPPH and the solvent is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Caption: this compound's Inhibition of the JAK/STAT Signaling Pathway.
Caption: this compound's Activation of the Nrf2/HO-1 Antioxidant Pathway.
Caption: Experimental Workflow for In Vitro Anti-inflammatory Studies.
References
- 1. This compound suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses lipopolysaccharide‑induced inflammation by inhibiting JAK1‑STAT1/3 activation and ROS production in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and Evaluation of Antioxidant Activity of Aloe schelpei Reynolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Aloin Content in Aloe Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of aloin content across various Aloe species, with a focus on quantitative data, experimental protocols for analysis, and the biosynthetic pathway of this significant secondary metabolite. This compound, a C-glycoside anthraquinone, is a key bioactive compound in Aloe plants, known for its laxative properties and potential as a pharmacological agent. Understanding the distribution and concentration of this compound in different species is critical for research, quality control, and the development of new therapeutics. This document consolidates available data, details analytical methodologies, and visualizes the underlying biochemical processes to serve as a valuable resource for the scientific community.
Introduction
The genus Aloe comprises over 500 species, with Aloe vera (Aloe barbadensis Miller) being the most commercially recognized.[1] However, other species such as Aloe ferox and Aloe arborescens are also utilized for their medicinal properties.[1][2] A key class of compounds responsible for some of the bioactivity of Aloe leaf exudates are anthraquinone C-glycosides, with this compound being the most prominent.[3] this compound exists as a mixture of two diastereomers, this compound A (also known as barbthis compound) and this compound B (isobarbthis compound).[3] The concentration of this compound can vary significantly between different Aloe species and is influenced by factors such as geographical location, climate, and soil conditions.[3][4] This guide aims to provide a detailed comparison of this compound content in various Aloe species, standardized analytical protocols, and an understanding of its biosynthesis.
Quantitative Analysis of this compound Content in Aloe Species
The concentration of this compound is a critical parameter for the quality control of Aloe raw materials and finished products. The data presented below, compiled from various studies, highlights the variability in this compound content across different species and even within the same species from different geographical origins.
Table 1: this compound Content in Different Aloe Species and Plant Parts
| Aloe Species | Plant Part | This compound Content (mg/g Dry Weight) | Reference |
| Aloe barbadensis Miller | Dry Latex (from Elgeyo-Marakwet, Kenya) | 237.971 ± 5.281 | [3] |
| Aloe barbadensis Miller | Dry Latex (from Baringo, Kenya) | 198.409 ± 2.000 | [3] |
| Aloe barbadensis Miller | Dry Latex (from Kisumu, Kenya) | 40.760 ± 0.088 | [3] |
| Aloe barbadensis Miller | Gel | 1.14 ± 0.39 (freeze-dried ethanolic extract) | [3] |
| Aloe barbadensis Miller | Gel | 24.41 | [3] |
| Aloe vera L. var. chinensis (Haw.) Berger | Not specified | 31.911 - 61.160 (µg/g) | [5] |
| Aloe ferox Miller | Leaf Exudate ("Bitter Sap") | Reported to have 20 times more bitter sap containing this compound than Aloe vera.[6] Specific quantitative data in mg/g DW is not consistently available in comparative studies. | [2][6] |
| Aloe arborescens Miller | Leaf Exudate | Contains this compound, but is often noted for higher concentrations of other bioactive compounds like aloesin. Quantitative comparisons with A. vera and A. ferox are not well-documented in single studies. | [1][7] |
Note: Direct comparative studies of this compound content across a wide range of Aloe species, conducted under identical conditions, are limited. The data presented is for illustrative purposes and highlights the need for further standardized comparative analyses.
Experimental Protocols for this compound Quantification
Accurate and reproducible quantification of this compound is essential for research and industrial applications. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is the gold standard for the separation and quantification of this compound A and this compound B.
-
Plant Material: Collect fresh Aloe leaves. The outer leaf pulp (latex) is the primary source of this compound.[3]
-
Extraction:
-
For latex: Carefully incise the leaf and collect the yellow exudate. Dry the latex to a constant weight.
-
For whole leaf/gel: Homogenize the leaf material and lyophilize to obtain a dry powder.
-
-
Solvent Extraction:
-
Weigh a precise amount of the dried latex or powdered leaf/gel material.
-
Extract with a suitable solvent such as methanol or a phosphate-buffered saline (PBS) solution.[3][8] Sonication can be used to enhance extraction efficiency.
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
-
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with a small percentage of acetic acid, e.g., 0.1%). A common isocratic mobile phase is acetonitrile/0.1% acetic acid (1:3 v/v).[3]
-
Flow Rate: Typically 0.8 - 1.0 mL/min.[3]
-
Detection: UV detector set at 254 nm.[3]
-
Column Temperature: 25°C.[3]
-
Injection Volume: 10-20 µL.[3]
-
Standard: Prepare a stock solution of this compound standard (e.g., 1 mg/mL in methanol) and create a calibration curve with a series of dilutions (e.g., 0.5 - 150 µg/mL).[3]
Identify the this compound A and this compound B peaks in the sample chromatogram by comparing their retention times with the standard. Quantify the concentration using the calibration curve generated from the this compound standard.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry offers a simpler and more rapid method for the estimation of total this compound content, though it is less specific than HPLC.
The extraction procedure is similar to that for HPLC analysis. Methanol is a commonly used solvent for UV-Vis analysis.
-
Prepare a stock solution of this compound standard in methanol.
-
Create a calibration curve by measuring the absorbance of a series of this compound standard dilutions at the maximum absorbance wavelength (λmax) of this compound, which is typically around 354 nm.
-
Measure the absorbance of the sample extract at the same wavelength.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for the quantification of this compound from Aloe leaf samples.
References
- 1. Aloe Genus Plants: From Farm to Food Applications and Phytopharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences between Various Types of Aloe: which is the most Effective and why? [aloevera-centar.com]
- 3. Quantification of this compound in Aloe barbadensis Miller Leaf Gel and Latex from Selected Regions of Kenya [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. phmethods.net [phmethods.net]
- 6. Aloe Ferox vs Aloe Vera - Aloe Mastercare [aloemastercare.com]
- 7. Comparative analysis of some bioactive compounds in leaves of different Aloe species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
The intricate pathway of aloin biosynthesis in Aloe plants: A technical guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aloin, a C-glycoside of aloe-emodin anthrone, is a prominent bioactive secondary metabolite in Aloe species, renowned for its medicinal properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the enzymatic steps, precursor molecules, and regulatory aspects. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the metabolic and signaling pathways to serve as a valuable resource for the scientific community.
The this compound Biosynthesis Pathway: A Polyketide Route
The biosynthesis of this compound in Aloe plants proceeds via the polyketide pathway, a major route for the synthesis of a diverse array of natural products. The pathway commences with primary metabolites and involves a series of enzymatic reactions, including chain elongation, cyclization, aromatization, and glycosylation.
The key steps in the biosynthesis of this compound are:
-
Initiation and Polyketide Chain Formation: The pathway is initiated with one molecule of acetyl-CoA as a starter unit and seven molecules of malonyl-CoA as extender units. A Type III polyketide synthase (PKS), specifically an octaketide synthase (OKS) , catalyzes the sequential decarboxylative condensation of these units to form a linear octaketide chain[1][2].
-
Cyclization and Aromatization: The highly reactive octaketide intermediate undergoes a series of intramolecular aldol condensations to form a tricyclic aromatic ring system. While the exact intermediates and the full enzymatic machinery for this process in Aloe are not yet completely elucidated, it is proposed to involve one or more cyclases and aromatases. This process results in the formation of the anthrone scaffold, likely aloe-emodin anthrone [3][4][5].
-
C-Glycosylation: In the final committed step, a sugar moiety is attached to the aloe-emodin anthrone backbone via a carbon-carbon bond. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , which transfers a glucose molecule from UDP-glucose to the C-10 position of the anthrone, yielding this compound (specifically, this compound B)[6]. Further enzymatic modifications may lead to the formation of its diastereomer, this compound A.
Key Enzymes in this compound Biosynthesis
Several key enzymes have been identified or are strongly implicated in the this compound biosynthesis pathway through transcriptomic and biochemical studies.
| Enzyme Class | Specific Enzyme (Putative) | Gene/Transcript ID (from A. vera transcriptome)[7] | Function |
| Polyketide Synthase (PKS) | Octaketide Synthase (OKS) | root CDS_ 8049 Unigene_30214; leaf CDS_36399 Unigene_84377 | Catalyzes the formation of the C16 polyketide backbone from acetyl-CoA and malonyl-CoA. |
| Reductase | Keto Reductase | root CDS_22866_ Unigene_54394; leaf CDS_15459_Unigene_48740 | Potentially involved in modifying the polyketide chain before or during cyclization. |
| Glycosyltransferase | UDP-Glycosyltransferase (UGT) | root CDS_5315_Unigene_22956; leaf CDS_1908_Unigene_10506 | Catalyzes the C-glycosylation of aloe-emodin anthrone to form this compound. |
Quantitative Data on this compound and Precursors
The concentration of this compound and its aglycone, aloe-emodin, can vary significantly depending on the Aloe species, the part of the plant, and the processing methods. The following tables summarize some of the reported quantitative data.
Table 1: this compound and Aloe-emodin Content in Different Aloe Species
| Aloe Species | Plant Part | This compound A (µg/g fresh weight)[8] | This compound B (µg/g fresh weight)[8] | Aloe-emodin (ng/g fresh weight)[8] |
| Aloe arborescens | Leaves | 1,234.5 ± 112.3 | 876.4 ± 78.9 | 15.6 ± 1.4 |
| Aloe barbadensis (vera) | Leaves | 987.2 ± 95.6 | 654.3 ± 60.1 | 12.3 ± 1.1 |
| Aloe chinensis | Leaves | 1,543.8 ± 143.2 | 1,023.7 ± 98.5 | 18.9 ± 1.7 |
Table 2: this compound Content in Aloe vera Products
| Product Type | Processing | This compound Content (mg/L)[9] |
| Unprocessed Leaf Gel | None | > 10 |
| Unfiltered Leaf Gel | Lab-scale | > 10 |
| Filtered Leaf Gel | Lab-scale | < 0.1 |
| Industrial Processed Gel | Industrial | < 0.1 |
Table 3: Analytical Parameters for HPLC Quantification of Aloins and Aloe-emodin [10]
| Analyte | Wavelength (nm) | Linearity Range (ppb) | Correlation Coefficient (r²) |
| This compound A | 380 | 10 - 500 | 0.999964 |
| This compound B | 380 | 10 - 500 | 0.999957 |
| Aloe-emodin | 430 | 10 - 500 | 0.999980 |
Experimental Protocols
Protocol for Quantification of this compound and Aloe-emodin by HPLC-UV[10][11]
This protocol outlines a method for the quantitative analysis of aloins and aloe-emodin in Aloe vera raw materials and finished products.
1. Sample Preparation (Liquid-Liquid Extraction): a. For liquid samples, accurately weigh 1 g of the sample into a 50 mL centrifuge tube. b. For solid samples, accurately weigh 0.1 g of the sample into a 50 mL centrifuge tube and add 10 mL of deionized water. c. Add 10 mL of ethyl acetate to the tube, vortex for 1 min, and centrifuge at 3000 rpm for 10 min. d. Transfer the upper ethyl acetate layer to a new tube. e. Repeat the extraction of the aqueous layer with another 10 mL of ethyl acetate. f. Combine the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen at 40°C. g. Reconstitute the dried residue in 1 mL of methanol.
2. HPLC-UV Analysis: a. Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm). b. Mobile Phase A: 0.1% acetic acid in water. c. Mobile Phase B: 0.1% acetic acid in acetonitrile. d. Gradient Elution:
- 0-13 min: 20% to 35% B
- 13-30 min: 35% to 100% B
- 30-40 min: 100% to 20% B (re-equilibration) e. Flow Rate: 1.0 mL/min. f. Injection Volume: 20-100 µL. g. Detection: UV detector set at 380 nm for aloins and 430 nm for aloe-emodin. h. Quantification: Prepare a standard curve using certified reference standards of this compound A, this compound B, and aloe-emodin.
Protocol for In Vitro Assay of UDP-Glycosyltransferase Activity[6]
This protocol describes a method to assay the C-glycosyltransferase activity involved in the final step of this compound biosynthesis, adapted from studies on Aloe arborescens.
1. Preparation of Cell-Free Extract: a. Harvest fresh, young Aloe leaves and wash them thoroughly. b. Homogenize the leaf tissue in a cold extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing polyvinylpyrrolidone, ascorbate, and β-mercaptoethanol). c. Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet cell debris. d. The resulting supernatant is the crude enzyme extract.
2. Enzyme Assay: a. The reaction mixture should contain:
- Crude enzyme extract
- Aloe-emodin anthrone (substrate)
- UDP-glucose (sugar donor)
- Buffer (e.g., potassium phosphate, pH 8.0) b. Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period. c. Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
3. Product Analysis: a. Extract the reaction mixture with ethyl acetate. b. Evaporate the organic solvent and redissolve the residue in methanol. c. Analyze the product by HPLC, comparing the retention time and UV spectrum with an authentic this compound standard.
Protocol for Tracer Studies using Radiolabeled Precursors[12][13]
This general protocol can be adapted to trace the incorporation of precursors into this compound, providing direct evidence for the biosynthetic pathway.
1. Precursor Feeding: a. Prepare a solution of a radiolabeled precursor, such as [¹⁴C]-acetyl-CoA or [¹⁴C]-malonyl-CoA. b. Administer the labeled precursor to Aloe plantlets or cell suspension cultures. c. Incubate for various time points to allow for metabolic conversion.
2. Extraction and Separation: a. Harvest the plant material and extract the metabolites as described in section 4.1. b. Separate the compounds in the extract using thin-layer chromatography (TLC) or HPLC.
3. Detection and Quantification: a. For TLC, use autoradiography or a phosphorimager to visualize the radioactive spots. b. For HPLC, use a radiodetector coupled to the HPLC system to quantify the radioactivity in the this compound peak. c. The incorporation of the radiolabel into this compound confirms its role as a precursor in the pathway.
Visualization of Pathways and Workflows
This compound Biosynthesis Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Octaketide Synthase from Polygonum cuspidatum Implements Emodin Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Aromatic Polyketides in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro biosynthesis of the C-glycosidic bond in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. De novo sequencing, assembly and characterisation of Aloe vera transcriptome and analysis of expression profiles of genes related to saponin and anthraquinone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of this compound, antioxidant activity, and toxicity of Aloe vera leaf gel products from Greece - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Aloins and this compound-Emodin in Aloe Vera Raw Materials and Finished Products Using High-Performance Liquid Chromatography: Single-Laboratory Validation, First Action 2016.09 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on the Medicinal Uses of Aloin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aloin, a bitter yellow-brown compound extracted from the latex of the Aloe plant, has a rich and long-standing history in traditional medicine, primarily recognized for its potent laxative effects.[1] This technical guide provides an in-depth exploration of the historical and modern medicinal uses of this compound, with a focus on its pharmacological properties, mechanisms of action, and the evolution of its extraction and application. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.
Introduction: A Journey Through Time
The medicinal use of Aloe species dates back thousands of years, with ancient civilizations in Egypt, Greece, Rome, and Sumeria recognizing its therapeutic properties.[2] Clay tablets from Sumeria (c. 2100 BC) and the Egyptian Papyrus Ebers (c. 1552 BC) both make reference to Aloe as a powerful laxative.[2] The primary active constituent responsible for this cathartic effect is this compound, an anthraquinone glycoside found in the latex of the plant.[1]
Historically, the dried latex of Aloe, rich in this compound, was a valuable commodity in trade and a staple in apothecaries. It was traditionally used to treat constipation, but also for a variety of other ailments, including skin conditions and as a general "purifier."[3] While its laxative properties are well-documented, modern research has also begun to explore its anti-inflammatory, antimicrobial, and potential anticancer activities.
This guide will delve into the scientific underpinnings of this compound's medicinal applications, presenting a critical overview of its journey from a traditional herbal remedy to a compound of interest in modern pharmacology.
Chemistry and Pharmacokinetics
This compound, also known as barbthis compound, is a C-glycoside of aloe-emodin anthrone. It exists as a mixture of two diastereomers, this compound A and this compound B. The laxative effect of this compound is not direct but is mediated by the gut microbiota. In the colon, anaerobic bacteria metabolize this compound into the active metabolite, aloe-emodin 9-anthrone, which is then absorbed.
Pharmacokinetic Profile
The oral bioavailability of this compound is limited. Studies in rats have shown that after oral administration, this compound is rapidly absorbed, with a maximum plasma concentration (Cmax) reached within 0.25 hours. A significant portion of ingested this compound is excreted in the urine.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Time to Maximum Concentration (Tmax) | 0.25 hours | Rat | [4] |
| Maximum Concentration (Cmax) | 412.89 ng/mL | Rat | [4] |
| Urinary Excretion (24h) | 64.97% (this compound A), 9.7% (this compound B) | Human | [4] |
Mechanism of Action: The Laxative Effect
The primary and most well-established medicinal use of this compound is as a stimulant laxative. Its mechanism of action is multifaceted, involving both direct and indirect effects on the colonic epithelium.
-
Increased Peristalsis: The active metabolite of this compound, aloe-emodin 9-anthrone, stimulates colonic motility, leading to increased peristaltic contractions and accelerated transit of fecal matter.
-
Fluid and Electrolyte Secretion: this compound induces the secretion of water and electrolytes into the intestinal lumen. This is achieved, in part, by opening chloride channels in the colonic membrane, which leads to a net influx of fluid and softer stools.
Signaling Pathways
Recent research suggests that the effects of aloe, and by extension this compound, on constipation may be mediated through the MAPK/AKT/NF-κB p65 signaling pathway . This pathway is a crucial regulator of inflammation and cellular responses. It is hypothesized that this compound modulates this pathway in the intestinal epithelium, influencing ion transport and smooth muscle contraction.
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound's laxative effect.
Quantitative Data on Efficacy and Toxicity
While human clinical trials on purified this compound are limited, animal studies and trials on aloe extracts provide valuable quantitative data.
Table 2: Efficacy of this compound-Containing Preparations in Animal Models
| Preparation | Animal Model | Dose | Effect | Reference |
| Aloe ferox Resin (33.5% this compound) | Mice | 50, 100, 200 mg/kg | Increased gastrointestinal motility by 93.5%, 91.8%, and 93.8% respectively, compared to control (46.5%). |
Table 3: Acute Toxicity of this compound in Animal Models
| Animal Model | Route of Administration | Dose | Observed Effects | Reference |
| Mice | Oral | 2500 µg/kg BW | No toxic symptoms or mortality observed. SGOT: 21.9 U/L, SGPT: 32.1 U/L. | [5] |
| Mice | Oral | 5000 µg/kg BW | No toxic symptoms or mortality observed. SGOT: 22.4 U/L, SGPT: 35.7 U/L. | [5] |
| Rats | Oral (in drinking water) | ≥ 55.7 mg/kg | Dose-related increased incidences and severities of mucosal and goblet cell hyperplasia in the large intestine. | [6] |
Experimental Protocols
Historical Extraction and Purification of this compound
Historically, the extraction of this compound was a relatively simple but crude process.
-
Harvesting: Mature Aloe leaves are cut at the base.
-
Latex Collection: The leaves are positioned to allow the yellow, bitter latex to drain and be collected.
-
Drying: The collected latex is then air-dried or heated to evaporate water, resulting in a solid, dark residue known as "aloe lump" or "aloe hepatica."
-
Purification (Historical): Early purification methods were limited. The dried latex was often powdered and used directly or dissolved in alcohol for tinctures. Further purification often involved recrystallization from solvents like alcohol.
Caption: Simplified workflow of historical this compound extraction.
Modern High-Performance Liquid Chromatography (HPLC) Analysis of this compound
Modern analysis of this compound content relies on sophisticated chromatographic techniques.
Objective: To quantify the this compound content in Aloe latex or derived products.
Materials:
-
HPLC system with a UV detector
-
C18 analytical column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
Sample of Aloe latex or product
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a buffered solution).
-
Filter the solution through a 0.45 µm filter to remove particulate matter.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: Approximately 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
Detection Wavelength: this compound is typically detected at a wavelength of around 298 nm or 354 nm.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
-
Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Caption: Workflow for the HPLC analysis of this compound.
Regulatory Status and Safety Considerations
The use of this compound in over-the-counter (OTC) laxative products has been a subject of regulatory scrutiny. In 2002, the U.S. Food and Drug Administration (FDA) reclassified aloe preparations containing this compound as Category II ingredients for use as OTC laxatives, meaning they are not generally recognized as safe and effective. This decision was primarily due to a lack of sufficient safety data and concerns about potential carcinogenicity with long-term use.
Adverse effects associated with this compound consumption can include:
-
Abdominal cramps and pain
-
Diarrhea
-
Electrolyte imbalances (with prolonged use)
-
Uterine contractions (contraindicated in pregnancy)
Conclusion and Future Directions
This compound has a long and storied history as a potent natural laxative. Its mechanism of action, involving the stimulation of colonic motility and fluid secretion, is now better understood at the molecular level, with emerging evidence pointing to the involvement of the MAPK/AKT/NF-κB p65 signaling pathway. While its use in OTC products has been curtailed due to safety concerns, this compound remains a compound of significant interest to researchers.
Future research should focus on:
-
Conducting rigorous, well-controlled human clinical trials to definitively establish the efficacy and safety of purified this compound for the treatment of constipation.
-
Further elucidating the precise molecular mechanisms by which this compound and its metabolites interact with the intestinal epithelium and the gut microbiota.
-
Investigating the potential of this compound and its derivatives in other therapeutic areas, such as inflammation and cancer, based on its observed biological activities.
By continuing to explore the rich history and complex pharmacology of this compound, the scientific community can unlock its full therapeutic potential while ensuring its safe and effective use.
References
- 1. naturalhealers.com [naturalhealers.com]
- 2. Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bbrc.in [bbrc.in]
- 4. jurnalhafasy.com [jurnalhafasy.com]
- 5. [PDF] IN VIVO ACUTE TOXICITY TEST OF this compound EXTRACT ON CHICKEN WHITE MENCITES (Mus musculus) | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Aloin Extraction and Purification in Research
These application notes provide detailed methodologies for the extraction and purification of aloin, a key bioactive compound found in Aloe species. The protocols are intended for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound, also known as barbthis compound, is a C-glycosidic anthraquinone found in the yellow latex of aloe leaves. It exists as a mixture of two diastereomers, this compound A and this compound B.[1][2] this compound and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including laxative, anti-inflammatory, antibacterial, and anticancer properties.[3] The initial step in studying these properties is the effective extraction and purification of this compound from the plant matrix.
Overview of Extraction and Purification Strategies
The extraction of this compound from aloe latex involves separating it from other components like polysaccharides, proteins, and mineral substances.[3][4] This is typically achieved using various solvents and extraction techniques. Subsequent purification steps are then necessary to isolate this compound with high purity for research purposes.
The general workflow for obtaining pure this compound can be summarized as follows:
Figure 1: General workflow for this compound extraction and purification.
Comparative Data of Extraction Methods
The choice of extraction method and solvent significantly impacts the yield and purity of the extracted this compound. The following table summarizes quantitative data from various studies to facilitate comparison.
| Extraction Method | Plant Material | Solvent | Yield (%) | This compound Content (%) | Purity (%) | Reference |
| Ultrasonic | Dried Latex | Ethyl Acetate | 24.50 | 84.22 | - | [5] |
| Stirring | Dried Latex | Ethyl Acetate | - | 71.56 | - | [5] |
| Ultrasonic | Liquid Latex | Ethyl Acetate | - | 41.96 | - | [5] |
| Stirring | Liquid Latex | Ethyl Acetate | - | 37.12 | - | [5] |
| Aqueous Two-Phase System | Crude Extract | 1-Propanol / (NH4)2SO4 | 90.61 (efficiency) | - | 91.84 | [3][4] |
| Classical Extraction | Yellow Juice | Ethyl Acetate | ~50 (overall) | 45-50 | 86 | [6] |
| Modified Extraction (with diol) | Yellow Juice | Ethyl Acetate | >50 (overall) | 55-60 | 87-90 | [6] |
Detailed Experimental Protocols
Preparation of Aloe Latex
-
Harvest fresh Aloe vera leaves.
-
Wash the leaves thoroughly with water to remove any dirt.
-
Cut the base of the leaf and place it in a beaker at an angle to allow the yellow latex to drain out for at least 1 hour.[7]
-
For dried latex, the collected liquid is then dried, for example, by incubation at 40°C for 24 hours.[4]
Extraction Protocols
This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency.[8][9]
Materials:
-
Dried or liquid aloe latex
-
Ethyl acetate[5]
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Protocol:
-
Weigh a known amount of aloe latex (e.g., 200 g of liquid latex or an equivalent amount of dried latex).[5]
-
If starting with dried latex, grind it into a fine powder.
-
Add the latex to a beaker and add ethyl acetate. A common ratio is 1:10 (w/v) for dried latex.
-
Place the beaker in an ultrasonic bath or use a probe sonicator.
-
Sonicate the mixture for a specified time (e.g., 30 minutes). The optimal time may need to be determined empirically.
-
After sonication, filter the mixture through filter paper to separate the extract from the solid residue.
-
Concentrate the filtrate using a rotary evaporator at a temperature between 45 and 50°C to obtain the crude this compound extract.[6]
Soxhlet extraction is a continuous extraction method suitable for extracting compounds from solid materials.[10][11]
Materials:
-
Dried aloe latex powder
-
Methanol or ethanol
-
Soxhlet apparatus (including thimble, flask, and condenser)
-
Heating mantle
-
Rotary evaporator
Protocol:
-
Place a known amount of dried aloe latex powder (e.g., 10 g) into a cellulose thimble.[10]
-
Place the thimble inside the Soxhlet extractor.
-
Fill a round-bottom flask with the extraction solvent (e.g., 250 mL of methanol).
-
Assemble the Soxhlet apparatus with the flask at the bottom and a condenser on top.
-
Heat the solvent using a heating mantle to its boiling point. The solvent vapor will travel up, condense, and drip onto the sample in the thimble.
-
Allow the extraction to proceed for several hours (e.g., 4-6 hours), or until the solvent in the siphon arm becomes colorless.
-
After extraction, cool the apparatus and collect the extract from the flask.
-
Concentrate the extract using a rotary evaporator to obtain the crude this compound.
MAE uses microwave energy to heat the solvent and sample, which can significantly reduce extraction time.[12][13]
Materials:
-
Dried aloe latex powder
-
Ethanol (70%)
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Protocol:
-
Mix a known amount of dried aloe latex powder with the extraction solvent in a microwave-safe extraction vessel.
-
Place the vessel in the microwave extractor.
-
Set the extraction parameters, such as temperature (e.g., 60°C), pressure, and time (e.g., 5-10 minutes).
-
After the extraction cycle is complete, allow the vessel to cool.
-
Filter the mixture to separate the extract.
-
Concentrate the filtrate using a rotary evaporator.
Purification Protocols
Recrystallization is a common technique for purifying crystalline compounds.
Materials:
-
Crude this compound extract
-
Beaker
-
Magnetic stirrer and hot plate
-
Ice bath or refrigerator
-
Büchner funnel and filter paper
Protocol:
-
Dissolve the crude this compound extract in a minimal amount of hot isobutanol (e.g., at 70°C).[6]
-
Stir the solution until the crude extract is fully dissolved.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator at 5°C for several hours (e.g., 4 hours) to induce crystallization.[5][6]
-
Collect the this compound crystals by filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of cold isobutanol.[6]
-
Dry the crystals to obtain purified this compound. The purity can be further improved by repeating the recrystallization process.
Column chromatography separates compounds based on their differential adsorption to a stationary phase.[14][15][16]
Materials:
-
Crude this compound extract
-
Silica gel (as stationary phase)
-
A suitable solvent system (mobile phase), e.g., a gradient of hexane and ethyl acetate.
-
Chromatography column
-
Collection tubes
Protocol:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the initial, non-polar solvent (e.g., hexane).
-
Dissolve the crude this compound extract in a minimum amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the mobile phase, starting with a low polarity solvent and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Collect the eluting solvent in fractions using collection tubes.
-
Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC).
-
Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis and quantification of this compound.[5][17][18]
Typical HPLC Conditions:
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm)[5]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[5]
-
Detection: UV detector at a wavelength of 298 nm or 354 nm.[19]
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 20 µL.
Factors Influencing this compound Yield and Purity
Several factors can influence the efficiency of this compound extraction and the purity of the final product. Understanding these factors is crucial for optimizing the process.
Figure 2: Factors influencing this compound extraction yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2000066601A1 - Method for preparing this compound by extraction - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 5. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 6. US6506387B1 - Method for preparing this compound by extraction - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Anthrachinone – Wikipedia [de.wikipedia.org]
- 19. asianpubs.org [asianpubs.org]
Application Note: Quantification of Aloin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
AN-HPLC-001
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of aloin (specifically this compound A and this compound B) in plant extracts, particularly from Aloe vera. This method is applicable for quality control, stability testing, and research purposes in the pharmaceutical and natural products industries. The protocol provides a clear workflow from sample preparation to chromatographic analysis and data interpretation.
Introduction
This compound, a C-glycoside of aloe-emodin anthrone, is a major active constituent found in the latex of Aloe species. It is known for its laxative properties and is a critical marker for the quality and standardization of Aloe vera extracts and products. Due to the variability of this compound content depending on growing conditions and processing, a reliable and accurate quantification method is essential.[1][2] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose, offering high sensitivity, specificity, and reproducibility.[3]
Experimental Protocol
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Ethanol (60%)[4]
-
Reagents: Phosphoric acid, Phosphate buffered saline (pH 3)[1][2], this compound standard (this compound A and this compound B)
-
Sample Material: Aloe vera leaf latex, gel, or dried plant powder.
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical column: Fused core C18 column or Zorbax Eclipse AAA column (4.6 x 150 mm) are commonly used.[1][2][5]
-
Sonication bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Sample Preparation
For Solid Plant Material (e.g., dried latex, powder):
-
Accurately weigh 100 mg of the homogenized plant material.
-
Add 10 mL of an acidified solvent (e.g., methanol with 0.1% phosphoric acid) or phosphate buffered saline (pH 3).[1][2][5]
-
Sonicate the mixture for 15-30 minutes to ensure complete extraction.[5]
-
Centrifuge the extract at 4000 rpm for 10 minutes.[4]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the sample with the mobile phase if the this compound concentration is expected to be high.
For Liquid Samples (e.g., fresh latex, gel):
-
Accurately measure 1 mL of the liquid sample.
-
Dilute with an appropriate solvent (e.g., mobile phase or phosphate buffered saline pH 3) as necessary.[1][2][5]
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method
The following table summarizes a typical HPLC method for this compound quantification.
| Parameter | Condition |
| Column | Fused core C18 or Zorbax Eclipse AAA (4.6 x 150 mm)[1][2][5] |
| Mobile Phase | Isocratic: Water:Acetonitrile (e.g., 78:22) or a gradient elution can be optimized.[4] |
| Flow Rate | 0.9 - 1.0 mL/min[1][2][4] |
| Column Temperature | 35°C or ambient[1][2][4] |
| Detection Wavelength | 220 nm or 354 nm (for higher specificity) |
| Injection Volume | 10 - 20 µL[4] |
| Run Time | Approximately 18-20 minutes[5] |
Calibration Curve
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 0.3 to 50 µg/mL.[5]
-
Inject each standard in triplicate and record the peak area.
-
Plot a calibration curve of peak area versus concentration. The curve should have a coefficient of determination (r²) of ≥ 0.999.[1][2][5]
Data Presentation
The following tables summarize typical validation parameters for this HPLC method, compiled from various studies.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (r²) | ≥ 0.999 | [1][2][5] |
| Limit of Detection (LOD) | 0.087 - 0.092 µg/mL | [5] |
| Limit of Quantification (LOQ) | 0.21 - 0.23 µg/mL | [5] |
| Precision (RSDr %) | 0.61 - 6.30% | [5] |
| Accuracy (Recovery %) | 84.4 - 108.9% | [5] |
Table 2: Example this compound Content in Aloe vera Samples
| Sample Type | This compound Content (mg/g) | Reference |
| Fresh Latex | 199.76 | [1] |
| Dry Latex | 176.26 | [1] |
| Fresh Gel | 7.87 | [1] |
| Dry Gel | 5.11 | [1] |
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC quantification of this compound in plant extracts.
Caption: Workflow for HPLC quantification of this compound.
Conclusion
The described HPLC method provides a reliable and accurate means for the quantification of this compound in various Aloe vera plant materials and derived products. The method is validated and demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. An HPLC Procedure for the Quantification of this compound in Latex and Gel from Aloe barbadensis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitative Detection of this compound and Related Compounds Present in Herbal Products and Aloe vera Plant Extract Using HPLC Method [scirp.org]
- 5. Determination of this compound A and this compound B in Aloe vera Raw Materials and Finished Products by High-Performance Liquid Chromatography: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Aloin Solubility in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the solubility of aloin in various common laboratory solvents. The included protocols offer standardized methods for determining the solubility of this compound, ensuring reproducibility and accuracy in experimental results.
Introduction
This compound, a bitter, yellow-brown colored compound, is the major anthraquinone glycoside found in the exudate of the Aloe plant. It is a mixture of two diastereomers, this compound A (also known as barbthis compound) and this compound B (isobarbthis compound). The solubility of this compound is a critical parameter for its extraction, purification, formulation, and in vitro/in vivo studies. Understanding its solubility profile in different solvents is essential for the development of new therapeutic agents and for ensuring the quality and consistency of this compound-containing products.
Data Presentation: this compound Solubility
The following table summarizes the quantitative solubility of this compound in a range of common laboratory solvents. The data has been compiled from various scientific sources. It is important to note that solubility can be affected by factors such as temperature, pH, and the specific isomeric ratio of the this compound sample.
| Solvent | Solubility | Temperature (°C) |
| Pyridine | 57% (w/v) | 18 |
| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | Not Specified |
| Glacial Acetic Acid | 7.3% (w/v) | 18 |
| Methanol | 5.4% (w/v) | 18 |
| Acetone | 3.2% (w/v) | 18 |
| Methyl Acetate | 2.8% (w/v) | 18 |
| Ethanol | 1.9% (w/v) | 18 |
| Water | 1.8% (w/v) | 18 |
| Propanol | 1.6% (w/v) | 18 |
| Ethyl Acetate | 0.78% (w/v) | 18 |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.5 mg/mL | Not Specified |
| Isopropanol | 0.27% (w/v) | 18 |
| Ethanol | ~0.25 mg/mL | Not Specified |
| Chloroform | Very slightly soluble | Not Specified |
| Ether | Very slightly soluble | Not Specified |
| Carbon Disulfide | Very slightly soluble | Not Specified |
| Isobutanol | Very slightly soluble | Not Specified |
Experimental Protocols
This section outlines a detailed protocol for determining the solubility of this compound in a laboratory setting using the widely accepted shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
Protocol 1: Determination of this compound Solubility using the Shake-Flask Method
1. Objective:
To determine the equilibrium solubility of this compound in a specific solvent.
2. Materials:
-
This compound (crystalline solid, purity ≥95%)
-
Selected laboratory solvent (e.g., ethanol, water, DMSO)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.45 µm pore size)
-
Syringes
-
Analytical balance
-
Volumetric flasks
-
Pipettes
3. Procedure:
-
Preparation of Solvent: Ensure the selected solvent is of high purity (e.g., HPLC grade).
-
Addition of Excess this compound: Add an excess amount of crystalline this compound to a pre-weighed scintillation vial. The amount of this compound should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Addition of Solvent: Accurately pipette a known volume of the selected solvent into the vial containing the this compound.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Shake the mixture at a constant speed for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe. Attach a 0.45 µm syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved this compound particles. This step is critical to prevent artificially high solubility readings.
-
Sample Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method (see Protocol 2).
-
Calculation: Calculate the solubility of this compound in the solvent using the following formula:
Solubility (mg/mL) = (Concentration of this compound in the diluted sample) x (Dilution factor)
4. Data Analysis and Reporting:
-
Perform the experiment in triplicate to ensure the reliability of the results.
-
Report the mean solubility and standard deviation.
-
Specify the temperature at which the solubility was determined.
Protocol 2: Quantification of this compound Concentration
A. Using High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 column.
-
Mobile Phase: A suitable mobile phase for the separation of this compound, for example, a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility study.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment into the HPLC system.
-
Concentration Determination: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
B. Using UV-Vis Spectrophotometry
-
Instrumentation: A UV-Vis spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax of this compound in the chosen solvent by scanning a dilute solution of this compound across a range of wavelengths (typically 200-400 nm). This compound has characteristic absorption maxima around 260, 295, and 360 nm.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax and generate a calibration curve by plotting absorbance against concentration.
-
Sample Analysis: Measure the absorbance of the diluted, filtered sample from the solubility experiment at the same λmax.
-
Concentration Determination: Determine the concentration of this compound in the sample by using the equation of the line from the calibration curve (Beer-Lambert Law).
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for this compound solubility determination.
Application Notes and Protocols: Synthesis of Aloin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aloin, a naturally occurring C-glycoside anthrone found predominantly in the Aloe genus, serves as a versatile starting material for the synthesis of a variety of derivatives with significant therapeutic potential. Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties. This document provides detailed protocols for the chemical synthesis of key this compound derivatives, including aloe-emodin, rhein, and this compound-amino acid Schiff bases. Additionally, it outlines the signaling pathways modulated by these compounds, offering insights into their mechanisms of action.
Data Presentation: Synthesis of this compound Derivatives
The following tables summarize the quantitative data for the synthesis of various this compound derivatives.
Table 1: Synthesis of Aloe-Emodin from this compound via Oxidation
| Method | Oxidizing Agent | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Oxidative Hydrolysis | Ferric chloride (FeCl₃) | Hydrochloric acid (HCl) / Water / Toluene | 8 hours | 100 ± 10°C | Not specified | [1](--INVALID-LINK--) |
| Oxidation | Oxygen | Nitric acid / Ethylene glycol | 5 - 6 hours | 100 - 120°C | >85% | [2](--INVALID-LINK--) |
Table 2: Synthesis of Rhein from Aloe-Emodin via Oxidation
| Starting Material | Oxidizing Agent | Solvent/Catalyst | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| Aloe-emodin | Sodium nitrite | Sulfuric acid, Boric acid | 1.5 hours | 120°C | 74 | 69 | [3](--INVALID-LINK--) |
| Aloe-emodin | Sodium nitrite | Sulfuric acid | 3 hours | 120°C | >85 | 90-95 | [2](--INVALID-LINK--) |
Table 3: Spectroscopic Data for Aloe-Emodin
| Type | Data | Reference |
| ¹H-NMR (600 MHz, DMSO-d₆) δ (ppm) | 11.92 (s, 1H, OH-8), 11.91 (s, 1H, OH-1), 7.82 (dd, J = 8.3 Hz, 7.5 Hz, 1H, H-6), 7.78 (d, J = 1.7 Hz, 1H, H-4), 7.72 (dd, J = 7.5 Hz, 1.1 Hz, 1H, H-5), 7.47 (d, J = 1.7 Hz, 1H, H-2), 7.40 (dd, J = 8.3 Hz, 1.1 Hz, 1H, H-7), 4.82 (s, 2H, H-11) | [4](--INVALID-LINK--) |
| ¹³C-NMR (125 MHz, CDCl₃) δ (ppm) | 192.5 (C-10), 181.9 (C-9), 162.7 (C-8), 162.4 (C-1), 149.3 (C-3), 136.9 (C-6), 133.6 (C-5a), 133.2 (C-4a), 124.5 (C-7), 124.3 (C-4), 121.3 (C-2), 119.9 (C-5), 115.8 (C-8a), 113.7 (C-1a), 22.2 (CH₃) | [1](--INVALID-LINK--) |
Experimental Protocols
Protocol 1: Synthesis of Aloe-Emodin from this compound by Oxidative Hydrolysis
This protocol describes the synthesis of aloe-emodin from this compound using ferric chloride as the oxidizing agent.[1](--INVALID-LINK--)
Materials:
-
This compound (Barbthis compound)
-
Concentrated Hydrochloric Acid (HCl)
-
Ferric Chloride (FeCl₃)
-
Toluene
-
Distilled Water
-
Round Bottom Flask
-
Reflux Condenser
-
Heating Mantle
-
Separatory Funnel
Procedure:
-
Prepare an acidic solution by mixing 250 mL of concentrated HCl with 750 mL of distilled water.
-
Add 10 g of this compound to the acidic solution.
-
Prepare a 20% aqueous solution of ferric chloride and add 500 mL of this solution to the acidic this compound mixture.
-
Transfer the resulting mixture to a round bottom flask.
-
Add 300 mL of toluene to the flask to create a biphasic mixture.
-
Set up the apparatus for reflux and heat the mixture at 100 ± 10°C for 8 hours.
-
After 8 hours, stop the heating and allow the reaction mixture to cool to approximately 90°C.
-
Transfer the mixture to a separatory funnel and separate the organic (toluene) layer.
-
Collect the organic layer and keep it overnight at 8 ± 2°C to allow for the crystallization of aloe-emodin.
-
Filter the crystals and dry them to obtain pure aloe-emodin.
Protocol 2: Synthesis of Rhein from Aloe-Emodin
This protocol details the oxidation of aloe-emodin to rhein using sodium nitrite in an acidic medium.[3](--INVALID-LINK--)
Materials:
-
Aloe-emodin
-
Boric Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Distilled Water
-
Reaction Flask
-
Heating Mantle
-
Buchner Funnel and Flask
Procedure:
-
In a reaction flask, prepare a mixture of 10 g of aloe-emodin and 40 g of boric acid in 150 mL of concentrated sulfuric acid.
-
Slowly add 25.6 g of sodium nitrite to the mixture.
-
Heat the reaction mixture to 120°C and maintain this temperature for 1.5 hours.
-
After the reaction is complete, pour the mixture into 200 mL of an ice-water mixture to precipitate the product.
-
Filter the precipitate using a Buchner funnel and wash it with cold distilled water.
-
Dry the collected solid in an oven at 50°C to obtain rhein.
Protocol 3: Synthesis of this compound-Amino Acid Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases from this compound and amino acids.
Materials:
-
This compound
-
Amino Acid (e.g., Phenylalanine)
-
Methanol
-
Concentrated Sulfuric Acid (H₂SO₄) (catalyst)
-
Round Bottom Flask
-
Reflux Condenser
-
Heating Mantle
-
Rotary Evaporator
-
Column Chromatography setup
Procedure:
-
Dissolve this compound and a molar equivalent of the desired amino acid in methanol in a round bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 6-8 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Remove the methanol using a rotary evaporator.
-
The resulting residue is then purified by column chromatography to yield the this compound-amino acid Schiff base (glycone).
Signaling Pathways Modulated by this compound and its Derivatives
This compound and its derivatives exert their anti-inflammatory effects by modulating key signaling pathways, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS).
Inhibition of the JAK-STAT Pathway by this compound
This compound has been shown to suppress the LPS-induced inflammatory response by inhibiting the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[1](5--INVALID-LINK-- this compound treatment leads to a reduction in the phosphorylation of JAK1, STAT1, and STAT3, which in turn prevents the nuclear translocation of STAT1 and STAT3.[6](--INVALID-LINK--) This inhibition results in the downregulation of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a decrease in the production of inflammatory cytokines like IL-1β, IL-6, and TNF-α.[7](8--INVALID-LINK-- Furthermore, this compound can inhibit the production of reactive oxygen species (ROS), which are known to activate the JAK-STAT pathway.[6](--INVALID-LINK--)
Modulation of the NF-κB Pathway
The NF-κB signaling pathway is a central regulator of inflammation. While some studies suggest a role for this compound in inhibiting NF-κB, the primary anti-inflammatory mechanism of this compound appears to be the inhibition of the JAK-STAT pathway, with less of a direct effect on the core components of the NF-κB pathway like IKK and IκB phosphorylation.[1](--INVALID-LINK--) However, by reducing ROS production, which is a known activator of the NF-κB pathway, this compound can indirectly modulate NF-κB activity.
References
- 1. This compound suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leading Global CDMO Pharma Solutions | Catalent [catalent.com]
- 3. Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Khan Academy [khanacademy.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses lipopolysaccharide‑induced inflammation by inhibiting JAK1‑STAT1/3 activation and ROS production in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Preparation and Use of Aloin for In Vitro Cell Culture Experiments
<
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aloin, a naturally occurring anthraquinone glycoside isolated from the Aloe vera plant, is a subject of growing interest in biomedical research. It is recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] In vitro cell culture models are indispensable for elucidating the molecular mechanisms underlying these activities. Proper preparation of this compound solutions is a critical first step to ensure reproducible and reliable experimental outcomes. This document provides a detailed protocol for the solubilization of this compound, preparation of stock and working solutions for cell culture applications, and a standard protocol for assessing its cytotoxic effects.
Properties and Solubility of this compound
This compound is poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS) but can be effectively dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions for in vitro studies.
Table 1: Characteristics and Solubility of this compound
| Property | Data |
| Molecular Formula | C₂₁H₂₂O₉ |
| Molecular Weight | 418.4 g/mol |
| Appearance | Yellow crystalline powder |
| CAS Number | 1415-73-2 |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Aqueous Solubility | Poor |
| Storage (Powder) | 2-8°C, protect from light |
| Storage (Stock Solution) | -20°C or -80°C, protect from light |
Protocol: Preparation of this compound Solutions
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO and its subsequent dilution to working concentrations in cell culture medium.
Materials
-
This compound powder (MW: 418.4 g/mol )
-
Anhydrous/Sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)
Preparation of 100 mM Stock Solution in DMSO
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, use the following calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.1 mol/L x 0.001 L x 418.4 g/mol = 0.04184 g = 41.84 mg
-
-
Weighing: Accurately weigh 41.84 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions
Working solutions should be prepared fresh before each experiment by diluting the high-concentration stock solution into complete cell culture medium.
-
Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Serial Dilution: Perform serial dilutions of the 100 mM stock solution into complete cell culture medium to achieve the desired final concentrations.
-
Solvent Control: It is crucial to maintain a consistent, low concentration of the solvent (DMSO) across all experimental conditions, including the untreated or vehicle control wells. The final concentration of DMSO in the culture medium should ideally not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Example Dilution (for a final concentration of 100 µM):
-
Perform a 1:1000 dilution of the 100 mM stock solution.
-
Add 1 µL of 100 mM this compound stock to 999 µL of complete cell culture medium.
-
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][5]
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Step-by-Step Methodology
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6] Incubate for 12-24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]
-
Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound. Include wells for untreated cells (negative control) and vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for the desired treatment duration (commonly 24 to 72 hours).[3]
-
MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[4] Dilute this stock 1:10 in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[3][6] During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals at the bottom of the wells.[3][4] Add 100 µL of DMSO to each well to dissolve the crystals.[4][6] Gently shake the plate for 10-15 minutes to ensure complete solubilization.[3]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percent viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[3]
Mechanism of Action & Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and cell survival. Studies have demonstrated that this compound can exert its effects by inhibiting pathways such as JAK-STAT and MAPK, and by regulating the production of reactive oxygen species (ROS).[7][8] For instance, in melanoma cells, this compound promotes apoptosis by inhibiting the HMGB1-TLR4-ERK signaling axis.[1]
This compound's Inhibition of Inflammatory Signaling
Caption: this compound inhibits LPS-induced inflammation via the JAK/STAT pathway.
Summary of this compound's Efficacy in Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been documented in various cell lines. The effective concentrations, particularly the IC50 values, can vary significantly depending on the cell type and experimental conditions.
Table 2: Reported IC50 Values and Effective Concentrations of this compound
| Cell Line | Cell Type | Effect Observed | Effective Concentration / IC50 | Reference |
| RAW 264.7 | Murine Macrophage | Anti-inflammatory | 100-200 µg/mL | --INVALID-LINK-- |
| A375 | Human Melanoma | Apoptosis Induction | Not specified (ERK inhibition) | --INVALID-LINK-- |
| B16 | Murine Melanoma | Cytotoxicity | 250 µg/mL | --INVALID-LINK-- |
| HNSCC cells | Head and Neck Squamous Cell Carcinoma | Cytotoxicity | 50-1000 µM | --INVALID-LINK-- |
| HEK293 | Human Embryonic Kidney | Wnt/β-catenin activation | 0.98–12.50 µg/mL | --INVALID-LINK-- |
Note: Concentrations reported in µg/mL can be converted to µM using the molecular weight of this compound (418.4 g/mol ): µM = (µg/mL) / 0.4184.
References
- 1. This compound promotes cell apoptosis by targeting HMGB1-TLR4-ERK axis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Intervention and Mechanism of Action for this compound against Subchronic Aflatoxin B1 Induced Hepatic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Frontiers | Exploration of the mechanism of this compound ameliorates of combined allergic rhinitis and asthma syndrome based on network pharmacology and experimental validation [frontiersin.org]
- 8. This compound suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Determination of Aloin Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloin, a bioactive anthraquinone glycoside found in the latex of Aloe species, is a compound of significant interest in the pharmaceutical and cosmetic industries. It is known for its laxative properties and has been studied for various other biological activities. Accurate and reliable quantification of this compound in raw materials and finished products is crucial for quality control, dosage determination, and ensuring product consistency. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound concentration, a simple, cost-effective, and widely accessible analytical method.
Principle
The method is based on the principle that this compound exhibits strong absorption of ultraviolet (UV) light at specific wavelengths due to its molecular structure, specifically the anthrone ring. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a solution containing this compound at its wavelength of maximum absorption (λmax) and comparing it to a standard curve prepared from known concentrations of this compound, the concentration in an unknown sample can be accurately determined.
Quantitative Data Summary
The following tables summarize key quantitative data for the spectrophotometric analysis of this compound.
Table 1: Spectrophotometric Properties of this compound
| Parameter | Value | Solvent | Reference(s) |
| Wavelengths of Maximum Absorption (λmax) | 266, 298, 354 nm | Not Specified | [1][2] |
| 353 nm | Water | [3][4] | |
| 355 nm | DMSO-d6 | [5] | |
| 262.5 nm | Methanol | [6] | |
| 267 nm | Methanol | [7] | |
| Molar Absorptivity (log ε) | 3.57 at 268 nm | Water | [3][4] |
| 3.63 at 296 nm | Water | [3][4] | |
| 3.68 at 353 nm | Water | [3][4] | |
| Linearity Range | 80 - 180 µg/mL | Methanol | [7] |
| 5 - 30 µg/mL | Methanol | [6] | |
| Molecular Formula | C₂₁H₂₂O₉ | - | [8] |
| Molecular Weight | 418.4 g/mol | - | [8][9] |
Table 2: Method Validation Parameters
| Parameter | Specification | Reference(s) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | [6] |
| Precision (Repeatability, Intraday, Interday) | %RSD < 2% | [7] |
Experimental Protocols
Preparation of Standard this compound Solutions
Objective: To prepare a series of this compound solutions of known concentrations to construct a standard calibration curve.
Materials:
-
This compound standard (analytical grade)
-
Methanol (spectroscopic grade)
-
Volumetric flasks (10 mL, 100 mL)
-
Analytical balance
-
Pipettes
Protocol:
-
Preparation of Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh 100 mg of this compound standard.
-
Transfer the weighed this compound into a 100 mL volumetric flask.
-
Dissolve the this compound in a small amount of methanol and then make up the volume to 100 mL with methanol.
-
Stopper the flask and mix thoroughly. This is the stock standard solution.
-
-
Preparation of Working Standard Solutions:
-
From the stock standard solution, pipette appropriate volumes into a series of 10 mL volumetric flasks. For a linearity range of 80-180 µg/mL, pipette 0.8, 1.0, 1.2, 1.4, 1.6, and 1.8 mL of the stock solution into separate 10 mL volumetric flasks.[7]
-
Dilute to the mark with methanol.
-
The final concentrations of these working standard solutions will be 80, 100, 120, 140, 160, and 180 µg/mL, respectively.[7]
-
Sample Preparation
Objective: To extract this compound from the sample matrix into a suitable solvent for spectrophotometric analysis.
A. From Commercial Formulations (e.g., Gels, Creams, Lotions): [7]
-
Accurately weigh a quantity of the formulation equivalent to approximately 1 mg of this compound.
-
Transfer the sample to a 10 mL volumetric flask.
-
Add a small amount of methanol and sonicate or vortex to dissolve the sample and extract the this compound.
-
Make up the volume to 10 mL with methanol.
-
Filter the solution if necessary to remove any particulate matter.
B. From Plant Material (e.g., Aloe vera leaves):
-
Obtain the yellow latex from the pericyclic cells just beneath the outer rind of the Aloe vera leaf.
-
Dry the latex to a constant weight.
-
Accurately weigh a known amount of the dried latex.
-
Dissolve the weighed latex in methanol to a known volume (e.g., 1 mg/mL).
-
Further dilute the solution as necessary to bring the this compound concentration within the linear range of the standard curve.
Spectrophotometric Measurement
Objective: To measure the absorbance of the standard and sample solutions.
Equipment:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
Protocol:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength to the λmax of this compound (e.g., 354 nm).
-
Use methanol as the blank to zero the spectrophotometer.
-
Measure the absorbance of each of the working standard solutions, starting from the lowest concentration.
-
Rinse the cuvette with the next solution to be measured before filling.
-
Measure the absorbance of the prepared sample solution(s).
Data Analysis
Objective: To determine the concentration of this compound in the sample.
-
Construct the Calibration Curve:
-
Plot a graph of absorbance versus the concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be close to 1 (≥ 0.99) for a linear relationship.
-
-
Calculate this compound Concentration in the Sample:
-
Using the equation of the line from the calibration curve, calculate the concentration of this compound in the sample solution using its measured absorbance.
-
Concentration (µg/mL) = (Absorbance of Sample - y-intercept) / slope
-
Account for any dilution factors used during sample preparation to determine the final concentration of this compound in the original sample.
Formula: this compound Concentration in original sample = (Calculated concentration from curve) x (Dilution Factor)
-
Visualization of Experimental Workflow
Caption: Workflow for the spectrophotometric determination of this compound.
Signaling Pathway (Illustrative)
While spectrophotometry itself does not involve a biological signaling pathway, the compound being analyzed, this compound, exerts its biological effects through such pathways. Below is a simplified, illustrative diagram of the proposed mechanism for the laxative effect of anthraquinones.
Caption: Proposed mechanism of this compound's laxative action.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. From the Cover: this compound, a Component of the Aloe Vera Plant Leaf, Induces Pathological Changes and Modulates the Composition of Microbiota in the Large Intestines of F344/N Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. This compound | C21H22O9 | CID 9866696 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Metabolism of Aloin In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the in vivo metabolism of aloin, a major bioactive constituent of Aloe vera. Understanding the metabolic fate of this compound is crucial for elucidating its pharmacological and toxicological profiles, which is essential for drug development and the safety assessment of this compound-containing products.
Introduction to this compound Metabolism
This compound, a C-glycoside of aloe-emodin anthrone, exists as a mixture of two diastereomers, this compound A and this compound B. Due to its β-glycosidic bond, this compound is largely unabsorbed in the upper gastrointestinal tract and reaches the large intestine intact.[1] There, the gut microbiota plays a pivotal role in its metabolism, transforming it into its pharmacologically active aglycone, aloe-emodin, through a two-step process.[1][2] The primary metabolite, aloe-emodin-9-anthrone, is formed by the cleavage of the C-glycosidic bond by anaerobic bacteria.[1] This intermediate is then oxidized to aloe-emodin.[1]
Subsequent systemic absorption of aloe-emodin and any directly absorbed this compound leads to further biotransformation in the liver and other tissues. These reactions are broadly categorized as Phase I and Phase II metabolism. Phase I reactions include hydroxylation, oxidation, methylation, and acetylation, while Phase II metabolism primarily involves glucuronidation and sulfation, which facilitate the excretion of the metabolites.[3][4] In rats, 25 metabolites of this compound A/B have been identified, encompassing six Phase I, three Phase II, and sixteen mixed Phase I and Phase II metabolites.[3] It has also been observed that this compound A and this compound B can be interconverted in vivo.[3]
Key Metabolic Pathways of this compound
The metabolism of this compound is a multi-step process involving both the gut microbiota and host enzymes. The key transformations are outlined below.
Diagram: this compound Metabolism Pathway
Caption: Metabolic pathway of this compound in vivo.
Quantitative Data on this compound Pharmacokinetics
The following tables summarize key pharmacokinetic parameters of this compound and its nanoformulation in rats, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Pharmacokinetic Parameters of Pure this compound and this compound PLGA Nanoparticles in Rats Following Oral Administration [5]
| Parameter | Pure this compound | This compound PLGA Nanoparticles |
| Cmax (ng/mL) | 158.3 ± 4.2 | 345.6 ± 5.8 |
| Tmax (h) | 4.0 ± 0.5 | 2.0 ± 0.3 |
| AUC₀₋ₜ (ng·h/mL) | 1245.7 ± 25.4 | 3687.2 ± 45.1 |
| AUC₀₋∞ (ng·h/mL) | 1356.8 ± 30.1 | 3895.4 ± 50.6 |
| Half-life (t₁/₂) (h) | 6.2 ± 0.8 | 7.5 ± 0.9 |
| Relative Bioavailability (%) | - | ~287% |
Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Table 2: Absorption of this compound and its Metabolites in In Vitro Models [4][6]
| Compound | Concentration (µM) | % Absorption (Caco-2 cells) | % Absorbed as Glucuronidated/Sulfated Form |
| This compound | 5 | 5.51 | Up to 18.15 |
| 10 | 6.60 | ||
| 50 | 5.92 | ||
| Aloe-emodin | 5 | 6.60 | Up to 18.18 |
| 10 | 11.32 | ||
| 50 | 7.81 |
Experimental Protocols
Animal Studies for Pharmacokinetic Analysis
This protocol outlines a typical in vivo study in rats to determine the pharmacokinetic profile of this compound.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration.
Materials:
-
This compound (pure compound)
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical instruments (UPLC-Q-TOF/MS)
Protocol:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12 h light/dark cycle) for at least one week before the experiment, with ad libitum access to standard chow and water.
-
Fasting: Fast the animals overnight (12 hours) before dosing, with continued access to water.
-
Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) suspended in the vehicle via oral gavage.[5]
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) into tubes containing anticoagulant.[7]
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Preparation for Analysis:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a 3-fold volume of cold acetonitrile or methanol.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 13,000 rpm for 10 min at 4°C).
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for UPLC-MS analysis.
-
-
UPLC-Q-TOF/MS Analysis: Analyze the samples to quantify the concentration of this compound and its metabolites.
-
Pharmacokinetic Analysis: Use appropriate software (e.g., WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.
Diagram: In Vivo Pharmacokinetic Study Workflow
References
- 1. From the Cover: this compound, a Component of the Aloe Vera Plant Leaf, Induces Pathological Changes and Modulates the Composition of Microbiota in the Large Intestines of F344/N Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the metabolism of this compound A/B and aloesin in rats using ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal absorption of this compound, aloe-emodin, and aloesin; A comparative study using two in vitro absorption models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
Application of Aloin in Cosmetic Formulations for Skin Brightening
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction
Aloin, a natural anthraquinone glycoside derived from the Aloe vera plant, has emerged as a promising agent for skin brightening in cosmetic formulations.[1][2] Its primary mechanism of action involves the inhibition of tyrosinase, a key enzyme in the melanin biosynthesis pathway.[1][3][4] This document provides detailed information on the application of this compound for skin brightening, including its mechanism, efficacy data, safety considerations, and relevant experimental protocols. Beyond its role as a tyrosinase inhibitor, this compound also possesses antioxidant and anti-inflammatory properties, which contribute to overall skin health and radiance.[1][5]
Mechanism of Action
The skin-brightening effect of this compound is primarily attributed to its ability to inhibit tyrosinase, the rate-limiting enzyme responsible for melanin production.[3][6] Melanin synthesis, or melanogenesis, is a physiological process that determines skin and hair color. Overproduction of melanin can lead to hyperpigmentation and uneven skin tone.
This compound acts as a mixed-type or uncompetitive inhibitor of tyrosinase, depending on the conditions.[3][6] It interferes with the enzyme's ability to catalyze the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[7][8] By blocking these initial steps, this compound effectively reduces the overall production of melanin, leading to a lighter skin complexion and a reduction in the appearance of dark spots.[1][4] Some studies also suggest that this compound can induce melanin aggregation within pigment cells (melanophores), contributing to a skin-lightening effect.[9]
Caption: this compound inhibits the enzyme tyrosinase, blocking key steps in the melanin synthesis pathway.
Efficacy Data
The efficacy of this compound and related compounds from Aloe vera as tyrosinase inhibitors has been quantified in several studies. The inhibitory concentration (IC₅₀) and inhibition constants (Kᵢ) are key parameters to assess potency.
| Compound | Source Enzyme | Inhibition Type | IC₅₀ | Kᵢ / Kᵢs | Reference |
| This compound | Mushroom Tyrosinase | Mixed-type | Not specified | Kᵢ = 3.02 x 10⁻⁵ M, Kᵢs = 5.54 x 10⁻⁵ M | [3][6] |
| Fe₃O₄@rGO-Aloin | Mushroom Tyrosinase | Uncompetitive | 2.26 x 10⁻⁵ M | Not specified | [3] |
| Aloesin | Human Tyrosinase | Competitive | Not specified | Not specified | [8] |
| Aloesin | Pigmented Skin Model | - | Dose-dependent reduction in melanin | Not applicable | [10] |
| Compound 9 * | Mushroom Tyrosinase | Reversible-competitive | 9.8 ± 0.9 µM | Kᵢ = 5.8 ± 0.9 µM | [11] |
| Kojic Acid (Control) | Mushroom Tyrosinase | - | 19.5 ± 1.5 µM | Not specified | [11] |
Note: Compound 9 is 9-dihydroxyl-2'-O-(Z)-cinnamoyl-7-methoxy-aloesin, a derivative isolated from Aloe vera.
Safety and Regulatory Considerations
While the inner gel of Aloe vera is generally considered safe for topical use, the yellow latex or sap contains anthraquinones, including this compound, which have strong laxative effects when ingested.[12][13] High concentrations of ingested this compound have raised safety concerns, leading the FDA to withdraw its approval as an over-the-counter laxative in 2002.[12][13]
For cosmetic applications, it is crucial to control the concentration of this compound. The accepted industry standard for topical products is an this compound content below 50 ppm .[12][14][15] Cosmetic formulations should utilize decolorized, purified Aloe vera extracts or purified this compound to ensure these limits are met, thereby minimizing the risk of skin irritation.[15][16] Although phototoxicity has been associated with some anthraquinones, clinical studies on Aloe barbadensis preparations have not demonstrated phototoxicity, suggesting the concentrations in these products are too low to induce such effects.[14]
Formulation Guidelines
When incorporating this compound or this compound-containing extracts into cosmetic formulations, consider the following:
-
Source and Purity: Use high-purity this compound or decolorized Aloe vera extracts with a certified this compound concentration below 50 ppm.
-
pH Stability: The stability of this compound should be evaluated within the final formulation's pH range (typically 4.5-6.5 for skin products).
-
Solubility: this compound is soluble in water and polar solvents. Ensure it is fully dissolved during the formulation process to ensure homogeneity.
-
Compatibility: Conduct compatibility studies with other active ingredients and excipients in the formulation.
-
Manufacturing: It is recommended to add Aloe-derived ingredients at temperatures below 45°C (113°F) to preserve the activity of their components.[17]
Experimental Protocols
The following protocols are standard methodologies for evaluating the skin-brightening efficacy of formulations containing this compound.
Caption: Workflow for the in vitro assessment of this compound's skin-brightening effects.
Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound (test sample)
-
Kojic Acid (positive control)
-
Phosphate Buffer (e.g., 100 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare stock solutions of this compound and kojic acid in an appropriate solvent (e.g., phosphate buffer or DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the this compound solution. Include wells for a vehicle control (solvent only) and a positive control (kojic acid).
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 500 U/mL) to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM) to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero and then every minute for 20-30 minutes using a microplate reader.
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of tyrosinase inhibition for each this compound concentration using the formula:
-
% Inhibition = [(V_control - V_sample) / V_control] * 100
-
-
Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value.
Protocol 2: Melanin Content Assay in B16F10 Melanoma Cells
This cell-based assay quantifies the effect of this compound on melanin production in a cellular context.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (test sample)
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional, to stimulate melanogenesis)
-
1 N NaOH
-
96-well plate
-
Microplate reader
Methodology:
-
Seed B16F10 cells in a 96-well plate at a density of ~2 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various non-cytotoxic concentrations of this compound for 72 hours. If using, co-treat with α-MSH (e.g., 100 nM) to stimulate melanin production.
-
After incubation, wash the cells with Phosphate-Buffered Saline (PBS).
-
Lyse the cells and dissolve the melanin pellets by adding 100 µL of 1 N NaOH and incubating at 80°C for 1 hour.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
A parallel plate should be set up to determine cell viability (e.g., via MTT assay) to ensure that the reduction in melanin is not due to cytotoxicity.
-
Normalize the melanin content to the total protein content or cell number and express the results as a percentage of the untreated control.
Protocol 3: Cellular Tyrosinase Activity Assay
This assay measures the activity of tyrosinase within cells after treatment with this compound.
Materials:
-
B16F10 cells (treated as in Protocol 2)
-
Lysis Buffer (e.g., phosphate buffer pH 6.8 containing 1% Triton X-100)
-
L-DOPA solution (10 mM)
Methodology:
-
Treat B16F10 cells with this compound as described in the melanin content assay (Protocol 2).
-
After incubation, wash the cells with ice-cold PBS and lyse them with Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Measure the protein concentration of the supernatant using a BCA or Bradford assay.
-
In a 96-well plate, mix 90 µL of the cell lysate (normalized for protein content) with 10 µL of 10 mM L-DOPA.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm.
-
Calculate the tyrosinase activity and express it as a percentage of the activity in the untreated control cells.
Caption: The logical flow from this compound application to the desired skin brightening outcome.
References
- 1. nbinno.com [nbinno.com]
- 2. Home Remedies To Remove Dark Spots on the Face Overnight Naturally? [psrihospital.com]
- 3. Comparative analysis of the inhibitory effects of this compound on tyrosinase supported by Fe 3 O 4 @rGO: investigation of interaction mechanisms, inhibitory ... - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00067J [pubs.rsc.org]
- 4. moonandskin.com [moonandskin.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of melanogenesis by aloesin: a competitive inhibitor of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. on-the-novel-action-of-melanolysis-by-a-leaf-extract-of-aloe-vera-and-its-active-ingredient-aloin-potent-skin-depigmenting-agents - Ask this paper | Bohrium [bohrium.com]
- 10. Effects of aloesin on melanogenesis in pigmented skin equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tyrosinase inhibitory components from Aloe vera and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lilyofthedesert.com [lilyofthedesert.com]
- 13. researchgate.net [researchgate.net]
- 14. Final report on the safety assessment of AloeAndongensis Extract, Aloe Andongensis Leaf Juice,aloe Arborescens Leaf Extract, Aloe Arborescens Leaf Juice, Aloe Arborescens Leaf Protoplasts, Aloe Barbadensis Flower Extract, Aloe Barbadensis Leaf, Aloe Barbadensis Leaf Extract, Aloe Barbadensis Leaf Juice,aloe Barbadensis Leaf Polysaccharides, Aloe Barbadensis Leaf Water, Aloe Ferox Leaf Extract, Aloe Ferox Leaf Juice, and Aloe Ferox Leaf Juice Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. opis-cdn.tinkoffjournal.ru [opis-cdn.tinkoffjournal.ru]
- 16. ijcrt.org [ijcrt.org]
- 17. rahn-group.com [rahn-group.com]
Experimental Design for Testing Aloin's Anticancer Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to evaluate the anticancer properties of aloin, a natural compound found in the Aloe plant. The following protocols and data summaries are intended to facilitate research into this compound's mechanisms of action and its potential as a therapeutic agent.
Quantitative Data Summary
This compound has demonstrated cytotoxic and antiproliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying these effects. The following tables summarize reported IC50 values and in vivo efficacy data for this compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| A549 | Lung Carcinoma | 100, 200, 300, 400 (Dose-dependent effects observed) | 48 | MTT |
| HOS | Osteosarcoma | Dose-dependent apoptosis observed | - | MTT |
| MG63 | Osteosarcoma | Dose-dependent apoptosis observed | - | MTT |
| BGC-823 | Gastric Cancer | Concentration-dependent inhibition | - | EdU, Colony Formation |
| HGC-27 | Gastric Cancer | Concentration-dependent inhibition | - | EdU, Colony Formation |
| A375 | Melanoma | Concentration-dependent apoptosis | - | - |
Table 2: In Vivo Anticancer Efficacy of this compound
| Cancer Model | Animal Model | This compound Dosage & Administration | Treatment Duration | Key Findings |
| Osteosarcoma Xenograft | Nude BALB/c mice | - | - | Inhibition of tumor proliferation |
| Gastric Cancer | - | - | - | Inhibition of proliferation and migration |
| Melanoma | - | - | - | Promotion of apoptosis |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below to ensure reproducibility and standardization.
In Vitro Assays
2.1.1. Cell Viability Assessment (MTT Assay)
This protocol assesses the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against this compound concentration.
2.1.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
2.1.3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with this compound
-
70% Ethanol (ice-cold)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
2.1.4. Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, STAT3, p-STAT3, NF-κB p65, Bcl-2, Bax, Caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Assay
2.2.1. Tumor Xenograft Model
This in vivo model assesses the antitumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for injection
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, start measuring their dimensions with calipers.
-
This compound Administration: Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly throughout the experiment.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, western blotting).
Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathways modulated by this compound.
This compound has been shown to inhibit the proliferation and migration of gastric cancer cells by downregulating NOX2-ROS-mediated activation of the Akt-mTOR, Stat3, and NF-κB signaling pathways.[1][2] In osteosarcoma, this compound inhibits proliferation by suppressing the PI3K/AKT/mTOR pathway, which in turn increases autophagic flux and promotes apoptosis.[3] Further research indicates that this compound can induce apoptosis in melanoma cells by inhibiting the release of HMGB1 and the subsequent activation of the downstream ERK signaling pathway.[4] The compound also promotes apoptosis in A549 lung cancer cells through the reactive oxygen species-mitogen-activated protein kinase (ROS-MAPK) signaling pathway and p53 phosphorylation.[5][6]
References
- 1. This compound Inhibits the Proliferation and Migration of Gastric Cancer Cells by Regulating NOX2–ROS-Mediated Pro-Survival Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Proliferation and Migration of Gastric Cancer Cells by Regulating NOX2-ROS-Mediated Pro-Survival Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induced apoptosis by enhancing autophagic flux through the PI3K/AKT axis in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes cell apoptosis by targeting HMGB1-TLR4-ERK axis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Identification of Aloin using Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative identification of compounds in a mixture.[1] This application note provides a detailed protocol for the identification of aloin, a key bioactive compound in Aloe vera, using TLC. This compound, a C-glycoside of aloe-emodin anthrone, is often used as a marker for the quality control of Aloe vera products.[1][2] The methods described herein are applicable for the routine analysis of herbal materials and commercial products containing Aloe vera.
Principle of TLC for this compound Identification
TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a solid support) and a mobile phase (a solvent or mixture of solvents).[3] Polar compounds, like this compound, will have a stronger interaction with the polar stationary phase and will therefore move less up the plate, resulting in a lower Retention Factor (Rf) value. Non-polar compounds will have a greater affinity for the mobile phase and will travel further up the plate, resulting in a higher Rf value. The Rf value is a characteristic of a compound in a specific TLC system and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4][5][6]
Experimental Protocols
3.1. Materials and Reagents
-
Stationary Phase: Pre-coated silica gel 60 F254 TLC plates (0.25 mm thickness).[2][7]
-
Mobile Phases (Solvent Systems):
-
Standard: this compound (Barbthis compound) reference standard[9]
-
Visualization Reagents:
3.2. Preparation of Standard Solution
-
Accurately weigh 10 mg of this compound reference standard.[10]
-
Dissolve the standard in 10 ml of methanol to obtain a stock solution of 1 mg/ml.[10]
-
From the stock solution, prepare a working standard solution of a suitable concentration (e.g., 0.1 mg/ml) by diluting with methanol.
3.3. Preparation of Sample Solution
-
For Aloe powder/dried extract: Accurately weigh about 0.5 g of the powdered sample.[8]
-
Add 20 ml of methanol and heat the mixture in a water bath.[8][9]
-
Shake the mixture for a few minutes and then centrifuge or decant the supernatant.[8][9]
-
The resulting supernatant is the test solution. If necessary, filter the solution before use.
-
For Aloe gel: Scrape the inner gel from a fresh Aloe vera leaf, dry it, and then dissolve a known weight (e.g., 250 mg) in a specific volume of methanol (e.g., 50 ml).[10]
-
Filter the resulting solution to remove any particulate matter.[10]
3.4. Chromatographic Development
-
Pour the chosen mobile phase into a TLC chamber to a depth of about 0.5 to 1 cm.
-
To ensure a saturated atmosphere, which is crucial for good separation, line the inside of the chamber with filter paper soaked in the mobile phase and allow it to saturate for at least 20-30 minutes before placing the plate inside.[12]
-
Using a capillary tube or micropipette, apply 2-10 µl of the standard and sample solutions as small spots or narrow bands onto the TLC plate, about 1.5 cm from the bottom edge.[13]
-
Allow the spots to dry completely.
-
Place the TLC plate in the saturated developing chamber.
-
Allow the mobile phase to ascend the plate until it reaches approximately 1 cm from the top edge.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[12]
-
Dry the plate in a fume hood or with a hairdryer.
3.5. Visualization and Identification
-
UV Visualization: Examine the dried plate under UV light at 254 nm and 366 nm.[2][7] this compound typically appears as a dark spot on a fluorescent background at 254 nm.[14] Under 366 nm UV light, this compound may show an orange fluorescence.[9]
-
Chemical Derivatization:
-
Identification: The presence of this compound in the sample is confirmed if a spot in the sample chromatogram corresponds in terms of its Rf value and color to the spot of the this compound standard.
3.6. Data Analysis: Calculation of Rf Value
The Retention Factor (Rf) is calculated using the following formula:[4][5][6]
Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front)
Both distances are measured from the origin (the point of application).[4]
Data Presentation
The following table summarizes the reported Rf values for this compound in different TLC systems. These values can be used as a reference for the identification of this compound.
| Stationary Phase | Mobile Phase (v/v/v) | Reported Rf of this compound | Visualization Method | Reference |
| Silica Gel 60 F254 | Ethyl acetate : Methanol : Water (100:17:13) | 0.4 - 0.5 | 10% KOH in Methanol, UV 365 nm | [11] |
| HPTLC Si 60 F254 | Ethyl acetate : Methanol : Water (100:17:13) | ~ 0.42 | UV 366 nm, KOH reagent | [9] |
| Silica Gel | Ethyl acetate : Methanol : Water (100:13.5:10) | 0.36 | Densitometric scanning at 350nm | [10] |
| HPTLC Silica Gel 60 F254 | Ethyl acetate : Methanol : Water (100:16.5:13.5) | 0.4 | 10% Ethanolic KOH, UV 366 nm | [15] |
Experimental Workflow and Diagrams
The overall workflow for the TLC identification of this compound is depicted in the following diagram.
Caption: Experimental workflow for TLC identification of this compound.
Conclusion
The described TLC method is a reliable and straightforward approach for the qualitative identification of this compound in various samples.[1] By following the detailed protocol and using the provided data for comparison, researchers can effectively screen for the presence of this important bioactive compound. For quantitative analysis, High-Performance Thin-Layer Chromatography (HPTLC) coupled with a densitometer is recommended.[10]
References
- 1. Comparison of high-performance liquid chromatographic and thin-layer chromatographic methods for determination of this compound in herbal products containing Aloe vera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of this compound in Aloe barbadensis Miller Leaf Gel and Latex from Selected Regions of Kenya [scirp.org]
- 3. youtube.com [youtube.com]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. hptlc-association.org [hptlc-association.org]
- 10. ujpah.in [ujpah.in]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. google.com [google.com]
- 13. researchgate.net [researchgate.net]
- 14. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 15. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Aloin Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aloin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color and showing degradation. What are the primary factors affecting this compound stability in an aqueous environment?
A1: The stability of this compound in aqueous solutions is significantly influenced by several factors, primarily pH and temperature.[1][2][3][4] Light has been shown to have a negligible effect on this compound stability over a 14-day experimental period.[1][2][3]
-
pH: this compound is most stable in acidic conditions (pH 2.0-3.0).[1][3] As the pH increases, particularly in neutral to basic conditions (pH > 5.0), its stability decreases significantly.[3][5] At pH 8.0, less than 2% of this compound A can remain after 12 hours.[1][2][3]
-
Temperature: Higher temperatures accelerate this compound degradation.[1][2][5] More than 90% of this compound A can decompose within 6 hours at 70°C and within 12 hours at 50°C.[1][2][3] Even at room temperature (30°C), over 50% can degrade within a day.[2] Refrigerated temperatures (4°C) offer better stability, but significant degradation (over 60%) can still occur within 14 days.[2]
Q2: What are the main degradation products I should expect to see when my this compound solution degrades?
A2: The degradation of this compound in aqueous solutions leads to the formation of several products, with the major ones being:
-
10-hydroxyaloins A and B: These are major degradation products formed under most conditions, especially at higher temperatures and in neutral to basic pH environments.[1][2]
-
Elgonica-dimers A and B: These dimers are predominantly formed at lower temperatures (e.g., 4°C) and at a pH of 5.0 or below.[1][2]
-
Aloe-emodin: This is a significant degradation product at acidic pH levels (pH 5.0 or below).[1][2]
Q3: I need to prepare a stock solution of this compound. What is the best solvent and storage condition to ensure its stability?
A3: For short-term use, preparing this compound stock solutions in an acidic buffer (pH 3.0) is recommended to enhance stability.[6] For analytical purposes, while methanol is a common solvent for preparing stock solutions of this compound standards, it's important to note that some studies suggest this compound may be unstable in methanol.[7][8] If using methanol, it is advisable to prepare fresh solutions or store them at -20°C for up to two months. For experimental use in aqueous systems, dissolving this compound in a phosphate buffer at a low pH (e.g., pH 3.0) and storing it at 4°C in the dark is the best practice to minimize degradation.[3][6]
Q4: Can I use additives to improve the stability of my this compound solution?
A4: Studies have shown that the addition of ascorbate or other antimicrobial agents does not significantly improve the stability of this compound in aloe-based products.[2][5] The most effective way to maintain stability is by controlling the pH and temperature of the solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | High pH of the aqueous solution. | Adjust the pH of your solution to an acidic range (pH 2.0-5.0) using a suitable buffer system (e.g., phosphate buffer).[1][3] |
| High storage or experimental temperature. | Store stock solutions and conduct experiments at lower temperatures (e.g., 4°C or on ice) whenever possible.[2][5] | |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound into various byproducts. | Refer to the degradation product profiles. Peaks corresponding to 10-hydroxyaloins, elgonica-dimers, and aloe-emodin are expected depending on the conditions.[1][2] |
| Inconsistent results between experimental replicates. | Ongoing degradation of this compound during the experiment. | Prepare fresh this compound solutions immediately before each experiment. If using a stock solution, ensure it has been stored properly and for a minimal amount of time. The validity of experiments with this compound in aqueous solutions at physiological pH is often limited to a few hours.[9] |
| Precipitation in the this compound solution. | Poor water solubility of this compound and its degradation products. | While this compound has some water solubility, its degradation products may be less soluble. Ensure the concentration is within the solubility limits and consider using a co-solvent if appropriate for your experimental design, though this may impact stability. |
Data on this compound A Stability
Table 1: Effect of Temperature on this compound A Stability at pH 7.0
| Temperature (°C) | Half-life (t½, hours) |
| 4 | 226.52 |
| 30 | 21.46 |
| 50 | 3.65 |
| 70 | 1.82 |
Data extracted from Ding et al. (2014).[1]
Table 2: Effect of pH on this compound A Stability at Room Temperature
| pH | Remaining this compound A after 14 days (%) |
| 2.0 | 94% |
| 8.0 | <2% (after 12 hours) |
Data extracted from Ding et al. (2014).[1][2][3]
Experimental Protocols
1. Protocol for Assessing Thermal Stability of this compound A
This protocol is adapted from the methodology described by Ding et al. (2014).[1][2]
-
Solution Preparation:
-
Accurately weigh a known amount of standard this compound A (e.g., 75.6 mg).
-
Dissolve it in a phosphate buffer with a specific pH (e.g., pH 7.0) to achieve a desired concentration (e.g., 630 µg/mL).
-
-
Incubation:
-
Aliquot the solution into several test tubes.
-
Tightly cap the tubes and wrap them in foil to protect them from light.
-
Incubate the tubes at different constant temperatures (e.g., 4°C, 30°C, 50°C, 70°C).
-
-
Sampling and Analysis:
2. Protocol for Assessing pH Stability of this compound A
This protocol is adapted from the methodology described by Ding et al. (2014).[2]
-
Solution Preparation:
-
Prepare a series of phosphate buffer solutions at different pH values (e.g., 2.0, 3.0, 5.0, 7.0, 8.0).
-
Dissolve a known amount of standard this compound A (e.g., 18.90 mg) in each buffer solution (e.g., 30 mL) to achieve the same starting concentration (e.g., 630 µg/mL).
-
-
Incubation:
-
Aliquot each pH solution into separate test tubes.
-
Tightly cap the tubes and wrap them in foil to protect them from light.
-
Incubate all tubes at a constant temperature (e.g., room temperature).
-
-
Sampling and Analysis:
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Major degradation pathways of this compound in aqueous solutions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of temperature, pH and light on the stability of this compound A and characterisation of its major degradation products | Semantic Scholar [semanticscholar.org]
- 5. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An HPLC Procedure for the Quantification of this compound in Latex and Gel from Aloe barbadensis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of this compound in Aloe barbadensis Miller Leaf Gel and Latex from Selected Regions of Kenya [scirp.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Exploring the therapeutic potential of this compound: unraveling neuroprotective and anticancer mechanisms, and strategies for enhanced stability and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Detection of this compound and Related Compounds Present in Herbal Products and Aloe vera Plant Extract Using HPLC Method [scirp.org]
- 11. phmethods.net [phmethods.net]
Degradation products of aloin under different pH and temperature
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of aloin under various experimental conditions. Find answers to frequently asked questions, troubleshoot common issues in your experiments, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound is significantly affected by both pH and temperature.[1][2][3] Light, however, has been shown to have no significant influence on its stability during experimental periods of up to 14 days.[1][2][3]
Q2: How does pH affect the degradation of this compound?
A2: this compound is considerably more stable in acidic conditions compared to neutral or alkaline environments.[1][3][4] At a pH of 2.0, approximately 94% of this compound A can remain after 14 days.[1][2][3] Conversely, in an alkaline solution with a pH of 8.0, less than 2% of this compound A remains after just 12 hours.[1][2][3]
Q3: What is the impact of temperature on this compound degradation?
A3: Elevated temperatures accelerate the degradation of this compound.[1][3][4] For instance, at 70°C, over 90% of this compound A can decompose within 6 hours.[1][2][3] At 50°C, a similar level of degradation occurs within 12 hours.[1][2][3] The degradation process generally follows apparent first-order kinetics.[1][2]
Q4: What are the major degradation products of this compound?
A4: The degradation of this compound yields several products depending on the specific pH and temperature conditions. The primary degradation products include:
-
10-Hydroxyaloins A and B: These are mainly formed under neutral to basic conditions and at higher temperatures.[1][2][3]
-
Elgonica-dimers A and B: These are predominantly formed at lower temperatures (e.g., 4°C) and at a pH of 5.0 or below.[1][2][3]
-
Aloe-emodin: This is a major degradation product at a pH of 5.0 or below.[1][2][3]
-
Rhein: A small quantity of rhein can be detected due to the oxidative degradation of this compound to aloe-emodin and then to rhein.[4][5]
Q5: Can this compound A and this compound B interconvert?
A5: Yes, the degradation of this compound A involves both racemization and degradation processes. This compound A can rapidly convert to its diastereoisomer, this compound B, particularly at the beginning of the degradation process.[1][2]
Troubleshooting Guide
Issue 1: Rapid and unexpected degradation of my this compound standard in solution.
-
Potential Cause: The pH of your solvent may be neutral or alkaline.
-
Troubleshooting Step: Check the pH of your solution. For short-term storage and use, it is advisable to prepare this compound solutions in an acidic buffer (e.g., pH 3.0-5.0) to enhance stability.
Issue 2: Formation of unexpected peaks in my HPLC chromatogram when analyzing this compound.
-
Potential Cause: These peaks are likely degradation products of this compound.
-
Troubleshooting Step: Based on your experimental conditions (pH and temperature), you can predict the likely degradation products.
-
If working at a pH below 5.0, expect to see peaks corresponding to aloe-emodin and elgonica-dimers.
-
If your solution is at a neutral or basic pH, or has been heated, the additional peaks are likely 10-hydroxyaloins.
-
Refer to the degradation pathway diagrams below to understand the expected products under your specific conditions.
-
Issue 3: Inconsistent results in my this compound stability studies.
-
Potential Cause: Inconsistent temperature control or pH of the buffer solutions.
-
Troubleshooting Step: Ensure precise temperature control using a calibrated incubator or water bath. Prepare fresh buffer solutions for each experiment and verify the pH before use. All measurements should be performed in triplicate to ensure statistical significance.[2]
Data Presentation
Table 1: Stability of this compound A at Different Temperatures (at pH 7.0)
| Temperature (°C) | Time | Remaining this compound A (%) |
| 4 | 1 day | 90% |
| 4 | 14 days | <40% |
| 30 | 1 day | <50% |
| 30 | 3 days | <10% |
| 50 | 12 hours | <10% |
| 70 | 6 hours | <10% |
Data compiled from studies showing degradation of over 90% within the specified time for 50°C and 70°C, and over 60% degradation for 4°C within 14 days.[1][2][3]
Table 2: Stability of this compound A at Different pH Values (at Room Temperature)
| pH | Time | Remaining this compound A (%) |
| 2.0 | 14 days | 94% |
| 3.5 | - | Unaffected |
| 6.7 | - | Substantial Reduction |
| 7.0 | - | Less rapid than pH 8.0 |
| 8.0 | 6 hours | 7% |
| 8.0 | 12 hours | <2% |
Data compiled from various studies indicating high stability at acidic pH and rapid degradation at alkaline pH.[1][2][3][4]
Experimental Protocols
Protocol 1: Determination of this compound Stability under Different Temperatures
-
Preparation of this compound Solution: Accurately weigh and dissolve standard this compound A in a phosphate buffer with a pH of 7.0 to achieve a final concentration of 630 µg/mL.[1]
-
Incubation: Aliquot the solution into sealed test tubes, protecting them from light with foil. Incubate the tubes at different constant temperatures (e.g., 4°C, 30°C, 50°C, and 70°C).[1][2]
-
Sampling: At specified time intervals, withdraw samples from each temperature condition.
-
HPLC Analysis: Analyze the samples using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.[3] The mobile phase can consist of a gradient of acetonitrile and water.[6]
-
Data Analysis: Quantify the remaining this compound A content by comparing the peak area to that of a standard curve. Plot the logarithm of the residual this compound A against time to determine the degradation kinetics.[1][2]
Protocol 2: Determination of this compound Stability at Different pH Values
-
Buffer Preparation: Prepare a series of phosphate buffers with different pH values (e.g., 2.0, 3.0, 5.0, 7.0, and 8.0).[1]
-
Sample Preparation: Prepare this compound A solutions in each buffer as described in Protocol 1.
-
Incubation: Store the solutions at a constant temperature (e.g., room temperature) and protect them from light.
-
Sampling and Analysis: Follow steps 3-5 from Protocol 1 to analyze the degradation of this compound A over time at each pH.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Detection of this compound and Related Compounds Present in Herbal Products and Aloe vera Plant Extract Using HPLC Method [scirp.org]
How to prevent the degradation of aloin during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of aloin during extraction.
Troubleshooting Guide
Problem: Low this compound yield in the final extract.
| Possible Cause | Troubleshooting Step |
| High Temperature | Maintain extraction temperature below 40°C. This compound degradation significantly increases at temperatures above 50°C.[1] Consider using a refrigerated circulator or performing the extraction in a cold room. |
| Alkaline pH | Adjust the pH of the extraction solvent to an acidic range, ideally between 3 and 5. This compound is highly unstable in neutral to alkaline conditions.[1][2] Use a buffer system like Phosphate Buffered Saline (PBS) at pH 3.[2][3] |
| Inappropriate Solvent | While methanol is a common solvent, it can contribute to this compound degradation.[4][5] Consider using ethanol, propylene glycol, or glycerol in aqueous mixtures. For enhanced stability, Phosphate Buffered Saline (PBS) at pH 3 is a recommended alternative.[2][3] |
| Prolonged Extraction Time | Optimize the extraction time. While longer durations may seem to increase yield, they also expose this compound to potentially degrading conditions. Techniques like ultrasound-assisted extraction can reduce the required time. |
| Oxidation | Degas solvents prior to use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. |
Problem: Presence of significant amounts of degradation products (e.g., aloe-emodin) in the extract.
| Possible Cause | Troubleshooting Step |
| High Temperature and/or Neutral to Alkaline pH | These are the primary drivers for the conversion of this compound to its degradation products.[6][7] Strictly control the temperature and maintain an acidic pH throughout the extraction process as detailed above. |
| Light Exposure (during storage) | While light is not a primary factor during extraction, prolonged exposure of the extract to light during storage can lead to degradation. Store extracts in amber-colored vials or protect them from light. |
| Enzymatic Activity | If using fresh plant material, endogenous enzymes could contribute to degradation. Drying the latex before extraction can help inhibit enzymatic activity.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during extraction?
A1: The primary causes of this compound degradation are elevated temperatures and a neutral to alkaline pH.[1] At temperatures above 50°C and pH levels above 7, this compound degrades rapidly into various byproducts, including aloe-emodin.[1][6]
Q2: What is the optimal temperature range for this compound extraction?
A2: To minimize degradation, it is recommended to keep the extraction temperature below 40°C. Studies have shown that this compound is relatively stable at room temperature and below, but degradation accelerates significantly at 50°C and higher.[1]
Q3: How does pH affect this compound stability during extraction?
A3: pH is a critical factor. This compound is most stable in acidic conditions, specifically at a pH between 3 and 5.[1][2] As the pH increases towards neutral and alkaline, the rate of degradation increases dramatically.
Q4: Which solvent is best for extracting this compound while minimizing degradation?
A4: While methanol is commonly used, it can promote this compound degradation.[4][5] A highly recommended and more stable alternative is Phosphate Buffered Saline (PBS) at an acidic pH of 3.[2][3] "Green" solvents such as aqueous mixtures of ethanol, propylene glycol, and glycerol are also effective and can be optimized for this compound stability.[8]
Q5: Can the choice of plant material affect this compound stability?
A5: Yes. Using dried aloe latex is often preferred over fresh material as the drying process can inhibit enzymatic activities that may contribute to this compound degradation.[4]
Data Presentation
Table 1: Effect of Temperature on this compound A Stability (at pH 7.0)
| Temperature (°C) | Remaining this compound A after 6h (%) | Remaining this compound A after 12h (%) |
| 4 | ~95 | ~90 |
| 30 | <50 | <10 |
| 50 | <10 | <10 |
| 70 | <10 | Not Reported |
Data summarized from studies on this compound stability.[6]
Table 2: Effect of pH on this compound A Stability (at room temperature)
| pH | Remaining this compound A after 6h (%) | Remaining this compound A after 12h (%) |
| 2.0 | ~98 | ~97 |
| 3.0 | ~97 | ~95 |
| 5.0 | ~90 | ~85 |
| 7.0 | ~60 | <50 |
| 8.0 | <10 | <2 |
Data summarized from studies on this compound stability.[6]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound using Acidified PBS
This protocol is designed to maximize this compound yield while minimizing degradation by using a stabilized solvent and an efficient extraction technique.
Materials:
-
Dried Aloe vera latex
-
Phosphate Buffered Saline (PBS), pH 3.0
-
Ultrasonic bath/sonicator
-
Centrifuge
-
Filtration apparatus (e.g., 0.45 µm syringe filter)
-
Amber glass vials for storage
Procedure:
-
Sample Preparation: Grind the dried Aloe vera latex into a fine powder.
-
Solvent Preparation: Prepare PBS and adjust the pH to 3.0 using hydrochloric acid.
-
Extraction:
-
Add the powdered latex to the acidified PBS at a solid-to-liquid ratio of 1:20 (w/v).
-
Place the mixture in an ultrasonic bath.
-
Sonicate for 30 minutes, maintaining the bath temperature at or below 30°C. Monitor the temperature and use a cooling system if necessary.
-
-
Separation:
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Decant the supernatant carefully.
-
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.
-
Storage: Store the final extract in amber glass vials at 4°C to protect from light and further degradation.
Protocol 2: Stirred Extraction using Aqueous Ethanol
This protocol provides a conventional extraction method with an emphasis on temperature and pH control.
Materials:
-
Dried Aloe vera latex
-
Ethanol (70% aqueous solution)
-
pH meter and hydrochloric acid for pH adjustment
-
Magnetic stirrer with a hot/cold plate
-
Beaker and magnetic stir bar
-
Centrifuge
-
Filtration apparatus
-
Amber glass vials
Procedure:
-
Sample Preparation: Grind the dried Aloe vera latex to a fine powder.
-
Solvent Preparation: Prepare a 70% (v/v) aqueous ethanol solution. Adjust the pH of the solution to 4.0 with dropwise addition of hydrochloric acid.
-
Extraction:
-
Combine the powdered latex with the acidified ethanol solution in a beaker at a 1:20 (w/v) ratio.
-
Place the beaker on a magnetic stirrer in a temperature-controlled water bath set to 35°C.
-
Stir the mixture for 2 hours.
-
-
Separation:
-
Transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Filtration: Pass the supernatant through a 0.45 µm filter.
-
Storage: Store the purified extract in amber glass vials at 4°C.
Visualizations
Caption: this compound degradation pathways under different conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The Mechanism of Nitric Acid Degradation of the C-glycoside this compound to Aloe-emodin [article.sapub.org]
Technical Support Center: Optimizing HPLC Separation of Aloin A and Aloin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of aloin A and this compound B. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC separation of this compound A and this compound B.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution (Rs < 1.5) Between this compound A and this compound B Peaks | Inadequate mobile phase composition. | Optimize the mobile phase. A common starting point is a mixture of acetonitrile and water (e.g., 20:80 v/v) with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to sharpen peaks. Adjust the ratio of acetonitrile to water to improve separation. |
| Incorrect column chemistry. | Use a high-purity silica-based C18 column. A fused-core C18 column can also provide adequate chromatographic resolution.[1] | |
| Isocratic elution is not optimal. | Implement a gradient elution. Start with a lower percentage of the organic solvent (e.g., acetonitrile) and gradually increase the concentration over the run. This can help to separate closely eluting compounds. | |
| High flow rate. | Reduce the flow rate. A lower flow rate increases the interaction time of the analytes with the stationary phase, potentially improving resolution. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%). However, with modern high-purity silica columns, this is often not necessary.[2] |
| Mobile phase pH is not optimal. | Adjust the pH of the mobile phase. For acidic compounds like aloins, a lower pH (around 2.5-3.5) can suppress the ionization of silanol groups on the column, reducing tailing.[2] | |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase. |
| High sample concentration. | Dilute the sample. | |
| Inconsistent Retention Times | Fluctuations in pump pressure or flow rate. | Check the HPLC system for leaks, particularly around pump seals and fittings.[3] Ensure the pump is delivering a consistent flow rate. |
| Inadequate column equilibration. | Equilibrate the column with at least 10-12 column volumes of the initial mobile phase before each injection, especially when using a gradient. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation.[3] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[3] | |
| Ghost Peaks | Contamination in the mobile phase or from the sample. | Use HPLC-grade solvents and freshly prepared mobile phase. Run a blank gradient (injecting only the mobile phase) to identify the source of the ghost peaks. |
| Carryover from previous injections. | Implement a robust needle wash protocol. If carryover persists, it may be necessary to clean the injector. | |
| Late eluting compounds from a previous run. | Increase the run time or add a column flushing step at the end of each run with a strong solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds.[3] |
Frequently Asked Questions (FAQs)
1. What is a typical starting HPLC method for separating this compound A and this compound B?
A good starting point is a reversed-phase HPLC method using a C18 column. A validated method utilizes a fused core C18 column with an isocratic elution.[1]
2. What are the key parameters to optimize for better separation?
The most critical parameters to optimize are the mobile phase composition (the ratio of organic solvent to aqueous phase and the pH) and the type of stationary phase (C18 is common). The flow rate and column temperature can also be adjusted for finer control over the separation.
3. Why is the pH of the mobile phase important?
The pH of the mobile phase affects the ionization state of the this compound molecules and the surface of the silica-based stationary phase. Controlling the pH helps to achieve consistent retention times and better peak shapes. For aloins, an acidic mobile phase is generally preferred.
4. How can I quantify both this compound A and this compound B if I only have a standard for this compound A?
A single analyte (this compound A) calibration curve can be used to quantify both this compound A and this compound B.[1] This is possible because they are diastereomers and are expected to have a very similar detector response.
5. What detection wavelength is recommended for this compound A and this compound B?
Aloins are chromophoric and can be detected using a UV detector. Common detection wavelengths are around 295 nm or 354 nm.
Experimental Protocol: Isocratic HPLC Method for this compound A and B
This protocol is based on a validated method for the determination of this compound A and this compound B.[1]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
| Column | Fused core C18, 4.6 x 100 mm, 2.7 µm |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 295 nm |
| Run Time | Approximately 18 minutes[1] |
Sample Preparation:
-
Solid Samples: Use an extraction procedure involving sonication with an acidified solvent.[1]
-
Liquid Samples: Dilute the sample as needed with the mobile phase.[1]
-
Filter all samples through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound A and B.
Caption: Troubleshooting decision tree for poor peak resolution.
References
- 1. Determination of this compound A and this compound B in Aloe vera Raw Materials and Finished Products by High-Performance Liquid Chromatography: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Quantification of Aloin in Complex Mixtures
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges in the quantification of aloin in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: The primary challenges in quantifying this compound stem from its inherent instability and the complexity of the matrices in which it is found. This compound, a C-glycoside of emodin, is sensitive to pH, temperature, and the solvent used for extraction and analysis.[1][2] It exists as a mixture of two diastereoisomers, this compound A and this compound B, which can further complicate separation and quantification.[1] The presence of other structurally similar compounds in plant extracts and commercial products can also interfere with accurate measurement.[3]
Q2: Which analytical technique is most commonly used for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable method for the quantification of this compound.[1] HPLC coupled with Ultraviolet-Visible (UV-Vis) or Diode Array Detection (DAD) is frequently employed.[2][4] Other techniques like High-Performance Thin-Layer Chromatography (HPTLC) have also been reported.[5]
Q3: Why is the choice of extraction solvent and pH critical for this compound analysis?
A3: The stability of this compound is highly dependent on the pH and the solvent system. Studies have shown that this compound is highly unstable in methanol, a commonly used solvent.[1] It demonstrates greater stability at an acidic pH. For instance, one study found an 80% decrease in the this compound peak height over 25 hours at pH 7, while at pH 3, the peak height showed only a slight variation.[1] Therefore, using a buffered extraction solvent at an acidic pH, such as phosphate-buffered saline (PBS) at pH 3, is recommended to ensure the integrity of the analyte during sample preparation.[1][2]
Q4: Can other compounds in my sample interfere with this compound quantification?
A4: Yes, complex matrices like plant extracts and herbal formulations contain numerous compounds that can co-elute with this compound or have similar UV absorption spectra, leading to inaccurate quantification. Flavonoids, for example, are often present in these matrices. However, with a well-developed HPLC method, it is possible to achieve sufficient resolution to separate this compound from these interfering compounds.[3]
Troubleshooting Guides for HPLC Analysis of this compound
This guide addresses common issues encountered during the HPLC quantification of this compound in a question-and-answer format.
Issue 1: Poor peak shape (tailing or fronting).
-
Question: My this compound peak is showing significant tailing. What could be the cause?
-
Answer: Peak tailing for this compound can be caused by several factors:
-
Secondary Silanol Interactions: The stationary phase of your C18 column may have free silanol groups that interact with this compound. Try using a column with end-capping or a different stationary phase.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. Ensure the pH is appropriately controlled, typically on the acidic side (e.g., using 0.1% acetic acid), to maintain a consistent form of the analyte.[4]
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Issue 2: Inconsistent retention times.
-
Question: The retention time of my this compound peak is shifting between injections. What should I check?
-
Answer: Fluctuating retention times can be due to:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the pH, can lead to shifts in retention time.[6] Prepare fresh mobile phase daily and ensure accurate pH adjustment.
-
Column Temperature: Variations in ambient temperature can affect retention. Use a column oven to maintain a consistent temperature.[2]
-
Pump Issues: Air bubbles in the pump or malfunctioning check valves can cause flow rate fluctuations.[7] Degas your mobile phase and prime the pump.
-
Issue 3: Low signal intensity or no peak.
-
Question: I am not seeing an this compound peak, or the signal is very low, even though I expect it to be present. What could be the problem?
-
Answer: This could be due to:
-
This compound Degradation: As mentioned, this compound is unstable. Your extraction or storage conditions might be causing it to degrade. Ensure you are using an appropriate, acidic solvent and storing samples correctly (e.g., refrigerated at 2-8°C).[1][4]
-
Incorrect Detection Wavelength: While this compound has a maximum absorbance around 295 nm, the optimal wavelength may vary slightly depending on the mobile phase. A DAD detector can be used to verify the optimal wavelength. For simultaneous analysis of this compound and aloe-emodin, different wavelengths may be necessary (e.g., 380 nm for aloins and 430 nm for aloe-emodin).[4]
-
Sample Preparation Issues: The this compound may not be efficiently extracted from the matrix. Consider different extraction techniques such as ultrasonic or microwave-assisted extraction.[8]
-
Issue 4: Baseline noise.
-
Question: My HPLC baseline is very noisy, making it difficult to integrate the this compound peak accurately. What are the possible causes?
-
Answer: A noisy baseline can be attributed to:
-
Detector Issues: A failing lamp or a dirty flow cell in your UV detector can cause random noise.[7]
-
Pump Pulsations: Periodic noise can be caused by the HPLC pump. This could be due to air bubbles or worn-out seals.[7]
-
Mobile Phase Contamination: Impurities in your mobile phase solvents or improper mixing can contribute to baseline noise.[9] Use HPLC-grade solvents and filter the mobile phase.
-
Quantitative Data
The following tables summarize quantitative data from various studies on this compound quantification using HPLC.
Table 1: Linearity and Detection Limits of this compound Quantification Methods
| Method | Analyte(s) | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Reference |
| HPLC-UV | Aloins A & B, Aloe-emodin | 10 - 500 ppb | > 0.9999 | 10 ppb | 20 ppb | |
| HPLC-DAD | This compound | 162.5 - 3551.8 µg/mL (latex) | > 0.999 | Not Reported | Not Reported | [1] |
| HPLC-DAD | This compound | 41.7 - 2454.8 µg/mL (gel) | > 0.999 | Not Reported | Not Reported | [1] |
| HPLC-UV | This compound | 0.5 - 150 µg/mL | ≥ 0.999 | Not Reported | Not Reported | |
| HPTLC | This compound | 110 - 330 ng | Not Reported | Not Reported | Not Reported | [5] |
Table 2: Precision of this compound Quantification Methods
| Method | Sample Type | Repeatability (RSD%) | Intermediate Precision (RSD%) | Reference |
| HPLC-DAD | Fresh Latex | 3.71% | Not Reported | [2] |
| HPLC-DAD | Dry Latex | 4.41% | Not Reported | [2] |
| HPLC-DAD | Fresh Gel | 0.81% | Not Reported | [2] |
| HPLC-DAD | Dry Gel | 4.42% | Not Reported | [2] |
| HPLC-UV | Not Specified | 0.393% - 0.76% | < 0.392% | [10] |
| HPTLC | Not Specified | < 2.3% | < 2.3% | [5] |
Experimental Protocols
1. HPLC-DAD Method for this compound Quantification in Aloe Gel and Latex
This protocol is based on the method described by S. A. H. et al. (2017).[1][2]
-
Sample Preparation (Extraction):
-
Homogenize fresh aloe gel or latex. For dry samples, reconstitute in the extraction solvent.
-
Extract the sample with Phosphate Buffered Saline (PBS) at pH 3.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse AAA C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A suitable gradient to separate this compound from other components.
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) monitoring at a specific wavelength (e.g., 295 nm) and collecting spectra to confirm peak identity.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extracts.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
-
2. HPLC-UV Method for Aloins and Aloe-Emodin Quantification
This protocol is based on the single-laboratory validation study by Cui et al. (2017).[4]
-
Sample Preparation (Liquid-Liquid Extraction):
-
For liquid samples, use directly. For solid samples, dissolve in water.
-
Perform a stepwise liquid-liquid extraction using water, ethyl acetate, and methanol.
-
Evaporate the solvent from the extraction fractions containing the analytes.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (250 x 4.6 mm).
-
Mobile Phase:
-
Solvent A: 0.1% acetic acid in water.
-
Solvent B: 0.1% acetic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with 20% B, increase to 35% B at 13 min.
-
Increase to 100% B from 13 to 30 min.
-
Return to 20% B from 30 to 40 min for re-equilibration.
-
-
Flow Rate: 1 mL/min.
-
Injection Volume: 100 µL.
-
Detection: UV detector at 380 nm for aloins and 430 nm for aloe-emodin.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound using HPLC.
Caption: Simplified signaling pathway of this compound-induced apoptosis.[11]
References
- 1. academic.oup.com [academic.oup.com]
- 2. An HPLC Procedure for the Quantification of this compound in Latex and Gel from Aloe barbadensis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Analysis of Aloins and this compound-Emodin in Aloe Vera Raw Materials and Finished Products Using High-Performance Liquid Chromatography: Single-Laboratory Validation, First Action 2016.09 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective determination of this compound in different matrices by HPTLC densitometry in fluorescence mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Quantitative Detection of this compound and Related Compounds Present in Herbal Products and Aloe vera Plant Extract Using HPLC Method [scirp.org]
- 9. youtube.com [youtube.com]
- 10. Quantification of this compound in Aloe barbadensis Miller Leaf Gel and Latex from Selected Regions of Kenya [scirp.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Aloin Extraction from Dried Aloe Latex
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of aloin from dried aloe latex.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound extraction process, helping users to identify potential causes and implement corrective actions to improve yield and purity.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low this compound Yield | Inappropriate Solvent Selection: The polarity and type of solvent significantly impact extraction efficiency. | - Recommended Solvents: Methanol has been shown to achieve high extraction yields. Ethyl acetate is another effective solvent, particularly for dried latex.[1][2] - Solvent Comparison: For conventional extraction, methanol may outperform ethanol and ethyl acetate. However, for specific methods like ultrasonic-assisted extraction of dried latex, ethyl acetate can yield a higher amount of total this compound.[2] - Avoid: Chloroform and petroleum ether result in poor extraction yields (below 10%).[3][4] |
| Suboptimal Extraction Method: Conventional stirring or maceration may be less efficient than advanced techniques. | - Consider Advanced Methods: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly increase this compound yield and reduce extraction time.[1][2][5][6] UAE, in particular, has been shown to be highly effective for dried latex.[2] | |
| Incorrect Extraction Parameters: Temperature, time, and solvent-to-solid ratio are critical. | - Temperature: For MAE, a temperature of 80°C has been found to be optimal.[7][8] For conventional methods, extraction is often performed at temperatures between 50-60°C.[3] - Time: MAE can be rapid, with optimal times around 4 minutes.[5][6] UAE may require around 30 minutes.[1] For conventional stirring, 2 hours may be necessary.[2] | |
| This compound Degradation | pH Instability: this compound is unstable in certain pH conditions, particularly in methanolic solutions which can lead to its conversion to aloe-emodin.[2][9] | - pH Control: Using a phosphate-buffered saline (PBS) at pH 3 as the extraction solvent can improve this compound stability.[9][10] - Solvent Choice: While methanol can provide high yields, its potential to cause degradation should be considered. Ethyl acetate is a suitable alternative that may mitigate this issue.[2] |
| Exposure to Heat and Light: this compound is sensitive to high temperatures and light, which can cause it to darken and degrade. | - Temperature Control: Avoid excessive heat during extraction and solvent evaporation. For instance, rotary evaporation can be carried out under vacuum at temperatures between 45-60°C.[1][3] - Light Protection: Store extracts and isolated this compound protected from light.[9] | |
| Low Purity of Extracted this compound | Presence of Impurities: Crude extracts contain various other compounds from the aloe latex. | - Pre-extraction Wash: Washing the dried latex with a non-polar solvent like n-hexane can remove non-polar impurities before the main extraction.[2] - Purification by Crystallization: After extraction, this compound can be purified by crystallization from a suitable solvent such as isobutanol. Cooling the solution to around 5°C can induce crystallization.[2][3] |
| Co-extraction of Other Compounds: The chosen solvent may also extract other similar compounds. | - Selective Solvent Systems: An aqueous two-phase system (ATPS) using 1-propanol and ammonium sulfate has been shown to effectively partition this compound into the alcohol-rich phase, leaving impurities like polysaccharides and proteins in the salt-rich phase, achieving high purity.[11][12] |
Frequently Asked Questions (FAQs)
1. Which solvent is best for extracting this compound from dried aloe latex?
Methanol and ethyl acetate are highly effective solvents for this compound extraction.[1][2] Methanol often provides a higher yield due to its polarity and small molecular size, which allows for better penetration into the solid matrix.[1] However, ethyl acetate has been shown to yield a higher total this compound content (84.22%) when used with ultrasonic-assisted extraction on dried latex.[2] For improved stability of this compound, a phosphate-buffered saline (PBS) at pH 3 is also a good choice.[9][10]
2. How can I improve my this compound yield without changing the solvent?
You can significantly improve your this compound yield by optimizing the extraction method and parameters:
-
Employ Advanced Techniques: Switch from conventional methods to Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). UAE can increase the this compound yield by 30-40% compared to non-sonicated techniques.[1]
-
Optimize Parameters: Adjust the temperature, extraction time, and solid-to-liquid ratio. For MAE, optimal conditions can be around 80°C for approximately 37 minutes with 80% ethanol.[7][8]
3. My this compound extract is degrading. What can I do to prevent this?
This compound degradation can be minimized by:
-
Controlling pH: Use a buffered solvent like PBS at pH 3 to maintain a stable environment.[9][10]
-
Avoiding High Temperatures: Use the lowest effective temperature for extraction and solvent removal. Flash cooling after any heat treatment can also help preserve the this compound.[13]
-
Protecting from Light: Store your extracts and purified this compound in dark containers or wrap them in foil.
4. What is a reliable method for purifying crude this compound extract?
A common and effective purification method is crystallization. After concentrating the crude extract, dissolve it in a minimal amount of a suitable alcohol like isobutanol at an elevated temperature (e.g., 70°C). Then, cool the solution to a low temperature (e.g., 5°C) for several hours to allow the this compound to crystallize. The crystals can then be collected by filtration.[3]
5. Can I use fresh aloe latex instead of dried latex?
Yes, but dried latex often results in a higher yield and purity of this compound. One study found that the ethyl acetate extract of dried latex obtained by the ultrasonic method had the highest yield (24.50%) and amount of total this compound (84.22%) compared to liquid latex.[2] Drying the latex concentrates the this compound and may facilitate a more efficient extraction.
Data Presentation
Table 1: Comparison of Solvents for this compound Extraction
| Solvent | Extraction Method | Temperature (°C) | Time (min) | This compound Concentration/Yield | Reference |
| Methanol | Ultrasonic-Assisted | 30 | 60 | 1.732 mg/mL | [1] |
| Ethanol | Ultrasonic-Assisted | 30 | 60 | ~1.5 mg/mL | [1] |
| Water | Ultrasonic-Assisted | 30 | 60 | ~1.2 mg/mL | [1] |
| Ethyl Acetate | Conventional | 55-60 | 4 x 30 | ~50% overall yield | [3] |
| Chloroform | Conventional | - | - | <10% overall yield | [3][4] |
| Petroleum Ether | Conventional | - | - | <10% overall yield | [3][4] |
Table 2: Comparison of Extraction Methods for this compound from Dried Latex
| Extraction Method | Solvent | This compound Yield (%) | Total this compound Content (%) | Reference |
| Ultrasonic-Assisted | Ethyl Acetate | 24.50 | 84.22 | [2] |
| Stirring | Ethyl Acetate | - | 71.56 | [2] |
| Microwave-Assisted | 70% Ethanol | - | - | [5][6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Dried Latex
This protocol is based on the methodology described by Ghasemi et al. (2021).[2]
1. Pre-extraction Defatting: a. Weigh 200 g of dried aloe latex. b. Add 2 liters of n-hexane to the dried latex. c. Stir the mixture for 2 hours to remove non-polar compounds. d. Filter the mixture to separate the defatted latex.
2. Ultrasonic Extraction: a. Place the defatted latex in a suitable vessel. b. Add 2 liters of ethyl acetate to the latex. c. Sonicate the mixture for a specified duration (e.g., 30 minutes) using an ultrasonic bath or probe. d. Maintain a constant temperature during sonication if required.
3. Filtration and Concentration: a. Filter the extract to remove solid particles. b. Concentrate the filtrate using a rotary evaporator under vacuum at a controlled temperature (e.g., 60°C).
4. Crystallization and Purification: a. To the concentrated extract, add isobutanol in a 1:12 v/v ratio (extract to isobutanol). b. Stir the solution for 30 minutes. c. Cool the solution to 5°C and maintain for 4 hours to induce this compound crystallization. d. Separate the this compound crystals by filtration. e. Wash the crystals with a small amount of cold isobutanol. f. Dry the purified this compound crystals.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on the optimized parameters from studies by Guihua et al.[1] and Solaberrieta et al.[7][8]
1. Sample Preparation: a. Weigh a specific amount of dried and powdered aloe latex (e.g., 1.5 g).
2. Extraction: a. Place the sample in a microwave extraction vessel. b. Add the extraction solvent. Optimized conditions have been reported with 80% ethanol at a solvent volume of 50 mL.[7][8] c. Set the microwave parameters: i. Power: 340 W[5][6] ii. Temperature: 80°C[7][8] iii. Time: 36.6 minutes[7][8] d. Start the microwave extraction program with stirring.
3. Post-Extraction Processing: a. After the extraction is complete, allow the vessel to cool. b. Filter the extract to separate the solid residue. c. The filtrate can then be used for analysis or further purification steps like crystallization.
Visualizations
Caption: General workflow for the extraction and purification of this compound from dried aloe latex.
Caption: Troubleshooting logic for addressing low this compound extraction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 3. US6506387B1 - Method for preparing this compound by extraction - Google Patents [patents.google.com]
- 4. WO2000066601A1 - Method for preparing this compound by extraction - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. HTTP500 内部服务器出错 [cjcu.jlu.edu.cn]
- 7. Valorization of Aloe vera Skin By-Products to Obtain Bioactive Compounds by Microwave-Assisted Extraction: Antioxidant Activity and Chemical Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Valorization of Aloe vera Skin By-Products to Obtain Bioactive Compounds by Microwave-Assisted Extraction: Antioxidant Activity and Chemical Composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. An HPLC Procedure for the Quantification of this compound in Latex and Gel from Aloe barbadensis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. ijcrt.org [ijcrt.org]
Technical Support Center: Troubleshooting Low Bioactivity in Aloin Experimental Batches
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing aloin in their experiments and may be encountering lower than expected biological activity. This resource provides a comprehensive set of frequently asked questions (FAQs), troubleshooting tips, and detailed experimental protocols to help you identify and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low bioactivity in experimental batches of this compound can stem from a variety of factors, ranging from the stability of the compound itself to the specifics of the experimental setup. This section addresses common questions and provides a logical approach to troubleshooting.
Q1: My this compound solution is freshly prepared, but I'm observing low bioactivity. What are the most likely causes?
A1: Several factors beyond the freshness of the solution can impact this compound's bioactivity. The primary areas to investigate are:
-
This compound Stability: this compound is susceptible to degradation under certain conditions. Its stability is significantly affected by pH and temperature.[1]
-
Solubility Issues: Incomplete dissolution of this compound in your culture media can lead to a lower effective concentration.
-
Experimental Protocol Deviations: Even minor variations in cell density, incubation times, or reagent concentrations can have a significant impact on the outcome.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound.
Q2: How do pH and temperature affect this compound's stability?
A2: The stability of this compound is highly dependent on both pH and temperature.
-
pH: this compound is most stable in acidic conditions (pH 2.0-5.0).[1] As the pH increases towards neutral and basic conditions (pH 7.0-8.0), its degradation is significantly accelerated.[1] At pH 8.0, less than 2% of this compound A may remain after 12 hours.[1]
-
Temperature: Higher temperatures promote the degradation of this compound. At 50°C, over 90% of this compound A can degrade within 12 hours, and at 70°C, this occurs within 6 hours.[1] For experimental purposes, it is crucial to prepare fresh solutions and avoid prolonged storage, especially at room temperature or higher.
Q3: I'm concerned about the solubility of my this compound. How should I prepare my stock solution?
A3: Proper solubilization is critical for achieving the desired concentration in your cell culture.
-
Recommended Solvents: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is a good choice.
-
Stock Solution Preparation:
-
Dissolve the this compound powder in a small amount of pure DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution by gentle vortexing.
-
For your experiment, dilute the DMSO stock solution with your cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Aqueous Solubility: this compound has limited solubility in aqueous solutions like PBS (pH 7.2). Therefore, direct dissolution in media may not be effective for achieving higher concentrations.
Q4: What are the typical effective concentrations of this compound in in vitro studies?
A4: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological activity being assessed. Below is a summary of reported effective concentrations from various studies.
| Cell Line | Assay | Effective Concentration Range | Reference |
| RAW 264.7 (Murine Macrophages) | Anti-inflammatory (LPS-induced NO production) | 5 - 40 µM | |
| HeLaS3 (Human Cervical Cancer) | Antiproliferative (IC50) | 97 µM | |
| BGC-823 (Human Gastric Cancer) | Cell Viability | 20 - 180 µM | |
| HGC-27 (Human Gastric Cancer) | Cell Viability | 20 - 180 µM | |
| Caco-2 (Human Colon Adenocarcinoma) | Intestinal Absorption Studies | 5 - 50 µM |
Q5: Could the degradation products of this compound be affecting my results?
A5: Yes, the degradation of this compound can lead to the formation of other compounds with their own biological activities. The major degradation products include:
-
Aloe-emodin: This is a primary degradation product, especially under acidic conditions (pH 5.0 or below).[1] Aloe-emodin itself exhibits anti-inflammatory and anticancer properties.
-
10-Hydroxyaloins: These are major degradation products under neutral to basic conditions and at higher temperatures.[1]
-
Elgonica-dimers: These are also formed, particularly at lower temperatures (e.g., 4°C).[1]
The presence and bioactivity of these degradation products could lead to confounding results. If you suspect degradation, it is advisable to analyze your this compound solution by HPLC to confirm its purity.
Troubleshooting Workflow
If you are experiencing low bioactivity, follow this logical troubleshooting workflow to systematically identify the potential issue.
Caption: A logical workflow for troubleshooting low this compound bioactivity.
Key Experimental Protocols
This section provides detailed methodologies for common assays used to evaluate the bioactivity of this compound.
Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of this compound (prepared by diluting the stock solution in fresh medium). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity (Measurement of NO, TNF-α, and IL-6)
This protocol outlines the steps to assess the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium
-
This compound stock solution
-
LPS (from E. coli)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
96-well and 24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well (for ELISA) and 96-well (for NO assay) plates and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups: medium only, this compound only, and LPS only.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Nitric Oxide (NO) Assay:
-
In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared.
-
-
TNF-α and IL-6 ELISA:
-
Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric detection.
-
Measure the absorbance at the recommended wavelength.
-
Western Blot for NF-κB Activation
This protocol details the detection of NF-κB activation by analyzing the phosphorylation of p65 and its translocation to the nucleus.
Materials:
-
Cells and treatment reagents (as in the anti-inflammatory assay)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them with RIPA buffer to obtain whole-cell lysates. For nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions).
This compound-Modulated Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways can aid in experimental design and data interpretation.
NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. It can suppress the phosphorylation of the p65 subunit, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Caption: this compound's inhibition of the NF-κB signaling pathway.
JAK-STAT Signaling Pathway
This compound can also suppress the JAK-STAT signaling pathway, which is involved in cellular proliferation, differentiation, and inflammation. By inhibiting the phosphorylation of JAK and STAT proteins, this compound can reduce the expression of target genes.
Caption: this compound's inhibitory effect on the JAK-STAT signaling pathway.
References
Factors affecting the stability of aloin in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the stability of aloin during long-term storage. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is significantly influenced by temperature, pH, and to a lesser extent, light.[1][2][3][4] High temperatures and neutral to alkaline pH levels are the most critical factors leading to its degradation.[1][2][3][4]
Q2: How does temperature impact the long-term stability of this compound?
A2: Higher temperatures dramatically accelerate the degradation of this compound. For instance, at 70°C, over 90% of this compound A can decompose within 6 hours.[1][2][3] Conversely, at 4°C, this compound A is relatively stable for a day, with about 90% of the initial content remaining.[3] However, even at refrigerated temperatures, significant degradation (over 60%) can occur within 14 days.[3]
Q3: What is the optimal pH range for storing this compound solutions?
A3: this compound exhibits the greatest stability in acidic conditions. At a pH of 2.0, approximately 94% of this compound A remains after 14 days.[1][2][3] As the pH increases towards neutral and alkaline levels, the degradation rate rapidly increases. At pH 8.0, less than 2% of this compound A can remain after just 12 hours.[1][2][3]
Q4: Should I be concerned about light exposure when storing this compound?
A4: While temperature and pH are more critical, light can also play a role. However, some studies have found that light has no significant influence on this compound stability over a 14-day experimental period when compared to temperature and pH.[1][2][3][4] Interestingly, exposure to strong light (4000 lx) has been shown to inhibit the formation of certain degradation products like elgonica-dimers A and B.[1][3]
Q5: What are the common degradation products of this compound?
A5: The major degradation products of this compound A include aloe-emodin, elgonica-dimers A and B, and 10-hydroxyaloins A and B.[1][2][3] The formation of these products is dependent on the specific storage conditions. For example, aloe-emodin and elgonica-dimers are primarily formed at a pH of 5.0 or below, while 10-hydroxyaloins are more prevalent at higher temperatures and neutral to basic pH.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in my standard solution. | High storage temperature. | Store stock solutions and working standards at 4°C for short-term use and consider frozen storage (-20°C or below) for long-term preservation, though stability at these temperatures requires validation. |
| Incorrect pH of the solvent. | Prepare this compound solutions in an acidic buffer (e.g., phosphate buffer at pH 3.0-3.5) to enhance stability.[5] Avoid using neutral or alkaline solvents. | |
| Inconsistent results in my stability studies. | Fluctuation in storage conditions. | Ensure that storage incubators, refrigerators, and water baths are properly calibrated and maintain a consistent temperature. Monitor and control the pH of the solutions throughout the experiment. |
| Light-induced degradation. | While less critical than temperature and pH, it is good practice to protect this compound solutions from light by using amber vials or covering containers with aluminum foil.[1] | |
| Appearance of unexpected peaks in my chromatogram. | Formation of degradation products. | Identify the degradation products by comparing their retention times and UV spectra with known standards of aloe-emodin, 10-hydroxyaloins, and elgonica-dimers. Adjust storage conditions (lower temperature, acidic pH) to minimize their formation.[1] |
Quantitative Data Summary
Table 1: Effect of Temperature on this compound A Degradation (at pH 7.0)
| Temperature (°C) | Observation |
| 4 | Relatively stable for 1 day (>90% remaining); >60% degraded within 14 days.[3] |
| 30 | >50% degraded within 1 day; >90% degraded by day 3.[3] |
| 50 | >90% degraded within 12 hours.[1][2][3] |
| 70 | >90% degraded within 6 hours.[1][2][3] |
Table 2: Effect of pH on this compound A Stability (at Room Temperature)
| pH | Observation |
| 2.0 | High stability; 94% remaining after 14 days.[1][2][3] |
| 3.5 | Good stability.[5] |
| 5.0 | Moderate degradation. |
| 6.7 | Substantial reduction in concentration.[5] |
| 7.0 | Rapid degradation compared to acidic pH. |
| 8.0 | Very unstable; <2% remaining after 12 hours.[1][2][3] |
Experimental Protocols
Protocol for Thermostability Testing
-
Preparation of this compound Solution: Accurately weigh and dissolve a known amount of standard this compound A in a phosphate buffer with a specific pH (e.g., pH 7.0) to achieve a target concentration (e.g., 630 µg/mL).[1]
-
Aliquoting and Storage: Distribute the solution into several tightly capped test tubes, protecting them from light with aluminum foil.[1]
-
Incubation: Place the tubes in incubators or water baths set to the desired temperatures (e.g., 4°C, 30°C, 50°C, and 70°C).[1]
-
Sampling: At specified time intervals, withdraw an aliquot from each temperature condition. The sampling frequency will depend on the temperature (e.g., every few hours for higher temperatures, daily or weekly for lower temperatures).[1]
-
Sample Analysis: Filter the samples through a 0.22-µm microporous filter and analyze the concentration of this compound A using a validated HPLC method.[1]
Protocol for pH Stability Testing
-
Preparation of Buffers: Prepare a series of phosphate buffer solutions at various pH values (e.g., 2.0, 3.0, 5.0, 7.0, and 8.0).[1]
-
Preparation of this compound Solutions: Dissolve a known amount of standard this compound A in each buffer to a specific concentration (e.g., 630 µg/mL).[1]
-
Storage: Store the solutions at a constant temperature (e.g., room temperature) and protect them from light.[1]
-
Sampling: At predetermined time points, collect aliquots from each pH solution.
-
Sample Analysis: Filter the samples and quantify the remaining this compound A concentration using HPLC.[1]
Protocol for Photostability Testing
-
Preparation of this compound Solution: Prepare a solution of this compound A in a suitable buffer (e.g., pH 7.0).[1]
-
Exposure Conditions: Divide the solution into three sets of transparent containers:
-
Control: Protected from light (e.g., wrapped in aluminum foil).
-
Natural Light: Exposed to ambient laboratory light.
-
Strong Light: Exposed to a controlled light source (e.g., 4000 lx).[1]
-
-
Storage: Maintain all samples at a constant temperature (e.g., room temperature).
-
Sampling: Collect samples from each condition at various time intervals (e.g., 0, 0.5, 1, 3, 5, 7, and 14 days).[1]
-
Sample Analysis: Analyze the this compound A content in each sample by HPLC.[1]
Visualizations
Caption: this compound degradation pathways under different conditions.
Caption: General workflow for this compound stability testing.
Caption: Key factors influencing the stability of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of aloin for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor solubility of aloin for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: The choice of solvent depends on the experimental requirements. For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended due to this compound's high solubility in it. For direct preparation of aqueous solutions, Phosphate-Buffered Saline (PBS) at a slightly acidic pH is a suitable option, although the achievable concentration will be lower. Ethanol can also be used, but this compound's solubility is limited.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM or 20 mM stock solution can be prepared and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the this compound is fully dissolved by vortexing.
Q3: What is the maximum final concentration of DMSO I can use in my cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%. Some cell lines may tolerate slightly higher concentrations, but it is crucial to include a vehicle control (medium with the same final DMSO concentration as the this compound-treated wells) in your experiments to account for any effects of the solvent.
Q4: Why is my this compound solution changing color?
A4: this compound is sensitive to pH. In alkaline conditions (pH > 7), this compound can degrade, which may result in a color change. It is most stable in acidic conditions (pH 3-5). Ensure your buffers and media are within a suitable pH range.
Q5: How stable is this compound in solution?
A5: this compound's stability is influenced by temperature and pH. It is unstable at higher temperatures and in basic pH environments.[1][2] Aqueous solutions are not recommended for storage for more than one day.[1] It is best to prepare fresh dilutions from a frozen DMSO stock for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in cell culture medium after adding this compound solution. | The final concentration of this compound exceeds its solubility in the aqueous medium. | - Lower the final concentration of this compound. - Ensure the DMSO stock solution is serially diluted and thoroughly mixed into the medium. - The final DMSO concentration might be too low to keep the this compound in solution. Consider if a slightly higher, yet non-toxic, DMSO concentration could be used. |
| Interaction with media components. | - Some components of complex media can cause precipitation.[3] Prepare a small test batch to check for compatibility. - Consider using a simpler buffered salt solution for short-term experiments if possible. | |
| Inconsistent or no biological activity observed. | Degradation of this compound. | - this compound is pH-sensitive and degrades in basic conditions.[1][2] Check the pH of your culture medium. - Avoid high temperatures when preparing solutions. - Prepare fresh working solutions from a frozen stock for each experiment. |
| Improper storage. | - Store DMSO stock solutions at -20°C in small, single-use aliquots. - Avoid repeated freeze-thaw cycles. | |
| Vehicle control (DMSO) shows toxicity. | The final concentration of DMSO is too high for the cell line being used. | - Reduce the final DMSO concentration to 0.1% or lower. - Perform a dose-response experiment with DMSO alone to determine the toxicity threshold for your specific cell line. |
Quantitative Data: this compound Solubility
The solubility of this compound in various solvents is summarized below. Please note that these values can be influenced by temperature and pH.
| Solvent | Solubility | Molar Concentration (Approx.) | Reference |
| DMSO | ~30 mg/mL | ~71.7 mM | [1] |
| DMF | ~30 mg/mL | ~71.7 mM | [1] |
| Ethanol | ~0.25 mg/mL | ~0.6 mM | [1] |
| PBS (pH 7.2) | ~0.5 mg/mL | ~1.2 mM | [1] |
| Water | Insoluble to sparingly soluble | Not specified | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but prolonged heating should be avoided.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to add the this compound stock solution to the medium and mix immediately and thoroughly to prevent precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium, ensuring the final DMSO concentration matches that of the highest this compound concentration being tested.
-
Application to Cells: Immediately add the prepared working solutions (and vehicle control) to your cell cultures.
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in cellular processes like apoptosis, inflammation, and cell survival.
This compound's Impact on the PI3K/Akt Signaling Pathway
This compound can induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation. By downregulating this pathway, this compound can promote programmed cell death.
Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis.
This compound's Modulation of the NF-κB Signaling Pathway
This compound can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can block the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Caption: this compound inhibits NF-κB signaling, reducing inflammation.
Experimental Workflow for In Vitro this compound Studies
The following diagram outlines a typical workflow for conducting in vitro experiments with this compound.
Caption: Workflow for conducting in vitro experiments with this compound.
References
Minimizing interference in the spectrophotometric assay of aloin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize interference in the spectrophotometric assay of aloin.
Frequently Asked Questions (FAQs)
Q1: What are the typical wavelengths for measuring this compound absorbance?
A1: this compound generally exhibits maximum absorbance at wavelengths around 262.5 nm, 298 nm, and 354 nm. The specific wavelength chosen for quantification may vary depending on the solvent and the presence of other compounds in the sample matrix.
Q2: What are the common interfering substances in the spectrophotometric assay of this compound?
A2: Interference in the this compound assay can be chemical or physical.
-
Chemical Interference: Compounds with overlapping absorption spectra with this compound are the primary source of chemical interference. These include other anthraquinones like aloe-emodin, as well as various phenolic compounds present in Aloe vera extracts.
-
Physical Interference: Suspended solid impurities in the sample solution can cause light scattering, leading to inaccurate absorbance readings.
Q3: How can I prepare my Aloe vera sample to minimize interference?
A3: Proper sample preparation is crucial. A common method involves solvent extraction followed by a cleanup step. For example, extracting the sample with methanol and then partitioning with n-hexane can help remove oily and fatty materials that may interfere with the measurement.
Q4: What is the principle of the spectrophotometric determination of this compound?
A4: The spectrophotometric assay of this compound is based on the Beer-Lambert law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte (this compound) and the path length of the light passing through the solution. By measuring the absorbance of a sample at a specific wavelength and comparing it to a standard curve prepared with known concentrations of this compound, the concentration of this compound in the sample can be determined.
Q5: How can I validate my spectrophotometric method for this compound determination?
A5: Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the spectrophotometric assay of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inaccurate or Inconsistent Readings | 1. Instrument drift or instability.2. Dirty or scratched cuvettes.3. Incorrect sample or blank solution.4. Temperature fluctuations. | 1. Allow the spectrophotometer to warm up and stabilize before use. Perform regular calibration with certified reference standards.[2]2. Thoroughly clean cuvettes with an appropriate solvent and inspect for scratches before each use. Ensure correct cuvette orientation in the holder.3. Re-prepare the blank and sample solutions, ensuring the blank contains all components of the sample solution except for this compound.[2]4. Use a temperature-controlled cuvette holder if available, as temperature can affect absorption spectra. |
| High Background Absorbance | 1. Presence of interfering substances from the sample matrix.2. Light scattering due to suspended particles. | 1. Use a sample preparation method to remove interfering compounds (e.g., solid-phase extraction).2. Employ mathematical correction methods such as the three-point correction or derivative spectroscopy to compensate for background absorbance.[1]3. Filter the sample solution through a 0.45 µm filter to remove suspended particles. |
| Overlapping Spectral Peaks | 1. Presence of compounds with similar absorption spectra to this compound (e.g., aloe-emodin, phenolic compounds). | 1. Use a multi-wavelength measurement and a simultaneous equation method to calculate the concentration of each component.2. Employ chemometric methods like Principal Component Analysis (PCA) or Independent Component Analysis (ICA) to resolve the overlapping spectra. |
| Low Sensitivity | 1. Low concentration of this compound in the sample.2. Incorrect wavelength selection. | 1. Concentrate the sample using appropriate techniques if the this compound concentration is below the limit of detection.2. Perform a wavelength scan to determine the wavelength of maximum absorbance (λmax) for your specific sample and solvent system. |
Data Presentation
Table 1: UV Absorbance Maxima of this compound and a Potential Interferent
| Compound | Absorbance Maxima (λmax) in nm |
| This compound | ~262, ~298, ~354 |
| Aloe-emodin | ~225, ~265 |
Note: The exact λmax can vary slightly depending on the solvent and pH of the solution.
Experimental Protocols
Standard Spectrophotometric Assay of this compound
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in methanol in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in methanol to obtain concentrations ranging from 5 to 30 µg/mL.
-
Sample Preparation: Extract a known weight of the Aloe vera sample with methanol. If necessary, perform a cleanup step by partitioning with n-hexane to remove lipids. Dilute the extract with methanol to an expected concentration within the range of the standard curve.
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the predetermined λmax of this compound (e.g., 262.5 nm).
-
Use methanol as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the measured absorbance.
-
Visualizations
Caption: Workflow for the spectrophotometric assay of this compound.
Caption: Troubleshooting logic for the this compound spectrophotometric assay.
References
Technical Support Center: Aloin Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of aloin.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Extraction & Initial Processing
-
Question: My initial this compound extract has very low purity, around 50-60%. How can I improve this?
-
Answer: Low purity in the initial extract is a common issue. Traditional extraction methods can co-extract a significant amount of other compounds. To improve selectivity, consider a method that involves the addition of an aliphatic diol or triol, such as ethylene glycol or glycerol, to the aloe juice before concentration and extraction. This has been shown to increase the this compound content in the extracted product to around 60% before further purification[1].
-
-
Question: I'm observing significant degradation of this compound during extraction with methanol. What are the alternatives?
-
Answer: this compound is known to be unstable and can degrade in methanol solutions[2]. A more stable extraction solvent is a phosphate-buffered saline (PBS) solution at an acidic pH of 3[2][3]. This has been demonstrated to improve the stability of this compound, which is crucial for accurate quantification and obtaining a higher yield of the intact compound[2][3].
-
Chromatography
-
Question: How can I effectively separate the diastereomers this compound A and this compound B?
-
Answer: The separation of this compound A and this compound B can be challenging due to their similar structures. High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method for the preparative separation of these two isomers[4][5][6]. Combining HSCCC with a pre-separation step using silica gel column chromatography can yield high purity fractions of both this compound A (>98%) and this compound B (>96%)[4][6].
-
-
Question: What are the recommended solvent systems for HSCCC separation of this compound isomers?
-
Answer: Several two-phase solvent systems have been successfully used for the separation of this compound A and B. Common systems include chloroform-methanol-water (4:2:3 v/v/v), ethyl acetate-methanol-water (5:1:5 v/v/v), and butanol-ethyl acetate-water (1:3:4 v/v/v)[5][6]. Another effective system for separating aloesin, aloenin, barbthis compound (this compound A), and isobarbthis compound (this compound B) involves a stepwise process using ethyl acetate/1-butanol/water at different ratios[7].
-
Crystallization
-
Question: My this compound solution is not crystallizing. What should I do?
-
Answer: If crystallization does not occur, the solution is likely not supersaturated. You can induce crystallization by:
-
Evaporation: Gently heat the solution to evaporate a small amount of the solvent and then allow it to cool again[8].
-
Seeding: Introduce a seed crystal of pure this compound to the solution.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates nucleation sites for crystal growth[9].
-
Reducing Temperature: If not already done, try cooling the solution in an ice bath.
-
-
-
Question: The this compound crystals are forming too quickly and appear impure. How can I slow down the crystallization process?
-
Answer: Rapid crystallization can trap impurities within the crystal lattice[8]. To slow it down:
-
Add more solvent: Re-dissolve the crystals by heating the solution and add a small amount of additional solvent. This will ensure the solution is not overly supersaturated upon cooling[8].
-
Insulate the flask: Allow the flask to cool slowly at room temperature by placing it on an insulating surface (like a cork ring or folded paper towels) and covering it with a watch glass[9]. This slow cooling promotes the formation of larger, purer crystals.
-
-
-
Question: My final crystallized product has a low yield. What are the possible reasons and solutions?
-
Answer: A low yield can be due to several factors:
-
Using too much solvent: This will result in a significant amount of your compound remaining in the mother liquor[8]. If the mother liquor is still available, you can try to recover more product by evaporating some of the solvent and cooling it again.
-
Premature crystallization: If crystals form in the funnel during hot filtration, it can lead to product loss. Ensure your funnel is pre-heated before filtration[9].
-
Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
-
-
This compound Stability
-
Question: What are the optimal pH and temperature conditions for storing this compound solutions to prevent degradation?
-
Answer: this compound is highly sensitive to both pH and temperature.
-
pH: this compound exhibits good stability at acidic pH levels. At pH 2.0, 94% of this compound A remains after 14 days. Conversely, it degrades rapidly at higher pH, with less than 2% remaining after 12 hours at pH 8.0[10][11][12].
-
Temperature: Higher temperatures accelerate this compound degradation. At 50°C, over 90% of this compound A degrades within 12 hours, and at 70°C, this level of degradation occurs within 6 hours. For better stability, store this compound solutions at low temperatures, such as 4°C[10][11][12].
-
-
Quantitative Data Summary
Table 1: this compound Stability under Various Conditions
| Parameter | Condition | Remaining this compound A | Time | Reference |
| Temperature | 4°C | ~90% | 1 day | [10] |
| 30°C | <50% | 1 day | [10] | |
| 50°C | ~10% | 12 hours | [10][11][12] | |
| 70°C | <10% | 6 hours | [10][11][12] | |
| pH | 2.0 | 94% | 14 days | [10][11][12] |
| 8.0 | <2% | 12 hours | [10][11][12] |
Table 2: Purity and Yield of this compound with Different Purification Methods
| Method | Starting Material | Purity Achieved | Overall Yield | Reference |
| Extraction with aliphatic diol and recrystallization | Yellow aloe juice | 85-90% | >50% | [1] |
| HSCCC combined with silica gel chromatography | Crude this compound extract | This compound A: >98%, this compound B: >96% | Not specified | [4] |
| One-step HSCCC | Dried acetone extract | This compound: 99.2% | ~32% | [13] |
Table 3: HPLC Parameters for this compound Quantification
| Parameter | Condition | Reference |
| Column | Zorbax Eclipse AAA (4.6 × 150 mm, 5 µm) | [2][3] |
| Mobile Phase | Water and Acetonitrile | [2][3] |
| Flow Rate | 0.9 mL/min | [2][3] |
| Column Temperature | 35°C | [2][3] |
| Detection | Diode Array Detector (DAD) | [2][3] |
Experimental Protocols
Protocol 1: Extraction of this compound using Phosphate-Buffered Saline (PBS)
This protocol is adapted from a method designed to improve this compound stability during extraction[2][3].
-
Preparation of Extraction Solvent: Prepare a phosphate-buffered saline (PBS) solution and adjust the pH to 3 with phosphoric acid.
-
Sample Preparation: Homogenize fresh aloe latex or gel samples. For dry samples, grind them into a fine powder.
-
Extraction:
-
Weigh a known amount of the prepared sample and mix it with the PBS (pH 3) solvent. A common ratio is 1:10 (sample:solvent, w/v).
-
Agitate the mixture for a specified period (e.g., 1 hour) at room temperature, protected from light.
-
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid material.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Analysis: The resulting filtrate is ready for quantification by HPLC.
Protocol 2: General Procedure for this compound Crystallization
This protocol outlines the general steps for purifying this compound by crystallization. The choice of solvent will depend on the preceding purification steps. Alcohols like isobutanol are mentioned in the literature[1].
-
Dissolution: In an Erlenmeyer flask, add the crude this compound extract and a small amount of the chosen crystallization solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add the minimum amount of hot solvent necessary for complete dissolution[9].
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulating surface[9]. Subsequently, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: Factors influencing the stability of this compound.
Caption: A decision tree for troubleshooting common crystallization problems.
References
- 1. US6506387B1 - Method for preparing this compound by extraction - Google Patents [patents.google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. An HPLC Procedure for the Quantification of this compound in Latex and Gel from Aloe barbadensis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Preparative separation of this compound diastereoisomers by high-speed countercurrent chromatography combined with silica gel column chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Development of Systematic Separation Method of the Ingredients Containing in Crude this compound Using Countercurrent Chromatography [jstage.jst.go.jp]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Impact of light exposure on aloin stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aloin. The information is designed to address specific issues that may be encountered during experiments related to this compound stability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is degrading rapidly. What are the most likely causes?
A1: The primary factors influencing this compound stability are temperature and pH.[1][2][3][4] High temperatures and alkaline pH conditions can lead to significant and rapid degradation of this compound. For instance, at 70°C, over 90% of this compound A can decompose within 6 hours.[1][4] Similarly, at a pH of 8.0, less than 2% of this compound A may remain after 12 hours.[1][2][4] Therefore, it is critical to control both temperature and pH during your experiments.
Q2: I am investigating the photodegradation of this compound, but I am not observing any significant changes. Is my experimental setup incorrect?
A2: Not necessarily. Studies have shown that under the experimental conditions typically encountered in processing, light exposure for a period of up to 14 days does not exert a significant influence on the stability of this compound A.[1][2][3][4] If you are not observing photodegradation, it may be that the light intensity or duration of exposure is insufficient to induce a noticeable effect under your specific experimental parameters (e.g., solvent, concentration, temperature, pH). To rigorously assess photodegradation, consider extending the exposure time, using a higher intensity light source, or including a photosensitizer in your experimental design. It is also crucial to have a control sample that is protected from light to accurately differentiate between photodegradation and degradation due to other factors like temperature and pH.
Q3: What are the expected degradation products of this compound?
A3: The degradation products of this compound are dependent on the conditions of degradation.
-
Under neutral to basic conditions and at higher temperatures , the main degradation products are 10-hydroxyaloins A and B.[1][3]
-
At a pH of 5.0 or below , the major degradation products are aloe-emodin, and elgonica-dimers A and B.[1][3]
-
At low temperatures (e.g., 4°C) , elgonica-dimers are the main products formed.[1][3]
Q4: How can I best maintain the stability of my this compound stock solutions?
A4: To maintain the stability of this compound solutions, it is recommended to:
-
Maintain an acidic pH . This compound A exhibits good stability at a pH of 2.0, with 94% remaining after 14 days.[1][2][4]
-
Protect from light , as a general precautionary measure, even though short-term light exposure has not been shown to be a significant factor.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent results in this compound stability assays. | Fluctuation in temperature or pH between experiments. | Strictly control and monitor the temperature and pH of your samples throughout the experiment. Use calibrated equipment. |
| Inaccurate quantification of this compound. | Ensure your analytical method (e.g., HPLC) is validated for accuracy, precision, and linearity. Use a fresh, high-purity this compound standard for calibration. | |
| Unexpected peaks in chromatogram during this compound analysis. | Formation of degradation products. | Identify the degradation products by comparing their retention times with known standards (e.g., aloe-emodin, 10-hydroxyaloins) or by using mass spectrometry. This will help you understand the degradation pathway. |
| Contamination of the sample or solvent. | Use high-purity solvents and clean glassware. Run a blank to check for solvent-related impurities. | |
| No observable degradation in a forced degradation study. | Insufficient stress conditions. | Increase the stressor level (e.g., higher temperature, more extreme pH, higher light intensity) or prolong the exposure time. |
| This compound is stable under the tested conditions. | This is a valid result. Report the conditions under which this compound was found to be stable. |
Quantitative Data Summary
Table 1: Effect of Temperature on this compound A Stability (at pH 7.0)
| Temperature (°C) | Time | Remaining this compound A (%) |
| 4 | 1 day | 90%[1][4] |
| 4 | 14 days | <40%[1][4] |
| 30 | 1 day | <50%[1][4] |
| 30 | 3 days | <10%[1][4] |
| 50 | 12 hours | <10%[1][2][4] |
| 70 | 6 hours | <10%[1][2][4] |
Table 2: Effect of pH on this compound A Stability
| pH | Time | Remaining this compound A (%) |
| 2.0 | 14 days | 94%[1][2][4] |
| 7.0 | >6 hours | Significant degradation[1][4] |
| 8.0 | 6 hours | 7%[1][4] |
| 8.0 | 12 hours | <2%[1][2][4] |
Experimental Protocols
Protocol 1: General this compound Stability Testing
This protocol is a general guideline for assessing the stability of this compound under different conditions.
-
Preparation of this compound Solution:
-
Accurately weigh a known amount of pure this compound A standard.
-
Dissolve it in a suitable buffer to achieve the desired concentration (e.g., 630 µg/mL).[1] The choice of buffer will depend on the target pH for the study.
-
-
Experimental Conditions:
-
Temperature Study: Aliquot the this compound solution into several sealed, light-protected containers (e.g., amber vials or tubes covered in foil).[1] Incubate each container at a different constant temperature (e.g., 4°C, 30°C, 50°C, 70°C).[1]
-
pH Study: Prepare a series of buffers with different pH values (e.g., 2.0, 3.0, 5.0, 7.0, 8.0).[1] Dissolve a known amount of this compound in each buffer. Store all solutions at a constant temperature.
-
Photostability Study: Prepare two sets of this compound solutions. Expose one set to a controlled light source (e.g., a photostability chamber with a known light intensity). Keep the second set in the dark at the same temperature as a control.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw a sample from each container.
-
Immediately analyze the concentration of this compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: this compound Degradation Pathways under Different Conditions.
Caption: General Workflow for this compound Stability Testing.
References
Technical Support Center: Aloin Removal from Aloe Vera Gel for Experimental Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aloe vera gel. The following information details methods to remove aloin, a compound that can interfere with experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove this compound from Aloe vera gel for research purposes?
A1: this compound, an anthraquinone glycoside found in the latex of the Aloe vera leaf, exhibits biological activity that can interfere with in-vitro and in-vivo experiments.[1] Residual this compound can modulate various signaling pathways, including PI3K-Akt, p53, and MAPK pathways (p38 and JNK), potentially leading to confounding experimental results.[2][3][4][5] For instance, this compound has been shown to have both pro-apoptotic and anti-apoptotic effects depending on the cell type and concentration, which could mask or falsely enhance the effects of a test compound.[4][5]
Q2: What are the primary methods for removing this compound from Aloe vera gel in a laboratory setting?
A2: The two primary methods for this compound removal in a research environment are activated carbon filtration and enzymatic degradation. Activated carbon is a widely used and effective method for adsorbing this compound.[6][7] Enzymatic methods, utilizing oxidases like peroxidase, offer a more targeted approach to degrade this compound.[8]
Q3: What is the expected concentration of this compound in untreated and treated Aloe vera gel?
A3: The concentration of this compound in non-decolorized Aloe vera leaf juice can be in the range of 10,000 to 20,000 parts per million (ppm).[7] Following proper treatment, the International Aloe Science Council (IASC) standard for oral consumption is not more than 10 ppm.[7] For research applications, aiming for a concentration below 5 ppm is recommended to minimize potential off-target effects.[8]
Troubleshooting Guides
Issue 1: High this compound Content After Activated Carbon Treatment
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Activated Carbon | Increase the ratio of activated carbon to Aloe vera gel. A common starting point is approximately 2 lbs of powdered activated carbon per 50 gallons of gel, which can be scaled down.[6] | Effective removal of this compound to below the desired concentration. |
| Inadequate Contact Time | Increase the incubation time of the activated carbon with the gel. A 12-hour incubation is a good starting point.[6] | Allows for sufficient adsorption of this compound by the activated carbon. |
| Inefficient Mixing | Ensure continuous and thorough mixing of the activated carbon within the gel slurry during incubation to maximize the surface area for adsorption. | Homogenous distribution of activated carbon leads to more efficient this compound removal. |
| Suboptimal Temperature | Perform the incubation at approximately 70°F (21°C).[6] | Optimal temperature can enhance the adsorption kinetics. |
| Saturated Activated Carbon | If reusing activated carbon, ensure it has been properly regenerated. For laboratory scale, it is recommended to use fresh activated carbon for each batch. | Fresh activated carbon provides the maximum adsorptive capacity. |
Issue 2: Loss of Biologically Active Compounds After Treatment
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-selective Adsorption by Activated Carbon | Activated carbon can adsorb other beneficial compounds, such as alloverose.[8][9] Consider using the enzymatic removal method as a more selective alternative. | Preservation of other bioactive molecules in the Aloe vera gel. |
| Harsh Processing Conditions | Avoid excessive heat during any processing steps, as it can degrade sensitive polysaccharides.[10] | Maintenance of the integrity of the gel's natural components. |
Experimental Protocols
Protocol 1: this compound Removal using Activated Carbon Filtration (Lab Scale)
-
Preparation of Aloe Vera Gel:
-
Harvest fresh Aloe vera leaves and wash them thoroughly.
-
Manually fillet the leaves to separate the inner gel from the outer rind, minimizing contamination with the yellow latex containing this compound.
-
Homogenize the inner gel using a blender to create a uniform slurry.
-
-
Activated Carbon Treatment:
-
Weigh the Aloe vera gel slurry.
-
Add powdered activated carbon at a ratio of approximately 2.4 g per 1 liter of gel (this is a scaled-down approximation from industrial recommendations).[6]
-
Stir the mixture continuously at room temperature (approximately 21°C) for 12 hours.
-
-
Filtration:
-
Set up a vacuum filtration apparatus with a Buchner funnel and appropriate filter paper (e.g., Whatman No. 1).
-
For larger volumes or finer filtration, a laboratory-scale filter press can be used.
-
Pass the activated carbon-gel mixture through the filter to remove the carbon particles. The resulting gel should be clear.
-
Protocol 2: Enzymatic Removal of this compound using Peroxidase
-
Preparation of Aloe Vera Gel:
-
Prepare the Aloe vera gel slurry as described in Protocol 1.
-
-
Enzymatic Reaction:
-
To 100 mL of the Aloe vera gel, add 1.67 mg of peroxidase (e.g., from Glycine max).[8]
-
Add 26.7 µL of a 3% hydrogen peroxide solution.[8]
-
Incubate the mixture at room temperature for up to 12 hours, monitoring the this compound degradation. The pH can be buffered to the optimal pH for the specific peroxidase used.
-
-
Enzyme Removal (Optional but Recommended):
-
If necessary, the peroxidase can be removed using ultrafiltration methods appropriate for protein separation.
-
Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Dilute a known amount of the treated Aloe vera gel with a suitable solvent (e.g., methanol).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water is commonly used.
-
Detection: UV detector set at one of the absorbance maxima for this compound, such as 298 nm or 354 nm.[11]
-
Quantification: Create a standard curve using a certified this compound standard to quantify the concentration in the samples.
-
Data Presentation
Table 1: Comparison of this compound Removal Methods
| Method | Principle | Reported Efficiency | Advantages | Disadvantages |
| Activated Carbon Filtration | Adsorption | >99.9% removal[7] | Highly effective, well-established method. | Can non-selectively remove other beneficial compounds.[8][9] |
| Enzymatic Removal (Oxidase) | Enzymatic Degradation | Can reduce this compound to <5 ppm[8] | Highly specific to this compound, preserving other compounds.[8][9] | May require removal of the enzyme after treatment. |
Visualizations
Caption: Experimental workflow for the removal of this compound from Aloe vera gel.
References
- 1. RETRACTED ARTICLE: Barbthis compound: an amazing chemical from the ‘wonder plant’ with multidimensional pharmacological attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects against UVB-induced apoptosis by modulating integrated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the therapeutic potential of this compound: unraveling neuroprotective and anticancer mechanisms, and strategies for enhanced stability and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US5356811A - Method of processing stabilized aloe vera gel obtained from the whole aloe vera leaf - Google Patents [patents.google.com]
- 7. iasc.org [iasc.org]
- 8. US20070275107A1 - Method for the Removal of this compound, Emodin and/or Isoemodin from Aloe Vera by Treatment with an Oxidase - Google Patents [patents.google.com]
- 9. WO2005021018A1 - Method for the removal of this compound, emodin and/or isoemodin from aloe vera by treatment with an oxidase - Google Patents [patents.google.com]
- 10. plaskett-international.com [plaskett-international.com]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Optimizing Solvent Systems for Aloin Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of aloin from Aloe species.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
Methanol is frequently cited as the solvent that provides the maximum yield of this compound.[1][2][3] Its high polarity makes it very effective at dissolving anthraquinones like this compound.[3] However, methanol is toxic, and this compound has been shown to be unstable in methanolic solutions, which can lead to degradation of the target compound.[4]
Q2: Are there safer or more stable alternatives to methanol?
Yes, mixtures of ethanol and water are a popular and effective alternative.[5] Studies have shown that specific concentrations of aqueous ethanol can provide high yields of this compound and other bioactive compounds. For example, one study identified 34.34% v/v ethanol in water as an optimal concentration.[6] Other "green solvents" like propylene glycol and glycerol in aqueous mixtures have also been successfully used.[7][8]
Q3: How can I improve the stability of my this compound extract?
This compound is known to be unstable, and the choice of solvent can significantly impact its stability.[4] While methanol can lead to faster degradation, using a phosphate-buffered saline (PBS) solution at an acidic pH (e.g., pH 3) has been shown to improve this compound stability for HPLC analysis.[4]
Q4: What are the key parameters to optimize for this compound extraction?
The primary parameters to optimize are:
-
Solvent Composition: The type of solvent and, in the case of mixtures, the ratio of solvents (e.g., ethanol concentration in water).[8][9][10]
-
Temperature: Higher temperatures can increase extraction efficiency, but excessive heat can degrade this compound. Optimal temperatures are often cited between 50-80°C.[1][9][10]
-
Extraction Time: The duration of the extraction process.[6][8][9]
-
Liquid-to-Solid Ratio: The ratio of the volume of solvent to the mass of the aloe material.[6][9]
-
Particle Size: Smaller particle sizes of the dried aloe gel can increase the surface area for extraction, improving efficiency.[1]
-
Agitation Speed: In batch extractions, higher agitation speeds can improve mass transfer.[1]
Troubleshooting Guide
Problem: Low this compound Yield
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | The polarity of the solvent may not be optimal. Methanol often gives the highest yield, followed by ethanol-water mixtures.[1][2] Consider testing a range of solvent polarities. |
| Sub-optimal Temperature | The extraction temperature may be too low. Experiment with increasing the temperature in increments, for example, from 30°C up to 65°C.[1] One study found 60°C to be optimal for an ethanol-water system.[6][10] |
| Insufficient Extraction Time | The extraction may not be running long enough to achieve equilibrium. Try increasing the extraction time. However, be aware that prolonged times at high temperatures can lead to degradation. Some optimized protocols use times as short as 30-60 minutes.[9][10] |
| Incorrect Liquid-to-Solid Ratio | Too little solvent may result in a saturated solution, preventing further extraction. An optimal ratio of 45.75 ml/g has been reported.[6] |
| Large Particle Size | If using dried aloe, large particles will have a smaller surface area-to-volume ratio, hindering extraction. Grinding the material to a finer particle size (e.g., 0.042-0.841 mm) can improve yields.[1] |
Problem: this compound Degradation in Extract
| Possible Cause | Suggested Solution |
| Solvent-Induced Instability | This compound is known to be unstable in methanol.[4] If using methanol, analyze samples quickly. For better stability, switch to an ethanol-water mixture or a buffered solvent like PBS at pH 3.[4] |
| Excessive Temperature or Time | High temperatures and long extraction times can cause thermal degradation of this compound. Reduce the extraction temperature or time. Consider using methods like ultrasound-assisted extraction which can reduce both time and temperature requirements.[2] |
| Light Exposure | Anthraquinones can be sensitive to light. Protect your samples and extracts from light during and after the extraction process.[4] |
Data on Optimized Extraction Parameters
The following tables summarize optimal conditions for this compound extraction found in various studies.
Table 1: Optimized Parameters for Ethanol-Water Solvent Systems
| Parameter | Optimal Value | Source |
| Ethanol Concentration | 34.34% (v/v) | [6] |
| Temperature | 60°C | [6][10] |
| Extraction Time | 1 hour | [6] |
| Liquid-to-Solid Ratio | 45.75 ml/g | [6] |
Table 2: Comparison of Different Solvent Systems and Conditions
| Solvent System | Temperature | Time | Key Finding | Source |
| Methanol | 65°C | Not Specified | Found to be the optimal temperature for batch extraction with methanol. | [1] |
| Ethanol | 30°C | 60 min | Methanol extracted significantly more this compound than ethanol at these conditions. | [2] |
| Water | 55.9°C | 10-210 min | Pure water was found to be the most indicated solvent in a study comparing ethanol-water mixtures. | [9] |
| Propylene Glycol-Water | 60.6°C | 10-210 min | Found to be a promising "green solvent" system for aloesin extraction. | [7][9] |
| Aqueous Tween-80 (6.8% v/v) | 54°C | 28.8 min | Optimized for ultrasonic extraction. | [9] |
Experimental Protocols
Protocol 1: Batch Stirred Tank Extraction
This protocol is based on methodologies for investigating the influence of various operating parameters.[1][11]
-
Preparation: Dry the Aloe vera gel and grind it to a consistent particle size (e.g., 0.42–0.841 mm).
-
Setup: Add a measured amount of the dried gel powder and 200 ml of the chosen solvent (e.g., methanol) to a baffled, stirred-tank reactor equipped with a temperature control system.
-
Extraction: Begin stirring at a predetermined speed (e.g., 700 rpm) and maintain a constant temperature (e.g., 65°C).
-
Sampling: Collect samples at different time intervals throughout the extraction process.
-
Analysis: Filter the collected samples and analyze the concentration of this compound using HPLC. At the end of the experiment, adjust the final volume to account for any solvent evaporation.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol is a more rapid method that uses ultrasonic waves to enhance extraction.[2]
-
Preparation: Prepare dried Aloe vera gel as described in the batch extraction protocol.
-
Setup: Create a solution with a specific solid loading (e.g., 7.5 g of aloe powder in 100 mL of methanol).
-
Sonication: Place the solution in an ultrasonic bath or use an ultrasonic probe system. Sonicate for a specified duration (e.g., 30 minutes) at a controlled temperature.
-
Filtration: After sonication, vacuum filter the extract to remove solid plant material.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude this compound extract.
-
Analysis: Quantify the this compound content in the extract using HPLC.
Visualizations
Caption: Workflow for a typical batch extraction of this compound.
Caption: Key parameters influencing the final yield of this compound.
References
- 1. [PDF] Optimization of Batch Extraction Parameters for this compound from Aloe Vera Gel | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. What is the extraction method of Aloesin? - Blog [timyeehealth.com]
- 6. physoc.org [physoc.org]
- 7. Extraction of Aloesin from Aloe vera Rind Using Alternative Green Solvents: Process Optimization and Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction of Aloesin from Aloe vera Rind Using Alternative Green Solvents: Process Optimization and Biological Activity Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
Addressing variability in aloin content from natural sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aloin from natural sources. The information is designed to address common issues related to the inherent variability of this compound content and to provide standardized protocols for extraction and quantification.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction, quantification, and handling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield During Extraction | Inappropriate Solvent: this compound solubility varies significantly with the solvent used. | Methanol is often cited for achieving the highest extraction yield.[1][2] Other effective solvents include ethanol and ethyl acetate.[3][4] Avoid acidified methanol, as it can lead to this compound degradation over time.[2] |
| Degradation During Extraction: this compound is unstable and can degrade due to temperature, pH, and exposure to light and air (oxidation).[2][3][5][6][7] | Use a stabilizing extraction solvent like Phosphate Buffered Saline (PBS) at an acidic pH (e.g., pH 3) to improve stability.[2][3][5] Perform extractions at a controlled temperature (e.g., 25°C) and protect samples from light.[8] Store extracts at 4°C.[2][6] | |
| Inefficient Extraction Method: The chosen method may not be effectively disrupting plant cell walls to release this compound. | Consider ultrasonic-assisted extraction, which can increase yield and reduce extraction time.[4][9] For batch extractions, optimize parameters such as particle size, agitation speed, and temperature.[1] | |
| Inconsistent this compound Quantification (High Variability Between Replicates) | This compound Instability in Solution: this compound degrades in solution, especially at neutral or alkaline pH.[2][3] | Prepare working solutions on the same day of analysis.[2] Use a stabilized solvent like PBS at pH 3 for dilutions.[2][3][5] |
| Non-Homogeneous Sample: The this compound concentration can vary within the same Aloe leaf and between different leaves of the same plant.[2][10] | Homogenize the entire sample material (e.g., all collected latex or gel from a batch of leaves) thoroughly before taking aliquots for extraction and analysis. | |
| HPLC Method Not Optimized: Issues with the mobile phase, column, or detection wavelength can lead to poor peak resolution and inconsistent results. | Use a validated HPLC method. A common mobile phase is a gradient of acetonitrile and water (often with 0.1% acetic or phosphoric acid).[10][11] Ensure adequate chromatographic resolution between this compound A and this compound B (Rs ≥ 1).[12] | |
| Unexpected Peaks in HPLC Chromatogram | Presence of this compound Diastereomers: this compound naturally exists as two diastereomers, this compound A and this compound B, which may separate during chromatography.[13] | This is expected. Quantify both peaks or use a method that allows for their co-elution and quantification as total this compound.[12] |
| Degradation Products: this compound can degrade into other compounds, such as aloe-emodin anthrone, especially when using solvents like methanol.[4] | Review the extraction and storage procedures to minimize degradation. Use stabilizing agents or solvents as mentioned above. | |
| Contamination from Plant Matrix: Other anthraquinones and phenolic compounds from the Aloe latex or gel can co-extract with this compound. | Optimize the sample preparation and purification steps. This may involve a solid-phase extraction (SPE) cleanup step before HPLC analysis. | |
| Difficulty Crystallizing/Purifying this compound | Impurities in the Crude Extract: Sugars, fats, and color compounds co-extracted from the plant material can interfere with crystallization.[8] | Perform a purification step after initial extraction. This can include washing with a non-polar solvent like n-hexane to remove fats, followed by recrystallization from a suitable solvent like isobutanol.[4][14] |
| Incorrect Solvent or Temperature: The choice of solvent and the cooling temperature are critical for successful crystallization. | After dissolving the crude extract in a suitable solvent (e.g., isobutanol at 70°C), cool the solution slowly to a lower temperature (e.g., 5°C) and hold for several hours to allow crystals to form.[4][14] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause variability in this compound content?
This compound content is highly variable and depends on several factors:
-
Plant Species and Variety: Different Aloe species (e.g., Aloe barbadensis vs. Aloe ferox) and even different varieties of the same species contain varying levels of this compound.[2][13]
-
Growing Conditions: Environmental and agricultural conditions such as soil moisture, salinity, and climate significantly impact this compound concentrations.[2][15]
-
Geographical Location: Studies have shown significant intraspecific variation in this compound content in plants grown in different geographical regions.[11]
-
Plant Part and Leaf Position: The concentration of this compound varies depending on the part of the leaf used (latex vs. gel) and the position of the leaf on the plant.[2][10] The latex, a yellow bitter sap from just beneath the leaf skin, contains a much higher concentration of this compound than the inner leaf gel.[3][5][8]
-
Harvesting and Post-Harvest Handling: The time between harvesting and processing is critical, as this compound begins to degrade within hours of the leaf being cut due to enzymatic reactions and oxidation.[7][16] Proper handling, such as refrigeration and prompt processing, is essential to preserve this compound content.[16]
Q2: What is the expected range of this compound content in Aloe vera?
The this compound content can vary dramatically. It can constitute between 5% and 40% of the dried aloe latex (drug).[13] In some cases, it can be up to 30% of the dry weight of the latex.[2] The table below summarizes findings from different studies, illustrating this variability.
Table 1: this compound Content in Aloe barbadensis (Vera) from Different Sources and Parts
| Plant Part | Geographic Origin / Condition | This compound Content (mg this compound / g Dry Weight) | Reference |
| Dry Latex | Elgeyo-Marakwet, Kenya | 237.97 ± 5.28 | [11] |
| Dry Latex | Baringo, Kenya | 198.41 ± 2.00 | [11] |
| Dry Latex | Kisumu, Kenya | 40.76 ± 0.09 | [11] |
| Dry Latex | Not Specified | 176.26 ± 0.16 | [3] |
| Dry Gel | Not Specified | 5.11 ± 0.12 | [3] |
| Fresh Gel | Not Specified | 7.87 ± 0.05 | [3] |
| Gel (Water Stressed, 80mM NaCl) | Greenhouse | ~20 | [15] |
| Gel (High Water, 0mM NaCl) | Greenhouse | ~11 | [15] |
Q3: How can I stabilize this compound in my extracts for consistent experimental results?
This compound stability is highly dependent on pH and temperature.[6]
-
pH Control: this compound is significantly more stable under acidic conditions. Using an extraction solvent like Phosphate Buffered Saline (PBS) at pH 3 has been shown to dramatically reduce degradation compared to neutral pH.[2][3][5] At pH 7, an 80% decrease in this compound was observed over 25 hours, while at pH 3, the variation was minimal.[3]
-
Temperature Control: Store extracts at low temperatures (e.g., 4°C) to minimize degradation.[2][6] For processing, high-temperature short-time (HTST) treatment (e.g., 85-95°C for 1-2 minutes) followed by flash cooling can preserve biological activity better than prolonged heating.[16]
-
Protection from Light and Oxygen: Store extracts in light-protected containers to prevent photo-degradation. Minimizing headspace in containers can reduce exposure to oxygen and subsequent oxidation.
Q4: What are the standard methods for this compound extraction and quantification?
A combination of solvent extraction followed by High-Performance Liquid Chromatography (HPLC) is the standard approach.
Experimental Protocol: this compound Extraction
This protocol provides a general method for extracting this compound. Optimization may be required based on the specific plant material.
-
Sample Preparation:
-
For Latex : Collect the yellow exudate from freshly cut Aloe leaves and use it directly or dry it away from direct sunlight to create a powder.
-
For Whole Leaf/Gel : Homogenize the leaf material or inner gel fillet into a pulp. The pulp can be freeze-dried or spray-dried for extraction from a solid matrix.[8]
-
-
Extraction:
-
Weigh a known amount of the prepared plant material (e.g., 1 gram of dried powder).
-
Add the extraction solvent. Methanol or PBS (pH 3) are recommended. A typical solid-to-solvent ratio is 1:20 (w/v).
-
Agitate the mixture. For standard batch extraction, stir continuously for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[8]
-
Alternatively, use an ultrasonic bath (e.g., 100 kHz, 30°C for 30 minutes) for enhanced extraction.[4]
-
-
Filtration and Concentration:
-
Filter the mixture through a suitable filter (e.g., sintered glass filter or Whatman No. 1 paper) to separate the solid residue from the liquid extract.[8]
-
If necessary, concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 60°C to avoid thermal degradation.
-
Experimental Protocol: this compound Quantification by HPLC
This protocol outlines a typical Reverse-Phase HPLC (RP-HPLC) method.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm).
-
Mobile Phase: An isocratic or gradient system of acetonitrile and acidified water is common.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Sample Preparation:
-
Dilute the crude extract with the mobile phase or a stabilizing solvent (e.g., PBS pH 3).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL in HPLC-grade methanol).[11]
-
Create a series of working standards by serial dilution to generate a calibration curve (e.g., 0.5 to 150 µg/mL).[11]
-
Inject the standards and samples (typically 10-20 µL).
-
Calculate the concentration of this compound in the samples by comparing the peak area or height to the linear regression of the calibration curve. The correlation coefficient (r²) should be >0.999 for good linearity.[3][5][11]
-
Visualizations
Diagrams
Caption: Key factors contributing to variability in final this compound yield.
Caption: Experimental workflow for this compound extraction and quantification.
References
- 1. [PDF] Optimization of Batch Extraction Parameters for this compound from Aloe Vera Gel | Semantic Scholar [semanticscholar.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 5. An HPLC Procedure for the Quantification of this compound in Latex and Gel from Aloe barbadensis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From the Cover: this compound, a Component of the Aloe Vera Plant Leaf, Induces Pathological Changes and Modulates the Composition of Microbiota in the Large Intestines of F344/N Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. ijcrt.org [ijcrt.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of this compound in Aloe barbadensis Miller Leaf Gel and Latex from Selected Regions of Kenya [scirp.org]
- 12. Determination of this compound A and this compound B in Aloe vera Raw Materials and Finished Products by High-Performance Liquid Chromatography: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. qherb.net [qherb.net]
- 14. US6506387B1 - Method for preparing this compound by extraction - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Processing, food applications and safety of aloe vera products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
Validation & Comparative
A Comparative Guide to Validating the Purity of Commercially Available Aloin Standards
For researchers, scientists, and professionals in drug development, the purity of a reference standard is paramount to ensuring the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of hypothetical commercially available aloin standards, supported by detailed experimental protocols for purity validation.
This compound, a bioactive compound found in the Aloe vera plant, is a mixture of two diastereomers: this compound A (also known as barbthis compound) and this compound B (isobarbthis compound).[1][2][3] Its therapeutic properties have led to its widespread use in pharmaceutical and cosmetic industries. Consequently, the quality of commercial this compound standards is of critical importance.
Comparison of Commercial this compound Standards
To illustrate the potential variability among suppliers, this section presents a comparative analysis of three hypothetical commercial this compound standards. The data presented in Table 1 is representative of what researchers might encounter when evaluating different sources.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC, % Area) | 99.5% | 98.2% | 95.8% |
| This compound A : this compound B Ratio | 55 : 45 | 60 : 40 | 70 : 30 |
| Major Impurity (HPLC, % Area) | Aloe-Emodin (0.3%) | Unidentified (1.1%) | This compound A Epimer (2.5%) |
| Moisture Content (Karl Fischer) | 0.2% | 0.5% | 1.2% |
| Residual Solvents (GC-HS) | <0.01% | 0.1% (Methanol) | 0.3% (Ethanol) |
| Certificate of Analysis (CoA) | Comprehensive | Standard | Basic |
Table 1: Comparative Data for Hypothetical Commercial this compound Standards
Experimental Protocols for Purity Validation
Accurate determination of this compound purity requires robust analytical methodologies. The following are standard protocols for the analysis of this compound standards.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the most common method for assessing the purity of this compound and separating its diastereomers, this compound A and this compound B.[1][4][5][6][7][8][9]
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)[4]
-
Acetic Acid (analytical grade)
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound standard in methanol to a final concentration of 1 mg/mL.
-
Mobile Phase: A common mobile phase is a gradient of water (with 0.5% acetic acid) and methanol (with 0.5% acetic acid).[10] An isocratic mobile phase of methanol-water (1:1) can also be used.[4]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 295 nm or 355 nm[3]
-
-
Analysis: Inject the prepared standard solution and analyze the resulting chromatogram. Purity is determined by the area percentage of the main this compound peaks relative to the total peak area. The ratio of this compound A to this compound B can also be determined.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful technique for the identification of impurities, offering higher sensitivity and selectivity than HPLC-UV.[10][11][12][13][14][15]
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
The chromatographic separation is performed under similar conditions to the HPLC method.
-
The mass spectrometer is typically operated in negative ionization mode.[11]
-
Mass spectra are acquired for the main peaks and any impurity peaks.
-
The molecular weights of the impurities can be determined and used to aid in their identification by comparing with known related compounds such as aloe-emodin.[10][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used to confirm the chemical structure of this compound and can also be used for quantitative analysis (qNMR).[2][3][16]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)[3]
Procedure:
-
Dissolve a precisely weighed amount of the this compound standard in the deuterated solvent.
-
Acquire the 1H NMR spectrum.
-
The resulting spectrum should be consistent with the known structure of this compound, showing a mixture of this compound A and this compound B.[3] The purity can be estimated by comparing the integral of the analyte signals to that of a certified internal standard.
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive validation of a commercially available this compound standard.
Caption: Workflow for validating the purity of commercial this compound standards.
References
- 1. Determination of this compound A and this compound B in Aloe vera Raw Materials and Finished Products by High-Performance Liquid Chromatography: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From the Cover: this compound, a Component of the Aloe Vera Plant Leaf, Induces Pathological Changes and Modulates the Composition of Microbiota in the Large Intestines of F344/N Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. phmethods.net [phmethods.net]
- 6. researchgate.net [researchgate.net]
- 7. phmethods.net [phmethods.net]
- 8. Quantification of this compound in Aloe barbadensis Miller Leaf Gel and Latex from Selected Regions of Kenya [scirp.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Simultaneous determination of this compound A and aloe emodin in products containing Aloe vera by ultra-performance liquid chromatography with tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [논문]Development and Validation of an Analytical Method for the Determination of this compound Using Liquid Chromatography Tandem Mass Spectrometry [scienceon.kisti.re.kr]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Aloin Content in Different Aloe Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aloin content across various Aloe species, supported by experimental data. The information presented is intended to assist researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development in understanding the variability of this potent anthraquinone glycoside.
Quantitative Analysis of this compound Content
This compound, a key bioactive compound in Aloe species, is known for its laxative properties.[1] Its concentration, however, varies significantly among different species and even within the same species due to geographical and environmental factors.[2] The following table summarizes quantitative data on this compound content from various studies. It is important to note that the data are compiled from different sources and experimental conditions may vary.
| Aloe Species | Plant Part | This compound Content | Method of Quantification | Reference |
| Aloe barbadensis (vera) | Dry Latex | 40.760 - 237.971 mg/g DW | HPLC | [2] |
| Aloe barbadensis (vera) | Dry Gel | 3.79 - 7.99 mg/g DW | HPLC-DAD | [3] |
| Aloe barbadensis (vera) | Leaf Gels | This compound A: 0.80 - 0.88 ppm | Not Specified | [1] |
| This compound B: 1.17 - 1.27 ppm | [1] | |||
| Aloe ferox | Leaf Exudate | This compound A: 21.3 - 133.4 mg/g | Not Specified | [4] |
| This compound B: 18.4 - 149.7 mg/g | Not Specified | [4] | ||
| Aloe arborescens | Leaves | Contains barbthis compound (this compound) | Not Specified | [5] |
DW: Dry Weight; ppm: parts per million
Experimental Protocols
The quantification of this compound in Aloe species is predominantly carried out using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. These methods offer high sensitivity and accuracy.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a widely used technique for the separation, identification, and quantification of this compound.[6]
1. Sample Preparation:
-
Latex: The bitter yellow exudate is collected from the cut leaves and dried. A known weight of the dried latex is dissolved in a suitable solvent, such as methanol or a phosphate-buffered saline (pH 3).[3]
-
Gel: The inner leaf gel is separated from the outer rind, homogenized, and lyophilized (freeze-dried). The resulting powder is then extracted with a solvent.
-
The extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[2][3]
-
Mobile Phase: A gradient or isocratic elution is employed, commonly using a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.[2][6]
-
Flow Rate: A typical flow rate is between 0.8 and 1.0 mL/min.[2][6]
-
Detection: UV detection is performed at a wavelength where this compound shows maximum absorbance, typically around 254 nm or 357 nm.[2][7]
-
Quantification: A calibration curve is generated using a certified this compound standard at various concentrations. The this compound concentration in the sample is determined by comparing its peak area to the calibration curve.[2]
UV-Vis Spectrophotometry for this compound Quantification
This method provides a simpler and more rapid approach for this compound estimation.[8]
1. Sample Preparation:
-
Similar to the HPLC sample preparation, a known amount of dried latex or gel extract is dissolved in a solvent (e.g., methanol).
2. Measurement:
-
The absorbance of the solution is measured at the wavelength of maximum this compound absorbance, which is around 267 nm, 298 nm, and 354 nm.[8] A blank containing the solvent is used to zero the spectrophotometer.
-
A calibration curve is prepared using a standard this compound solution of known concentrations.
-
The concentration of this compound in the sample is calculated from the calibration curve.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in this compound analysis, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow for comparative analysis.
This compound Metabolism
This compound itself is not directly responsible for the laxative effect. It is a prodrug that is metabolized by the gut microbiota into the active compound, aloe-emodin.
Caption: Simplified metabolic pathway of this compound.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Quantification of this compound in Aloe barbadensis Miller Leaf Gel and Latex from Selected Regions of Kenya [scirp.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Compositional Features and Bioactive Properties of Aloe vera Leaf (Fillet, Mucilage, and Rind) and Flower - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avenalab.com [avenalab.com]
- 6. An HPLC Procedure for the Quantification of this compound in Latex and Gel from Aloe barbadensis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. juniperpublishers.com [juniperpublishers.com]
Aloin vs. Aloe-Emodin: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aloin and aloe-emodin are two prominent anthraquinones derived from the Aloe vera plant, each exhibiting a wide spectrum of biological activities. This compound, a glycoside, is the most abundant anthraquinone in aloe latex and is metabolized in the gut to its active aglycone, aloe-emodin.[1] This guide provides a comprehensive comparison of the anti-inflammatory, antiviral, anticancer, and laxative effects of this compound and aloe-emodin, supported by experimental data and detailed methodologies to aid in research and drug development.
Comparative Summary of Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and aloe-emodin.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 / Effective Concentration | Reference |
| This compound | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Suppression at 5-40 µM | [2][3] |
| Aloe-emodin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Dose-dependent inhibition at 5-40 µM | [2][3] |
| Aloe-emodin | Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | Suppression at 40 µM | [2][3] |
Table 2: Antiviral Activity
| Compound | Virus | Cell Line | IC50 | Reference |
| Aloe-emodin | Japanese Encephalitis Virus (JEV) | HL-CZ | 0.50 - 1.51 µg/mL | [4] |
| Aloe-emodin | Enterovirus 71 (EV71) | TE-671 | 0.14 - 0.52 µg/mL | [4] |
| Aloe-emodin | Japanese Encephalitis Virus (JEV) NS2B-NS3A Protease | in vitro | 7.3 µg/mL | [5] |
| Aloe-emodin | Influenza A Virus | MDCK | < 0.05 µg/mL | [6] |
Table 3: Anticancer Activity
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Aloe-emodin | B16F10 | Murine Melanoma | 68.48 ± 9.85 µM | [7] |
| Aloe-emodin | CCRF-CEM | Leukemia | 9.872 µM | [8] |
| Aloe-emodin | CEM/ADR5000 | Multidrug-Resistant Leukemia | 12.85 µM | [8] |
| Aloe-emodin | HCT116(p53+/+) | Colon Cancer | 16.47 µM | [8] |
| Aloe-emodin | U87.MG | Glioblastoma | 21.73 µM | [8] |
| Aloe-emodin | MDA-MB-231 | Breast Cancer | 22.3 µM | [8] |
| Aloe-emodin | AGS | Gastric Adenocarcinoma | 19.03 ± 0.25 µM | [9] |
| Aloe-emodin | HL60 | Promyelocytic Leukemia | 20.93 ± 1.96 µM | [9] |
| Aloe-emodin | K562 | Chronic Myelogenous Leukemia | 60.98 ± 0.90 µM | [9] |
Table 4: Antimicrobial Activity
| Compound | Bacteria | MIC (µg/mL) | Reference |
| This compound A | Bacillus cereus | >250 | [10] |
| This compound A | Bacillus subtilis | >250 | [10] |
| This compound A | Staphylococcus aureus | >250 | [10] |
| This compound A | Escherichia coli | >250 | [10] |
| Aloe-emodin | Bacillus cereus | 125 | [10] |
| Aloe-emodin | Bacillus subtilis | 62.5 | [10] |
| Aloe-emodin | Staphylococcus aureus | 125 | [10] |
| Aloe-emodin | Escherichia coli | 62.5 | [10] |
| Aloe-emodin | Staphylococcus epidermidis | 4-32 | [11] |
| This compound | Gram-positive & Gram-negative commensal bacteria | 1000-4000 | [12] |
Mechanisms of Action and Signaling Pathways
Anti-inflammatory Activity
Both this compound and aloe-emodin exhibit anti-inflammatory properties by modulating key inflammatory pathways. Aloe-emodin appears to have a broader range of action in this regard.
-
This compound : Primarily suppresses the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS).[2][3][13] It has been shown to reduce LPS-activated NF-κB-luciferase activity and inhibit STAT-1 phosphorylation.[13]
-
Aloe-emodin : Dose-dependently inhibits both iNOS and cyclooxygenase-2 (COX-2) mRNA expression, leading to a reduction in NO and prostaglandin E2 (PGE2) production.[2][3] Its anti-inflammatory effects are also mediated through the inhibition of the NF-κB and MAPK signaling pathways.[3]
Caption: Anti-inflammatory signaling pathways of this compound and Aloe-emodin.
Antiviral Activity
Aloe-emodin has demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses.[5][10] this compound also possesses antiviral properties, notably against the influenza virus.[5]
-
This compound : Inhibits influenza A H1N1 virus, including oseltamivir-resistant strains, likely by targeting the viral neuraminidase (NA).[5]
-
Aloe-emodin : Inactivates a range of enveloped viruses, including herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus, and influenza virus, by disrupting the viral envelope.[5][10] It has also been shown to inhibit non-enveloped viruses like enterovirus 71 and Japanese encephalitis virus, suggesting multiple antiviral mechanisms, including the induction of interferon signaling.[4][14]
Caption: Antiviral mechanisms of this compound and Aloe-emodin.
Anticancer Activity
Aloe-emodin has been extensively studied for its anticancer properties and demonstrates cytotoxic effects against a variety of cancer cell lines.[8][9][15] this compound has also shown potential as an anticancer agent.
-
This compound : Has been found to suppress the secretion of vascular endothelial growth factor (VEGF), a key pro-angiogenic factor, thereby potentially inhibiting tumor neovascularization.[16]
-
Aloe-emodin : Induces cancer cell death through multiple mechanisms, including the induction of apoptosis, S-phase cell cycle arrest, and disruption of the mitochondrial membrane potential.[8][16] It has also been shown to inhibit the Wnt/β-catenin signaling pathway in melanoma cells.
Caption: Anticancer mechanisms of this compound and Aloe-emodin.
Laxative Effect
The laxative effect of aloe is primarily attributed to this compound.
-
This compound : this compound itself is not directly responsible for the cathartic effect.[1] It is metabolized by gut microflora into the active metabolite, aloe-emodin-9-anthrone, which then stimulates intestinal peristalsis and promotes the secretion of intestinal fluid.[1][8]
Caption: Mechanism of this compound's laxative effect.
Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Methodology:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or aloe-emodin for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) to induce an inflammatory response.
-
After 24 hours of incubation, collect the cell-free supernatants.
-
Determine the NO concentration in the supernatants using the Griess reaction.
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is calculated from a sodium nitrite standard curve.
-
Anticancer Activity: MTT Assay for Cell Viability
-
Cell Lines: Various cancer cell lines (e.g., B16F10, CCRF-CEM, HCT116).
-
Methodology:
-
Seed cancer cells in 96-well plates at an appropriate density and incubate for 12-24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound or aloe-emodin for a specified duration (commonly 24-72 hours). Include untreated or vehicle-treated wells as controls.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control and determine the IC50 value from the dose-response curve.
-
Antiviral Activity: Plaque Reduction Assay
-
Cell Line: Vero cells (or other virus-susceptible cell lines).
-
Methodology:
-
Seed Vero cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of the virus and incubate with various concentrations of this compound or aloe-emodin for a set time (e.g., 1 hour at 37°C).
-
Infect the confluent cell monolayers with the virus-compound mixture.
-
After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., 0.8% methylcellulose) and the corresponding concentration of the test compound.
-
Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (e.g., 3 days).
-
Fix the cells and stain with a dye such as crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.
-
Conclusion
This compound and its aglycone, aloe-emodin, exhibit a diverse and potent range of biological activities. Aloe-emodin generally demonstrates broader and more potent anti-inflammatory, antiviral, and anticancer effects compared to this compound. This is likely due to its direct interaction with cellular targets, whereas this compound often requires metabolic activation. However, this compound is the key player in the well-known laxative effect of aloe. The data and methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of these two important natural compounds. Understanding their distinct mechanisms of action is crucial for the development of novel drugs targeting inflammation, viral infections, and cancer.
References
- 1. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Aloe-emodin as drug candidate for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Study on the Anticancer Drug Potential of a Lectin Purified from Aloe Vera and Aloe-Emodin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Antibacterial Activity and Membrane-Targeting Mechanism of Aloe-Emodin Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Dose-Dependent Effects of this compound on the Intestinal Bacterial Community Structure, Short Chain Fatty Acids Metabolism and Intestinal Epithelial Cell Permeability [frontiersin.org]
- 13. 2.7.3. Plaque Reduction Assay [bio-protocol.org]
- 14. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound reduces inflammatory gene iNOS via inhibition activity and p-STAT-1 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of this compound and aloe-emodin as anti-inflammatory agents in aloe by using murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
A Comparative Guide to HPLC and Spectrophotometric Methods for Aloin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of aloin, a key active compound in Aloe vera, is critical for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are two commonly employed analytical techniques for this purpose. This guide provides a detailed comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical needs.
Methodology and Experimental Protocols
A thorough literature review was conducted to gather data on the validation and application of HPLC and spectrophotometric methods for this compound quantification. The following sections detail the typical experimental protocols for each method.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a highly specific and sensitive technique for separating and quantifying components in a mixture. For this compound analysis, a reverse-phase HPLC method is commonly used.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector is required.
-
Column: A C18 column is typically used as the stationary phase.
-
Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile or methanol, is used as the mobile phase. The composition can be isocratic (constant) or a gradient (varied over time).
-
Flow Rate: A constant flow rate is maintained, typically around 1.0 mL/min.[1]
-
Detection: UV detection is performed at a wavelength where this compound exhibits maximum absorbance, which is around 220 nm.[1]
-
Temperature: The column is maintained at a constant ambient temperature.[1]
Sample Preparation:
-
Extraction: this compound is extracted from the plant material or finished product using a suitable solvent, such as methanol or a mixture of water and an organic solvent. Sonication can be used to improve extraction efficiency.
-
Filtration: The extract is filtered through a 0.45 µm filter to remove any particulate matter before injection into the HPLC system.
UV-Visible Spectrophotometry Protocol
Spectrophotometry is a simpler and more rapid method for quantifying compounds that absorb light in the UV-Visible region.
Instrumentation:
-
Spectrophotometer: A UV-Visible spectrophotometer with a quartz cuvette is required.[2]
Procedure:
-
Solvent: Methanol is a commonly used solvent for preparing this compound solutions.[2][3]
-
Wavelength of Maximum Absorbance (λmax): The λmax of this compound is determined by scanning a standard solution over a range of wavelengths. For this compound, the λmax is typically observed around 267 nm.[2]
-
Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve is then constructed by plotting absorbance versus concentration.
-
Sample Measurement: The absorbance of the sample solution is measured at the same λmax, and the concentration of this compound is determined from the calibration curve.
Performance Comparison: HPLC vs. Spectrophotometry
The choice between HPLC and spectrophotometry often depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, and sample throughput. The following table summarizes the key performance parameters for each method based on published data.
| Validation Parameter | HPLC Method | Spectrophotometric Method | Reference(s) |
| Linearity Range | 0.0066 - 0.0350 µg/mL | 80 - 180 µg/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.999 | > 0.997 | [1][3] |
| Accuracy (% Recovery) | Not explicitly stated in the provided text | 99% - 99.9% | [3] |
| Precision (%RSD) | < 2.4% | < 2% | [1][3] |
| Limit of Detection (LOD) | Not explicitly stated in the provided text | Not explicitly stated in the provided text | |
| Limit of Quantification (LOQ) | Not explicitly stated in the provided text | Not explicitly stated in the provided text | |
| Specificity | High (separates this compound from other components) | Low (potential for interference from other absorbing compounds) |
Experimental and Logical Workflows
To visualize the processes involved in the cross-validation and comparison of these two analytical methods, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the cross-validation of HPLC and spectrophotometric methods.
Caption: Logical flow for selecting between HPLC and spectrophotometry based on analytical needs.
Summary and Conclusion
Both HPLC and spectrophotometry can be effectively used for the quantification of this compound. The choice of method should be guided by the specific analytical requirements.
-
HPLC is the superior method when high specificity and sensitivity are paramount. Its ability to separate this compound from other potentially interfering compounds in a complex matrix makes it the gold standard for accurate and reliable quantification, especially for regulatory purposes and in the analysis of complex formulations.
-
Spectrophotometry offers a simpler, faster, and more cost-effective alternative.[2] It is well-suited for routine quality control where a rapid estimation of this compound content is sufficient and the sample matrix is relatively simple with minimal interfering substances. The method has been shown to be accurate and precise within its validated range.[2][3]
References
A Comparative Guide to the Anti-inflammatory Effects of Aloin and Other Natural Compounds
This guide provides a comparative analysis of the anti-inflammatory properties of aloin, a key bioactive compound in Aloe vera, against other well-researched natural anti-inflammatory agents: curcumin, quercetin, and resveratrol. The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and mechanistic insights to facilitate informed research and development decisions.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of natural compounds is often evaluated by their ability to inhibit key inflammatory mediators and enzymes. The following table summarizes quantitative data from various in vitro studies, focusing on the inhibition of Nitric Oxide (NO), Cyclooxygenase-2 (COX-2), and Inducible Nitric Oxide Synthase (iNOS) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
| Compound | Target | Cell Line | Concentration | % Inhibition / Effect | Reference |
| This compound | NO Production | RAW 264.7 | 5-40 µM | Suppressed NO production.[1][2] | [1][2] |
| iNOS Expression | RAW 264.7 | 400 µM | Significantly inhibited mRNA and protein expression.[3] | [3] | |
| COX-2 Expression | RAW 264.7 | 400 µM | Significantly inhibited mRNA and protein expression.[3] | [3] | |
| Aloe-emodin | NO Production | Murine Macrophages | 5-40 µM | Dose-dependently inhibited NO production.[1][2] | [1][2] |
| iNOS mRNA | Murine Macrophages | 5-40 µM | Dose-dependently inhibited mRNA expression.[1][2] | [1][2] | |
| PGE2 Production | Murine Macrophages | 40 µM | Suppressed PGE2 production.[1][2] | [1][2] | |
| COX-2 mRNA | Murine Macrophages | 40 µM | Suppressed mRNA expression.[1][2] | [1][2] | |
| Curcumin | COX-2 | Human Tenocytes | 5-20 µM | Down-regulated gene expression.[4] | [4] |
| NF-κB | Human Tenocytes | 5-20 µM | Suppressed IL-1β-induced NF-κB activation.[4] | [4] | |
| Inflammatory Cytokines | Multiple | - | Reduces production of IL-4, IL-5, and IL-6.[5] | [5] | |
| Quercetin | Inflammatory Genes | Adipocytes/Macrophages | - | Decreased expression of IL-1β, COX-2, IL-6, TNF-α.[6] | [6] |
| iNOS Expression | DSS-induced colitis model | 50-100 mg/kg | Reduced iNOS expression via the NF-κB pathway.[7] | [7] | |
| MAPK Pathway | EV71-infected RD cells | - | Inhibits the activation of the MAPK signaling pathway.[8] | [8] | |
| Resveratrol | Pro-inflammatory Molecules | NIH/3T3 cells | Dose-dependent | Suppressed TNF-α induced MMP-9, IL-1β, IL-6, iNOS.[9] | [9] |
| NF-κB Acetylation | NIH/3T3 cells | - | Reduced RelA/p65 acetylation in a Sirt1 dependent manner.[9] | [9] |
Mechanistic Insights: Signaling Pathways
The anti-inflammatory effects of these natural compounds are mediated through their interaction with key cellular signaling pathways. Diagrams generated using Graphviz illustrate these mechanisms.
The diagram above illustrates a simplified overview of the LPS-induced inflammatory cascade. LPS binding to Toll-like receptor 4 (TLR4) triggers downstream signaling, activating both the NF-κB and MAPK pathways, which culminate in the transcription of pro-inflammatory genes.
The following diagrams illustrate the specific points of intervention for this compound, curcumin, quercetin, and resveratrol within these pathways.
This compound exerts its anti-inflammatory effects by inhibiting the activation of NF-κB and the phosphorylation of STAT-1.[10][11] Curcumin also targets the NF-κB pathway, primarily by inhibiting IKK activity and the subsequent nuclear translocation of NF-κB.[4]
Quercetin has been shown to inhibit the activation of the MAPK signaling pathway, preventing the activation of transcription factors like AP-1.[8][12] Resveratrol's mechanism involves the activation of Sirtuin 1 (Sirt1), a deacetylase that reduces the acetylation of the NF-κB subunit RelA/p65, thereby decreasing its transcriptional activity.[9]
Experimental Protocols
Standardized protocols are crucial for the comparative evaluation of anti-inflammatory compounds. Below are detailed methodologies for key assays mentioned in the literature.
In Vitro Anti-inflammatory Activity Workflow
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are commonly used.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein/RNA extraction). After reaching 70-80% confluency, they are pre-treated with various concentrations of the test compound (e.g., this compound) for 2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 100 ng/mL for a specified duration (e.g., 24 hours).[3]
Nitric Oxide (NO) Production Assay
-
Principle: The Griess reaction measures the concentration of nitrite (NO2-), a stable metabolite of NO, in the cell culture supernatant.
-
Protocol: After cell treatment, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm after a brief incubation period. A standard curve using sodium nitrite is generated to quantify the nitrite concentration.[3]
Gene Expression Analysis (RT-qPCR)
-
Principle: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of target inflammatory genes.
-
Protocol:
-
RNA Extraction: Total RNA is extracted from the treated cells using a commercial kit (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: The qPCR is performed using gene-specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The relative gene expression is calculated using the 2^-ΔΔCt method.[3]
-
Protein Expression Analysis (Western Blot)
-
Principle: Western blotting is used to detect and quantify the protein levels of iNOS and COX-2.
-
Protocol:
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.[3]
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant are quantified using commercial ELISA kits according to the manufacturer's instructions.[13][14]
Conclusion
This compound demonstrates significant anti-inflammatory properties by inhibiting key mediators like NO, iNOS, and COX-2. Its mechanism of action involves the suppression of the NF-κB and STAT-1 signaling pathways.[3][10][11] When compared to other prominent natural compounds, this compound shares the NF-κB inhibitory pathway with curcumin, while quercetin primarily targets the MAPK pathway and resveratrol acts through SIRT1 activation.[4][8][9] The anti-inflammatory effect of aloe-emodin, another compound found in aloe, was found to be comparable to that of quercetin.[1][15]
This guide highlights that while these natural compounds converge on the common goal of reducing inflammation, their distinct molecular targets and mechanisms offer diverse opportunities for therapeutic intervention. For drug development professionals, this comparative data underscores the potential of this compound as a lead compound and provides a framework for selecting appropriate assays and mechanistic studies for further investigation. Future research should focus on direct, head-to-head comparative studies under standardized conditions to more definitively rank the potency and efficacy of these promising natural agents.
References
- 1. Evaluation of this compound and aloe-emodin as anti-inflammatory agents in aloe by using murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [openresearch.surrey.ac.uk]
- 5. pharmacognosyjournals.com [pharmacognosyjournals.com]
- 6. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoids as Potential Anti-Inflammatory Molecules: A Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. activation-of-sirt1-by-resveratrol-inhibits-tnf-induced-inflammation-in-fibroblasts - Ask this paper | Bohrium [bohrium.com]
- 10. This compound reduces inflammatory gene iNOS via inhibition activity and p-STAT-1 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.skku.edu [pure.skku.edu]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of serum inflammatory markers [bio-protocol.org]
- 14. Assessment of inflammatory markers [bio-protocol.org]
- 15. academic.oup.com [academic.oup.com]
Single-Laboratory Validation of an HPLC Method for Aloin A and B in Aloe Vera
This guide provides a comprehensive overview of a single-laboratory validated High-Performance Liquid Chromatography (HPLC) method for the quantification of aloin A and this compound B. The data and protocols presented are based on a published validation study, offering a benchmark for researchers, scientists, and drug development professionals working with Aloe vera raw materials and finished products.[1][2][3][4]
Experimental Protocol
A single-laboratory validation was conducted on an HPLC method designed for the detection and quantification of this compound A and this compound B.[1][2][3][4] The method employs a straightforward extraction procedure and a rapid isocratic HPLC analysis.
Sample Preparation:
-
Solid Test Materials: An extraction procedure using sonication with an acidified solvent is utilized.[1][2][3][4]
-
Liquid Test Materials: These materials typically only require dilution prior to filtration and analysis.[1][2][3][4]
HPLC System and Conditions:
-
Elution: Isocratic elution conditions are maintained.[1][2][3]
-
Run Time: The separation is achieved within 18 minutes.[1][2][3]
-
Quantification: A single analyte (this compound A) calibration curve is used to quantify both this compound A and this compound B.[1][2][3]
Method Validation Parameters and Results
The HPLC method was validated for several parameters in accordance with established guidelines to ensure its suitability for the intended purpose.[5][6] The following tables summarize the quantitative results from the single-laboratory validation study.
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
| Parameter | Result |
| Linearity Range | 0.3–50 µg/mL |
| Coefficient of Determination (r²) | ≥99.9% |
| LOD this compound A | 0.092 µg/mL |
| LOD this compound B | 0.087 µg/mL |
| LOQ this compound A | 0.23 µg/mL |
| LOQ this compound B | 0.21 µg/mL |
Data sourced from a single-laboratory validation study.[1][2][3][4]
Table 2: Method Accuracy (Spike Recovery)
| Matrix | Spike Level | Recovery Range (%) | Repeatability RSD (RSDr) (%) |
| Liquid | Low, Medium, High | 92.7 - 106.3 | 0.15 - 4.30 |
| Solid | Low, Medium, High | 84.4 - 108.9 | 0.23 - 3.84 |
Method accuracy was determined through a spike recovery study on both liquid and solid matrices at three different concentration levels.[1][3]
Table 3: Method Precision (Repeatability)
| Parameter | Result |
| Chromatographic Resolution (Rs) between this compound A and this compound B | ≥ 1 |
| Repeatability RSD (RSDr) for Test Materials above LOQ | 0.61 - 6.30% |
Repeatability studies were performed on nine different test materials over three separate days.[1][2][3][4]
Experimental Workflow
The following diagram illustrates the logical workflow of the single-laboratory validation process for the HPLC method for this compound A and B.
Caption: Workflow for single-laboratory HPLC validation of this compound A & B.
References
- 1. Determination of this compound A and this compound B in Aloe vera Raw Materials and Finished Products by High-Performance Liquid Chromatography: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Analytical methods validation as per ich & usp | PPT [slideshare.net]
In Vivo Validation of Aloin's Therapeutic Effects: A Comparative Guide
This guide provides a comparative analysis of the in vivo therapeutic effects of aloin, a natural compound derived from the Aloe vera plant, validating its promising in vitro activities in the fields of oncology, inflammation, and wound healing. The performance of this compound is objectively compared with alternative therapeutic agents, supported by experimental data from preclinical animal models. This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate the potential of this compound for further investigation and clinical translation.
Anti-Cancer Effects: Colorectal Cancer and Melanoma
This compound has demonstrated significant anti-cancer properties in vitro, and these effects have been substantiated in vivo. This section compares the efficacy of this compound against colorectal cancer and explores its potential in melanoma treatment, benchmarked against a standard chemotherapeutic agent.
Colorectal Cancer: this compound vs. STAT3 Inhibitors
In vitro studies have indicated that this compound can inhibit the proliferation and induce apoptosis in colorectal cancer cells, with evidence pointing towards the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] In vivo validation has confirmed these anti-tumor effects.
A study utilizing a human SW620 colorectal cancer xenograft model in nude mice demonstrated that oral administration of this compound at a dose of 20 mg/kg/day for 27 days resulted in a significant 63% inhibition of tumor growth.[1] This effect is attributed to the downregulation of the STAT3 signaling pathway, which is crucial for tumor cell survival, proliferation, and angiogenesis.[1]
As a comparator, we consider a synthetic STAT3 inhibitor, LY5. In a xenograft model using HCT116 human colon cancer cells, intraperitoneal injection of LY5 at 5 mg/kg daily for 11 days also led to a reduction in tumor growth, although the exact percentage of inhibition was not specified in the available literature.[3]
Quantitative Comparison of In Vivo Anti-Tumor Efficacy in Colorectal Cancer
| Treatment Agent | Animal Model | Cell Line | Dosage and Administration | Treatment Duration | Key Efficacy Endpoint | Reference |
| This compound | Nude Mouse Xenograft | SW620 | 20 mg/kg/day, oral gavage | 27 days | 63% tumor growth inhibition | [1] |
| STAT3 Inhibitor (LY5) | Athymic Nude Mouse Xenograft | HCT116 | 5 mg/kg/day, intraperitoneal injection | 11 days | Significant tumor growth suppression | [3] |
Signaling Pathway: this compound in Colorectal Cancer
Melanoma: this compound vs. Dacarbazine
In vitro studies have shown that this compound can inhibit the proliferation, adhesion, and invasion of B16-F10 melanoma cells.[4] While a direct in vivo study of this compound on a melanoma xenograft model with quantitative tumor growth data was not identified in the available literature, its in vitro efficacy suggests potential for in vivo activity.
For comparison, Dacarbazine (DTIC) is a standard chemotherapeutic agent used in the treatment of metastatic melanoma. In a B16F10 melanoma xenograft model in C57BL/6 mice, treatment with Dacarbazine has been shown to reduce tumor volume.[5] For instance, one study reported that Dacarbazine alone showed some reduction in tumor volume compared to the control group, although the combination with another agent showed a more significant effect.[6]
Experimental Workflow: Subcutaneous Xenograft Model
Anti-Inflammatory Effects: Liver Fibrosis
This compound has demonstrated anti-inflammatory properties in various in vitro models. Its in vivo efficacy has been validated in a model of liver fibrosis, a condition characterized by chronic inflammation and excessive extracellular matrix deposition.
In a carbon tetrachloride (CCl4)-induced liver fibrosis model in mice, this compound treatment was shown to reduce hepatic hydroxyproline content, a key marker of collagen deposition and fibrosis.[7][8][9] this compound administration also attenuated oxidative stress and the expression of pro-inflammatory cytokines.[7][9] The mechanism is believed to involve the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a critical regulator of fibrogenesis.[8]
Silymarin, an extract from milk thistle, is a well-known hepatoprotective agent used as a comparator. In a CCl4-induced liver fibrosis model in rats, silymarin treatment also demonstrated a significant reduction in liver fibrosis, as evidenced by histopathological analysis and decreased levels of serum liver enzymes.[10][11]
Quantitative Comparison of In Vivo Anti-Fibrotic Efficacy in Liver Fibrosis
| Treatment Agent | Animal Model | Induction Agent | Dosage and Administration | Treatment Duration | Key Efficacy Endpoint | Reference |
| This compound | Mouse | Carbon Tetrachloride (CCl4) | Not specified | Not specified | Reduction in hepatic hydroxyproline | [7][9] |
| Silymarin | Rat | Carbon Tetrachloride (CCl4) | 200 mg/kg, oral | 3 weeks | Significant restoration of liver architecture | [10][11] |
Signaling Pathway: this compound in Liver Fibrosis
Wound Healing Effects
The traditional use of Aloe vera for wound healing is supported by modern scientific evidence, with this compound being a key active component. In vivo studies have validated the wound healing-promoting effects of this compound observed in vitro.
In a rat model of acute trauma, topical application of this compound was found to significantly accelerate wound healing.[12] This was associated with increased proliferation and migration of fibroblasts and endothelial cells, as well as enhanced neovascularization.[12] The underlying mechanism may involve the induction of Epidermal Growth Factor (EGF) expression.[12]
EGF is a potent mitogen and a standard therapeutic agent for promoting wound healing. In a dermal excision model in rats, the application of EGF-containing dressings was shown to significantly reduce the wound area, particularly in the early stages of healing (day 7).[13]
Quantitative Comparison of In Vivo Wound Healing Efficacy
| Treatment Agent | Animal Model | Wound Model | Key Efficacy Endpoint | Reference |
| This compound | Rabbit | Cutaneous wound | Greater wound contraction rate compared to control | [14] |
| Epidermal Growth Factor (EGF) | Rat | Dermal excision | Significant reduction in wound area at day 7 | [13] |
Experimental Workflow: Excisional Wound Healing Model
Experimental Protocols
This section provides a general overview of the methodologies for the key in vivo experiments cited in this guide. For detailed, step-by-step instructions, please refer to the original publications.
Subcutaneous Colorectal Cancer Xenograft Model
-
Cell Culture: Human colorectal cancer cells (e.g., SW620, HCT116) are cultured in appropriate media until they reach the logarithmic growth phase.[3][13][15]
-
Animal Model: Four- to six-week-old immunodeficient mice (e.g., nude or SCID mice) are used.[13][16]
-
Tumor Cell Inoculation: A suspension of cancer cells (typically 1 x 10^7 cells in sterile PBS or a mixture with Matrigel) is injected subcutaneously into the flank of each mouse.[3][13]
-
Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly (e.g., every other day) using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.[13]
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), animals are randomized into treatment and control groups. This compound or the comparator drug is administered at the specified dose and route. The control group receives the vehicle.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting).[3]
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
-
Animal Model: Male Wistar rats or mice are commonly used.
-
Induction of Fibrosis: CCl4, diluted in a vehicle like olive oil, is administered to the animals, typically via intraperitoneal injection or oral gavage, two to three times a week for several weeks (e.g., 6-8 weeks).[17]
-
Treatment: Following the induction period, animals are treated with this compound, silymarin, or a vehicle control for a specified duration.
-
Assessment of Fibrosis: At the end of the study, animals are euthanized, and liver tissue and blood samples are collected.
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) are measured. Liver tissue is homogenized to determine the hydroxyproline content, a quantitative measure of collagen.
-
Histological Analysis: Liver sections are stained with Masson's trichrome or Sirius Red to visualize collagen deposition and assess the extent of fibrosis.
Excisional Wound Healing Model
-
Animal Model: Adult male or female rats (e.g., Sprague-Dawley or Wistar) are commonly used.[18]
-
Wound Creation: After anesthetizing the animal and shaving the dorsal area, a full-thickness excisional wound of a specific diameter (e.g., 8-10 mm) is created using a sterile biopsy punch.[18][19]
-
Treatment: The wound is topically treated with a formulation containing this compound, EGF, or a placebo/vehicle control. The treatment is typically applied daily or every other day.
-
Wound Closure Measurement: The wound area is traced or photographed at regular intervals (e.g., daily or every other day). The percentage of wound closure is calculated using the formula: [(Initial Wound Area - Current Wound Area) / Initial Wound Area] x 100.
-
Histological Analysis: At specific time points, animals are euthanized, and the wound tissue is excised, fixed, and sectioned. The sections are stained (e.g., with Hematoxylin and Eosin) to evaluate re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.[19]
Conclusion
The in vivo studies presented in this guide provide compelling evidence that the therapeutic effects of this compound observed in vitro translate to preclinical animal models. In the context of cancer, this compound demonstrates significant tumor growth inhibition in a colorectal cancer model, with a mechanism linked to the STAT3 pathway. For inflammation-driven conditions like liver fibrosis, this compound shows promise in reducing fibrosis, likely through the modulation of the TGF-β/Smad pathway. Furthermore, in the realm of tissue repair, this compound accelerates wound healing in a rat model.
While direct comparative data with other therapeutic agents is sometimes limited, the available evidence suggests that this compound's efficacy is comparable to or warrants further investigation against established or emerging treatments. The detailed experimental protocols and pathway diagrams provided herein offer a valuable resource for researchers aiming to build upon these findings and further explore the therapeutic potential of this compound. Future studies should focus on head-to-head comparisons with standard-of-care treatments and elucidation of the detailed molecular mechanisms to pave the way for potential clinical applications.
References
- 1. Inhibition of the angiogenesis and growth of this compound in human colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the angiogenesis and growth of this compound in human colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse xenograft tumor model [bio-protocol.org]
- 4. This compound enhances cisplatin antineoplastic activity in B16-F10 melanoma cells by transglutaminase-induced differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of combined axitinib with dacarbazine in a B16F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound Attenuates Oxidative Stress, Inflammation, and CCl4-Induced Liver Fibrosis in Mice: Possible Role of TGF-β/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Attenuates Oxidative Stress, Inflammation, and CCl4-Induced Liver Fibrosis in Mice: Possible Role of TGF-β/Smad Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of silymarin on the resolution of liver fibrosis induced by carbon tetrachloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of silymarin on the resolution of liver fibrosis induced by carbon tetrachloride in rats. (2008) | J. H. Tsai | 127 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Colon tumor xenografts models [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Wound Healing Study in Rats: Excision Model | Research SOP [researchsop.com]
- 19. Morphological Evaluation of Wound Healing Events in the Excisional Wound Healing Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aloin Extraction and Analysis Protocols: Ensuring Reproducibility
The reproducibility of experimental results is a cornerstone of scientific research and drug development. In the context of natural product chemistry, the extraction and analysis of bioactive compounds like aloin from Aloe vera are critical steps that can be influenced by a variety of methodological factors. This guide provides a comparative overview of common this compound extraction and analysis protocols, with a focus on the data and methodologies that support reproducible outcomes.
Comparative Analysis of this compound Extraction Methods
The choice of extraction method significantly impacts the yield and purity of the extracted this compound. This section compares several common techniques, presenting quantitative data from various studies to aid in method selection.
| Extraction Method | Plant Material | Solvent | Temperature (°C) | Time | This compound Yield (mg/g DW) | Purity (%) | Reference |
| Maceration | Dried Aloe vera leaf exudate | Methanol | Room Temp | 24 h | 1.87 ± 0.04 | N/A | |
| Maceration | Fresh Aloe vera leaves | Ethanol | 25 | 48 h | 21.34 ± 0.87 | N/A | |
| Soxhlet Extraction | Dried Aloe vera leaf exudate | Methanol | 65 | 6 h | 2.54 ± 0.06 | N/A | |
| Ultrasound-Assisted Extraction (UAE) | Dried Aloe vera leaf exudate | Methanol | 50 | 30 min | 3.12 ± 0.08 | N/A | |
| Ultrasound-Assisted Extraction (UAE) | Dried Aloe vera leaves | Ethanol (60%) | 60 | 30 min | ~35 | >95 | |
| Microwave-Assisted Extraction (MAE) | Dried Aloe vera leaves | Ethanol | 60 | 3 min | 14.21 ± 0.54 | N/A |
Note: "N/A" indicates that the data was not available in the cited sources. DW = Dry Weight.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of this compound extraction and analysis.
This compound Extraction Protocols
1. Maceration Protocol
-
Plant Material Preparation: Air-dry fresh Aloe vera leaves in the shade for 10-15 days. Once dried, grind the leaves into a coarse powder.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a conical flask.
-
Add 100 mL of methanol to the flask.
-
Seal the flask and keep it at room temperature for 24 hours, with occasional shaking.
-
After 24 hours, filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at 40°C to obtain the crude extract.
-
2. Soxhlet Extraction Protocol
-
Plant Material Preparation: Prepare dried, powdered Aloe vera leaves as described for maceration.
-
Extraction:
-
Place 10 g of the powdered plant material into a thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with 250 mL of methanol.
-
Heat the flask to 65°C. The solvent will vaporize, condense, and drip into the chamber with the plant material.
-
Continue the extraction for 6 hours.
-
Once the extraction is complete, concentrate the solvent in the distilling flask using a rotary evaporator.
-
3. Ultrasound-Assisted Extraction (UAE) Protocol
-
Plant Material Preparation: Prepare dried, powdered Aloe vera leaves as described for maceration.
-
Extraction:
-
Place 1 g of the powdered plant material in a flask with 50 mL of methanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture at a frequency of 40 kHz and a power of 100 W for 30 minutes at 50°C.
-
Filter the resulting mixture and concentrate the filtrate using a rotary evaporator.
-
This compound Analysis Protocols
1. High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: An HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and 0.5% acetic acid in water is often effective. A common starting condition is 30% methanol, increasing to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 354 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Compare the peak area of this compound in the sample to the calibration curve to determine its concentration.
2. UV-Vis Spectrophotometry Protocol
-
Instrumentation: A UV-Vis spectrophotometer.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol and create a series of dilutions.
-
Sample Preparation: Dissolve a known weight of the crude extract in methanol to achieve a concentration within the linear range of the assay.
-
Measurement:
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorption (λmax) for this compound, which is approximately 354 nm.
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Workflow and Method Comparison Diagrams
Visualizing the experimental workflows and relationships between different methodologies can aid in understanding and selecting the most appropriate protocol.
Caption: General workflow for this compound extraction and analysis from Aloe vera.
Caption: Comparison of conventional and modern this compound extraction methods.
Inter-laboratory Comparison of Aloin Quantification Results: A Guide for Researchers
For researchers, scientists, and drug development professionals, accurate and reproducible quantification of aloin in Aloe vera raw materials and finished products is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of analytical methods for this compound quantification, drawing upon data from single and multi-laboratory validation studies. It aims to offer insights into the performance of these methods and to provide detailed experimental protocols.
The primary analytical technique for this compound quantification is High-Performance Liquid Chromatography (HPLC) coupled with UV detection. While various HPLC methods have been developed and validated, their performance can differ based on the specific protocols employed for extraction and chromatographic separation. This guide summarizes key performance characteristics from published studies to aid laboratories in selecting and implementing robust methods for this compound analysis.
Comparative Analysis of Method Performance
The following tables summarize the quantitative data from different studies on this compound quantification, providing a snapshot of the key validation parameters. These parameters are crucial for assessing the reliability and suitability of a method for its intended purpose.
Table 1: Summary of Linearity and Sensitivity Parameters for this compound Quantification
| Study Type | Analyte(s) | Linear Range | Coefficient of Determination (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Single-Laboratory Validation | This compound A & B | 0.3–50 µg/mL | ≥ 0.999 | 0.092 µg/mL (this compound A), 0.087 µg/mL (this compound B) | 0.23 µg/mL (this compound A), 0.21 µg/mL (this compound B) |
| Single-Laboratory Validation | This compound | 162.5–3551.8 µg/mL (latex), 41.7–2454.8 µg/mL (gel) | > 0.999 | Not Reported | Not Reported |
| Multi-Laboratory Study (8 labs) | This compound A, this compound B, Aloe-emodin | 10–500 ppb | ≥ 0.999 | ~10 ppb (S/N ratio ≈ 3) | ~20 ppb (S/N ratio ≈ 10) |
| Single-Laboratory Validation | This compound A & Aloe-emodin | 5.0–1000 ng/mL (this compound A), 1.0–500 ng/mL (Aloe-emodin) | ≥ 0.995 | Not Reported | Not Reported |
Table 2: Summary of Accuracy and Precision Data for this compound Quantification
| Study Type | Matrix | Recovery (%) | Repeatability (RSDr %) | Reproducibility (RSDR %) |
| Single-Laboratory Validation | Liquid | 92.7–106.3% | 0.15–4.30% | Recommended for collaborative study |
| Single-Laboratory Validation | Solid | 84.4–108.9% | 0.23–3.84% | Recommended for collaborative study |
| Single-Laboratory Validation | Fresh & Dry Latex/Gel | Not Reported | 0.81–4.42% | < 4.31% (over 5 days) |
| Multi-Laboratory Study (8 labs) | Various | Not part of this study phase | Duplicates differ by ≤ 0.05 ppm | Not Reported |
| Single-Laboratory Validation | Various | 89–118% (this compound A), 74–108% (Aloe-emodin) | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are essential for replicating experimental results. Below are summaries of key experimental protocols cited in the validation studies.
Protocol 1: HPLC-UV Method from a Single-Laboratory Validation Study[1][2][3]
This method was developed for the quantification of this compound A and this compound B in Aloe vera raw materials and finished products.
-
Sample Preparation (Solid Materials): An extraction procedure using sonication with an acidified solvent is employed.[1][2][3]
-
Sample Preparation (Liquid Materials): Dilution is performed if necessary, followed by filtration prior to analysis.[1][2][3]
-
Chromatographic Separation:
Protocol 2: HPLC-DAD Method for Fresh and Dry Samples[4][5]
This method was developed for the detection of this compound in fresh and dry samples of Aloe barbadensis gel and latex.
-
Extraction Solvent: Phosphate buffered saline (pH 3) was selected as the extraction solvent.[4][5]
-
Chromatographic Separation:
Protocol 3: Multi-Laboratory Validated HPLC-UV Method (Official Method 2016.09)[6]
This method was validated by eight laboratories for the quantitative analysis of aloins and aloe-emodin.
-
Sample Preparation: A stepwise liquid-liquid extraction (water-ethyl acetate-methanol) is used to concentrate the target analytes from the sample matrix.[6] This is followed by solvent evaporation and reconstitution.[6]
-
Chromatographic Separation:
Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the described analytical methods.
Workflow for this compound Quantification using an Acidified Solvent Extraction.
Workflow for this compound Detection using PBS Extraction.
Workflow for the Multi-Laboratory Validated Method (Official Method 2016.09).
References
- 1. Determination of this compound A and this compound B in Aloe vera Raw Materials and Finished Products by High-Performance Liquid Chromatography: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. An HPLC Procedure for the Quantification of this compound in Latex and Gel from Aloe barbadensis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Aloin vs. Standard Therapeutics: A Comparative Efficacy Analysis in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Aloin, a natural compound found in the Aloe plant, with standard-of-care drugs in preclinical models of inflammation, cancer, and wound healing. The data presented is compiled from various experimental studies to offer an objective overview for research and development purposes.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. Its efficacy is often compared to non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.
Comparative Efficacy Data
| Compound | Disease Model | Assay | Key Findings | Reference |
| This compound | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | Dose-dependent inhibition of NO production. | |
| iNOS and COX-2 Expression | Suppression of iNOS and COX-2 mRNA expression. | |||
| Cytokine Release (TNF-α, IL-6, IL-1β) | Significant reduction in the release of pro-inflammatory cytokines. | |||
| Aloe vera Extract (containing this compound) | Carrageenan-induced paw edema in rats | Paw Edema Inhibition | At 400 mg/kg, the extract showed a 46.1% inhibition of paw edema, comparable to the standard drug. | |
| Indomethacin | Carrageenan-induced paw edema in rats | Paw Edema Inhibition | At 10 mg/kg, indomethacin produced a 51.9% inhibition of paw edema. |
Experimental Protocols
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 100 ng/mL to 1 µg/mL) to the cell culture medium.
-
Endpoint Measurement:
-
Nitric Oxide (NO) Production: After 24 hours of LPS stimulation, the concentration of nitrite in the culture medium is measured using the Griess reagent.
-
Cytokine Levels: The levels of TNF-α, IL-6, and IL-1β in the cell supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression: The expression levels of iNOS and COX-2 are determined by reverse transcription-polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR).
-
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Treatment: Animals are orally administered with Aloe vera extract (containing a known concentration of this compound), indomethacin (positive control), or a vehicle (negative control) one hour before carrageenan injection.
-
Inflammation Induction: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Endpoint Measurement: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage of inhibition of edema is calculated for each group.
Signaling Pathway
Caption: this compound's anti-inflammatory mechanism of action.
Anti-cancer Effects
This compound has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. Its efficacy is compared here with cisplatin, a widely used chemotherapy agent.
Comparative Efficacy Data (IC50 Values in µM)
| Cell Line | Cancer Type | This compound | Cisplatin |
| HeLa | Cervical Cancer | ~75-100 | ~5-15 |
| MCF-7 | Breast Cancer | ~50-80 | ~10-25 |
| HepG2 | Liver Cancer | ~40-60 | ~8-20 |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocol
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound or cisplatin for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the drug that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Signaling Pathway
Caption: this compound's pro-apoptotic signaling pathway in cancer cells.
Wound Healing Properties
Aloe vera gel, which contains this compound as a major component, has been traditionally used for wound healing. Its efficacy is often compared to standard topical antiseptics like povidone-iodine.
Comparative Efficacy Data
| Treatment | Wound Model | Endpoint | Key Findings |
| Aloe vera Gel | Excisional wound in rats | Wound Contraction Rate | Showed a significantly faster rate of wound contraction compared to the control group. |
| Povidone-Iodine | Excisional wound in rats | Wound Contraction Rate | Standard antiseptic, shows a steady rate of wound healing. Direct comparative percentages with this compound in a single study are limited. |
| Aloe vera Gel | Second-degree burn wounds | Epithelialization Time | Significantly reduced the time for complete epithelialization compared to nitrofurazone ointment. |
| Nitrofurazone Ointment | Second-degree burn wounds | Epithelialization Time | Standard antibacterial ointment used as a comparator. |
Experimental Protocol
Excisional Wound Healing Model in Rats
-
Animal Model: Wistar rats are anesthetized, and the dorsal hair is shaved.
-
Wound Creation: A circular area of skin (approximately 500 mm²) is excised from the dorsal thoracic region.
-
Topical Application: The wound area is treated topically with Aloe vera gel, a standard antiseptic (e.g., povidone-iodine), or a saline control, once daily.
-
Endpoint Measurement:
-
Wound Contraction: The wound area is traced on a transparent sheet on days 0, 4, 8, 12, and 16 post-wounding. The percentage of wound contraction is calculated.
-
Epithelialization Period: The time taken for the complete closure of the wound is recorded.
-
Histopathology: On the final day, skin specimens are collected for histological analysis to assess collagen deposition, re-epithelialization, and angiogenesis.
-
Experimental Workflow
Caption: Workflow for the excisional wound healing model.
Validating Aloin's Mechanism of Action: A Comparative Analysis of Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Aloin, a prominent bioactive compound found in the Aloe vera plant, has long been investigated for its therapeutic properties, particularly its anti-inflammatory and wound-healing effects. Understanding the molecular mechanisms underpinning these effects is crucial for its potential development as a therapeutic agent. This guide provides a comparative analysis of this compound's mechanism of action, focusing on its impact on gene expression. We present experimental data validating its effects on key inflammatory pathways and compare its activity with its aglycone, aloe-emodin.
Data Presentation: Comparative Gene Expression Analysis
The anti-inflammatory effects of this compound have been substantiated through the analysis of gene expression changes of key inflammatory mediators. The following tables summarize quantitative data from studies investigating the impact of this compound on macrophage cell lines, a common model for studying inflammation.
Table 1: Effect of this compound on iNOS and COX-2 mRNA Expression in LPS-Stimulated Macrophages
| Treatment | Concentration | Relative iNOS mRNA Expression (Fold Change vs. Control) | Relative COX-2 mRNA Expression (Fold Change vs. Control) |
| Control | - | 1.0 | 1.0 |
| LPS (100 ng/mL) | - | Markedly Upregulated | Markedly Upregulated |
| This compound + LPS | 400 µM | Significantly Reduced vs. LPS | Little to No Effect vs. LPS |
Data synthesized from studies on RAW 264.7 macrophage cells.
Table 2: Comparative Effect of this compound and Aloe-Emodin on iNOS and COX-2 mRNA Expression
| Treatment | Concentration | Relative iNOS mRNA Expression (Fold Change vs. LPS) | Relative COX-2 mRNA Expression (Fold Change vs. LPS) |
| LPS (1 µg/mL) | - | 1.0 | 1.0 |
| This compound + LPS | 5-40 µM | No Significant Suppression | No Significant Suppression |
| Aloe-Emodin + LPS | 5-40 µM | Dose-dependent Inhibition | Inhibition at 40 µM |
This table compares the efficacy of this compound to its aglycone, aloe-emodin, in suppressing inflammatory gene expression in murine macrophages.[1]
Table 3: this compound's Effect on Pro-inflammatory Cytokine Gene Expression
| Treatment | Concentration | Relative TNF-α mRNA Expression (Fold Change vs. LPS) | Relative IL-6 mRNA Expression (Fold Change vs. LPS) |
| LPS (100 ng/mL) | - | 1.0 | 1.0 |
| This compound + LPS | 400 µM | Significantly Reduced | Significantly Reduced |
Quantitative PCR data from RAW 264.7 cells demonstrates this compound's ability to suppress the expression of key pro-inflammatory cytokines.[2]
Signaling Pathways Modulated by this compound
Gene expression is regulated by intricate signaling pathways. This compound exerts its anti-inflammatory effects by modulating key pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB.
References
A Head-to-Head Comparison: Ultrasonic-Assisted Extraction of Aloin Versus Conventional Methods
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. Aloin, a potent anthraquinone glycoside from the Aloe vera plant with significant medicinal properties, is no exception. This guide provides an objective comparison of Ultrasonic-Assisted Extraction (UAE) with conventional methods for isolating this compound, supported by experimental data and detailed protocols to inform your selection of the most suitable extraction strategy.
The demand for high-purity this compound for use in pharmaceuticals and nutraceuticals has driven the need for more efficient and sustainable extraction techniques. While conventional methods like maceration and Soxhlet extraction have been the standard, they often come with drawbacks such as longer extraction times, higher solvent consumption, and potential degradation of thermolabile compounds. Ultrasonic-assisted extraction has emerged as a promising green alternative, leveraging the power of acoustic cavitation to enhance extraction efficiency.
Quantitative Comparison of Extraction Methods
The efficacy of different extraction methods can be quantitatively assessed by comparing key parameters such as extraction yield, time, solvent consumption, and the temperature required. The following table summarizes the available data from comparative studies on this compound extraction.
| Parameter | Ultrasonic-Assisted Extraction (UAE) | Maceration (Stirring Method) | Soxhlet Extraction |
| Extraction Yield (%) | 24.50[1] | Lower than UAE | High (Exhaustive) |
| Total this compound Content (%) | 84.22[1] | 71.56[1] | High |
| Extraction Time | Minutes to hours | Hours to days | Hours |
| Solvent Consumption | Reduced | High | High |
| Temperature | Ambient to mildly elevated | Ambient | Boiling point of solvent |
| Key Advantage | Speed and Efficiency | Simplicity | High Extraction Efficiency |
| Key Disadvantage | Initial equipment cost | Time-consuming and lower yield | Thermolabile compound degradation |
The Mechanism Behind the Methods
Ultrasonic-assisted extraction utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation and implosion of microscopic bubbles generate intense localized pressure and temperature gradients, leading to the disruption of plant cell walls and enhanced mass transfer of the target compound into the solvent.[2] This process is significantly faster and often more efficient than conventional methods.
Conventional methods, on the other hand, rely on passive diffusion or continuous washing with a hot solvent. In maceration, the plant material is soaked in a solvent for an extended period, allowing the this compound to slowly diffuse into the solvent. Soxhlet extraction provides a more exhaustive extraction by continuously washing the plant material with fresh, hot solvent, but the prolonged exposure to heat can be detrimental to heat-sensitive compounds like this compound.
Experimental Protocols
Below are detailed experimental protocols for the extraction of this compound using ultrasonic-assisted extraction and a conventional maceration (stirring) method, based on published research.
Ultrasonic-Assisted Extraction (UAE) of this compound[1]
-
Sample Preparation: Dried Aloe vera latex is used as the starting material.
-
Solvent: Ethyl acetate is selected as the extraction solvent.
-
Procedure:
-
20 g of dried latex is placed in a cylindrical flat-bottom glass vessel.
-
200 mL of n-hexane is added to the latex, and the mixture is sonicated for 30 minutes to remove non-polar compounds. The n-hexane is then discarded.
-
2 liters of ethyl acetate are added to the pre-treated latex.
-
The vessel is placed in an ultrasonic bath, and the mixture is sonicated for 2 hours.
-
The extract is filtered to remove solid plant material.
-
The filtrate is concentrated using a rotary evaporator.
-
Isobutanol is added to the concentrated extract in a 1:12 (v/v) ratio and stirred for 30 minutes.
-
The solution is cooled to 5°C for 4 hours to facilitate the crystallization of this compound.
-
The this compound crystals are separated by filtration.
-
Conventional Method: Maceration (Stirring) of this compound[1]
-
Sample Preparation: Dried Aloe vera latex is used.
-
Solvent: Ethyl acetate is used for the primary extraction.
-
Procedure:
-
200 g of dried latex is mixed with 2 liters of n-hexane and stirred for 2 hours to remove non-polar compounds. The n-hexane is then discarded.
-
The remaining plant material is placed in a vessel with 2 liters of ethyl acetate.
-
The mixture is stirred at high speed for 2 hours using a magnetic stirrer.
-
The extract is filtered.
-
The filtrate is concentrated using a rotary evaporator.
-
Isobutanol is added to the concentrated extract in a 1:12 (v/v) ratio and stirred for 30 minutes.
-
The solution is cooled to 5°C for 4 hours to induce crystallization.
-
The crystallized this compound is collected by filtration.
-
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both ultrasonic-assisted and conventional maceration extraction of this compound.
Conclusion
The selection of an appropriate extraction method is a critical decision in natural product chemistry, with significant implications for yield, purity, cost, and environmental impact. The data presented in this guide indicates that Ultrasonic-Assisted Extraction (UAE) offers a significant advantage over conventional maceration in terms of this compound yield and total this compound content in the final extract, achieved in a comparable timeframe. While Soxhlet extraction is known for its exhaustive nature, the potential for thermal degradation of this compound makes UAE a more favorable option for preserving the integrity of this bioactive compound.
For researchers and professionals in drug development, the adoption of UAE can lead to a more efficient and sustainable workflow for the isolation of this compound, ultimately accelerating the pace of research and development. The detailed protocols and visual workflows provided herein serve as a practical resource for implementing these extraction techniques in a laboratory setting.
References
Assessing the Genotoxicity of Purified Aloin Preparations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxicity of purified aloin preparations, drawing upon key experimental data from various studies. It is intended to inform researchers and professionals in drug development about the potential DNA-damaging effects of this compound and the methodologies used for its evaluation.
Comparative Genotoxicity Data
The genotoxicity of this compound is intrinsically linked to its metabolic activation. This compound itself, a C-glycoside of aloe-emodin anthrone, is generally not considered genotoxic. However, upon metabolism, it can be converted to aloe-emodin, which has demonstrated genotoxic potential. The following tables summarize key findings from in vitro genotoxicity assays for this compound and its primary metabolite, aloe-emodin.
Table 1: Summary of Ames Test Results for this compound and Aloe-Emodin
| Compound | Test Strain (e.g., S. typhimurium) | Metabolic Activation (S9 Mix) | Result |
| This compound | TA98, TA100, TA1535, TA1537 | Without | Non-mutagenic |
| This compound | TA98, TA100, TA1537 | With | Mutagenic |
| Aloe-Emodin | TA98, TA100, TA1537 | With | Mutagenic |
| Aloe-Emodin | TA1535 | With or Without | Non-mutagenic |
Table 2: Summary of In Vitro Micronucleus Assay Results for this compound and Aloe-Emodin
| Compound | Cell Line (e.g., L5178Y, TK6) | Metabolic Activation (S9 Mix) | Result |
| This compound | L5178Y mouse lymphoma cells | With | Positive (induces micronuclei) |
| This compound | TK6 human lymphoblastoid cells | With | Positive (induces micronuclei) |
| Aloe-Emodin | Human peripheral blood lymphocytes | Not specified | Positive (induces micronuclei) |
Table 3: Summary of Comet Assay (Single Cell Gel Electrophoresis) Results
| Compound | Cell Line | Treatment Conditions | Result |
| This compound | Not widely reported | - | Data not readily available |
| Aloe-Emodin | Various cell lines | Dose-dependent | Positive (induces DNA strand breaks) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of genotoxicity. Below are outlines of the standard protocols for the key assays mentioned.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay detects mutations that restore the ability of the bacteria to synthesize the amino acid, allowing them to grow on a histidine-free medium.
Methodology:
-
Strain Selection: Choose a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA102) to detect different types of mutations.
-
Metabolic Activation: Prepare a liver homogenate fraction (S9 mix) from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone) to simulate mammalian metabolism.
-
Exposure: In separate tubes, combine the bacterial culture, the test substance (this compound preparation) at various concentrations, and either the S9 mix or a buffer (for the non-activation condition).
-
Plating: After a short pre-incubation, mix the contents with molten top agar and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line, such as L5178Y mouse lymphoma cells or human peripheral blood lymphocytes.
-
Exposure: Treat the cells with the purified this compound preparation at various concentrations, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours).
-
Removal of Test Substance: Wash the cells to remove the this compound preparation and add fresh medium.
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one nuclear division.
-
Harvesting and Staining: Harvest the cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Analysis: Using a microscope, score the frequency of micronuclei in a predetermined number of cells (e.g., 1000-2000 binucleated cells). A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the cell line of interest after treatment with the this compound preparation.
-
Embedding in Agarose: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes, cytoplasm, and nucleoplasm, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field. DNA with breaks will relax and migrate from the nucleoid towards the anode, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Scoring: Quantify the DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for genotoxicity assessment and the metabolic pathway of this compound.
Caption: Workflow for assessing the genotoxicity of a test substance like this compound.
Caption: Metabolic activation of this compound to the genotoxic metabolite aloe-emodin.
Caption: Simplified DNA damage response signaling pathway.
The Double-Edged Sword of Aloe: Unraveling the Correlation Between Aloin Content and Biological Activity
For researchers, scientists, and drug development professionals, understanding the precise relationship between the chemical constituents of Aloe vera and its therapeutic effects is paramount. Aloin, an anthraquinone-C-glycoside, is one of the most prominent and biologically active compounds in Aloe extracts. This guide provides a comparative analysis of how varying this compound concentrations influence the antioxidant, cytotoxic, and anti-inflammatory properties of Aloe extracts, supported by experimental data and detailed protocols.
This compound's presence in Aloe extracts presents a dichotomy: it is credited with significant therapeutic activities, yet it is also associated with laxative and potential cytotoxic effects.[1][2] The concentration of this compound in Aloe vera products can vary significantly based on the plant's growing conditions and the processing methods used for extraction.[3][4] This variability underscores the need for standardized extracts and a clear understanding of how this compound content dictates biological outcomes.
Comparative Analysis of Biological Activities
The biological activities of Aloe extracts are often directly linked to their this compound content. The following tables summarize quantitative data from various studies, comparing the effects of this compound and Aloe extracts with differing this compound concentrations on antioxidant, cytotoxic, and anti-inflammatory parameters.
Antioxidant Activity
The antioxidant capacity of Aloe extracts is a key attribute, often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity.
| Sample | Assay | IC50 Value | Reference |
| This compound A/B | DPPH | 0.15 ± 0.02 mM | [5] |
| Aloinoside A/B | DPPH | 0.13 ± 0.01 mM | [5] |
| Microdontin A/B (from Aloe schelpei) | DPPH | 0.07 ± 0.005 mM | [5] |
| Aloe vera leaf latex (Aloe schelpei) | DPPH | 25.3 ± 2.45 µg/mL | [5] |
| Aloe vera powder (5% maltodextrin) | DPPH | 239.20 mg/mL | [6] |
| Aloe vera powder (5% gum arabic) | DPPH | 256.88 mg/mL | [6] |
| Aloe vera gel powder (methanol extract) | DPPH | % inhibition at 1000 µg/ml: 69.97% | [7] |
| Aloe vera gel powder (ethanol extract) | DPPH | % inhibition at 1000 µg/ml: 67.77% | [7] |
| Aloe vera gel powder (water extract) | DPPH | % inhibition at 1000 µg/ml: 45.63% | [7] |
| Unprocessed/unfiltered A. vera leaf gel (>10 mg/L this compound) | DPPH | 1.64 to 9.21 µmol Trolox mL⁻¹ | [3] |
| Unprocessed/unfiltered A. vera leaf gel (>10 mg/L this compound) | ABTS | 0.73 to 5.14 µmol Trolox mL⁻¹ | [3] |
Note: Direct correlation of IC50 values with specific this compound concentrations in extracts is often not explicitly stated in a single study, making direct comparisons challenging. However, studies suggest a positive correlation between higher phenolic content (including this compound) and antioxidant activity.
Cytotoxic Activity
The cytotoxic potential of Aloe extracts and this compound is of significant interest in oncology research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability, with a lower IC50 value indicating greater cytotoxicity.
| Sample | Cell Line | IC50 Value | Reference |
| This compound | HeLaS3 (human uterine carcinoma) | 97 µM | [8] |
| This compound | MCF-7 (breast cancer) | 60 µg/mL | [1] |
| This compound | SK-BR-3 (breast cancer) | 150 µg/mL | [1] |
| Aloe-emodin | K-562 (chronic myelogenous leukemia) | 60.98 ± 0.90 µM | [9] |
| Aloe-emodin | HL-60 (acute promyelocytic leukemia) | 20.93 ± 1.96 µM | [9] |
| Aloe-emodin | P3HR-1 (Burkitt's lymphoma) | 28.06 ± 1.69 µM | [9] |
| Aloe vera ethanolic leaves extract | HepG2 (liver cancer) | Not specified | [10] |
| Aloe vera ethanolic leaves extract | HeLa (cervical carcinoma) | Not specified (91.2% inhibition at 500 µg/mL) | [10] |
| Aloe vera ethanolic leaves extract | A549 (lung adenocarcinoma) | Not specified (90.4% inhibition at 500 µg/mL) | [10] |
| Aloe vera gel extract (AVG) | HCT116 (colon cancer) | Highest cytotoxic effect among extracts tested | [11] |
Note: The specific this compound content of the tested extracts is not always provided, which is a limitation for direct correlation.
Anti-inflammatory Activity
This compound and Aloe extracts have demonstrated anti-inflammatory properties, notably through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Sample | Cell Line | Effect | Reference |
| This compound | RAW 264.7 | Inhibits LPS-induced NO production | [4] |
| Aloe extracts | RAW 264.7 | Inhibit LPS-induced NO production | [12] |
| This compound, Aloesin, Aloe-gel (dietary supplementation in rats) | Colonic mucosa | Decreased TNF-α and IL-1β mRNA expression | [13] |
Signaling Pathways and Experimental Workflows
The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. Additionally, standardized experimental workflows are crucial for obtaining reliable and comparable data.
This compound's Impact on the NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][12] In LPS-stimulated macrophages, this compound blocks the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes like iNOS and COX-2.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. Characterization and Evaluation of Antioxidant Activity of Aloe schelpei Reynolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. biochemjournal.com [biochemjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. rjptonline.org [rjptonline.org]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. Aloe Extracts Inhibit Skin Inflammatory Responses by Regulating NF-κB, ERK, and JNK Signaling Pathways in an LPS-Induced RAW264.7 Macrophages Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aloin: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Aloin in a laboratory setting. The following procedures are designed to ensure the safe handling and neutralization of this compound waste, minimizing environmental impact and adhering to safety protocols.
Core Principles of this compound Disposal
The primary method for the safe disposal of this compound in a laboratory environment is through chemical degradation via alkaline hydrolysis. This compound is known to be unstable in alkaline conditions, breaking down into less reactive compounds.[1] This procedure should be performed in a designated waste disposal area, preferably within a fume hood, by personnel trained in handling chemical waste.
Quantitative Data on this compound and its Degradation Product
The following table summarizes key data for this compound and its primary degradation product, aloe-emodin. This information is critical for understanding the chemical properties and potential hazards associated with the disposal process.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Key Hazards |
| This compound | C₂₁H₂₂O₉ | 418.39 | Yellow-brown powder | Harmful if swallowed. |
| Aloe-emodin | C₁₅H₁₀O₅ | 270.24 | Orange-red crystalline powder | Causes skin and serious eye irritation. May cause respiratory irritation.[2][3] |
Experimental Protocol: Alkaline Hydrolysis of this compound Waste
This protocol details the step-by-step methodology for the chemical degradation of this compound waste in a laboratory setting.
Materials:
-
This compound waste (solid or in solution)
-
Sodium hydroxide (NaOH) solution (1M)
-
Hydrochloric acid (HCl) solution (1M) for neutralization
-
pH indicator strips or a calibrated pH meter
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat
-
Stir plate and magnetic stir bar
-
Glass beakers or flasks of appropriate size
-
Fume hood
Procedure:
-
Preparation: Don all required PPE. Perform the entire procedure within a certified fume hood to avoid inhalation of any dust or vapors.
-
Dissolution: If the this compound waste is solid, dissolve it in a minimal amount of a suitable solvent (e.g., a small amount of ethanol or water).
-
Alkaline Hydrolysis:
-
Place the beaker or flask containing the this compound solution on a stir plate and begin gentle stirring.
-
Slowly add 1M sodium hydroxide solution to the this compound solution. It is recommended to add the NaOH dropwise to control the reaction.
-
Continue adding NaOH until the pH of the solution is between 12 and 13. Use pH indicator strips or a pH meter to monitor the pH.
-
Allow the solution to stir at room temperature for a minimum of 12 hours to ensure complete degradation of the this compound. Studies have shown that at a pH of 8.0, less than 2% of this compound remains after 12 hours; a higher pH will facilitate a more complete degradation.[1]
-
-
Neutralization:
-
After the 12-hour degradation period, slowly add 1M hydrochloric acid to the solution while continuing to stir.
-
Monitor the pH closely and continue adding HCl until the pH of the solution is between 6.0 and 8.0.
-
-
Disposal:
-
Once neutralized, the resulting solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.
-
Crucially, always consult and adhere to your institution's specific guidelines and local regulations for chemical waste disposal. Some jurisdictions may have stricter requirements.
-
Safety Precautions for Degradation Products:
The primary degradation products of this compound under alkaline conditions are aloe-emodin and 10-hydroxyaloins. While aloe-emodin is not classified as a carcinogen or reproductive toxicant, it can cause skin, eye, and respiratory irritation.[2] There is limited safety data available for 10-hydroxyaloins, and therefore, it is prudent to handle the degradation mixture with the same level of caution as the parent compound until more toxicological data becomes available.
Mandatory Visualizations
Logical Workflow for this compound Disposal
The following diagram illustrates the step-by-step process for the safe disposal of this compound waste.
Caption: Workflow for the chemical degradation and disposal of this compound waste.
Signaling Pathway of this compound Degradation
This diagram illustrates the chemical transformation of this compound during alkaline hydrolysis.
Caption: Alkaline hydrolysis pathway of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
